Azoramide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFWKKCWTXCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428694 | |
| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932986-18-0 | |
| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unfolded Protein Response Modulation by Azoramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification, lipid synthesis, and calcium homeostasis. Perturbations in ER function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Azoramide is a novel small-molecule modulator of the UPR that has demonstrated significant therapeutic potential by enhancing the adaptive capacity of the ER. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on the core UPR signaling pathways, presenting quantitative data from key studies, and outlining experimental protocols for its investigation.
Introduction to the Unfolded Protein Response (UPR)
The UPR is orchestrated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][2][3][4] Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[1] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[1]
-
The IRE1α Pathway: The most conserved UPR branch, IRE1α is a dual-function enzyme with kinase and endoribonuclease (RNase) activity.[5][6] Activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6][7][8] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[6][7]
-
The PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][9] This phosphorylation leads to a transient attenuation of global protein synthesis, thereby reducing the protein load on the ER.[9] However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).[9]
-
The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its cytosolic domain (ATF6f).[9] ATF6f then migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other genes involved in protein folding and ERAD.[4][9]
This compound: A Modulator of the Adaptive UPR
This compound is a potent, orally active small-molecule that modulates the UPR to enhance ER protein folding and chaperone capacity, thereby protecting cells against ER stress.[10][11][12] It has demonstrated anti-diabetic activity in preclinical models by improving insulin sensitivity and preserving pancreatic β-cell function.[10][12][13]
Mechanism of Action
This compound's primary mechanism involves bolstering the adaptive capacity of the UPR. It does not induce ER stress itself but rather augments the cell's ability to cope with it. Key aspects of its action include:
-
Enhanced Chaperone Capacity: this compound treatment leads to an increased expression of ER chaperones, such as BiP/GRP78, without a corresponding increase in the pro-apoptotic factor CHOP.[13] This suggests a preferential activation of the adaptive arms of the UPR.
-
Modulation of Calcium Homeostasis: this compound has been shown to increase the expression of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to enhanced calcium retention within the ER.[11][13] Proper ER calcium levels are crucial for the function of calcium-dependent chaperones.
-
Dependence on IRE1α and PERK: The full protective effects of this compound appear to require intact IRE1α and PERK signaling pathways.[1][11][13] Inhibition of either of these pathways abrogates this compound's ability to increase chaperone capacity.[13]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound as reported in key studies.
Table 1: In Vitro Effects of this compound
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| Huh7 | This compound | 0.01-100 µM | 0-24 h | Regulates ER folding and secretion capacity without inducing ER stress. | [10] |
| Huh7 | This compound | 15 µM | 2-16 h | Protects cells from Tunicamycin-induced ER stress; suppresses Tunicamycin-induced GRP78 and CHOP expression. | [10] |
| Hepa 1-6 | This compound | 15 µM | 2-16 h | Alters ER calcium homeostasis, leading to greater Ca2+ retention. | [10] |
| INS1 | This compound | 20 µM | 60 h | Preserves cell viability in the presence of high glucose and palmitate. | [11] |
| PLA2G6D331Y/D331Y iPSC-derived midbrain DA neurons | This compound | 0-10 µM | 5 days | Attenuates neuron loss. | [10] |
| PLA2G6D331Y/D331Y midbrain DA neurons | This compound | 10 µM | 5 days | Reduces the increase in ROS and ameliorates the decline in mitochondrial membrane potential. | [10] |
| SH-SY5Y | This compound | 10 µM | 0-9 h | Upregulates the expression of the ER chaperone BiP. | [14] |
| HK-2 and ARPE-19 | This compound | 20 µM | 5 h (pre-treatment) | Protects against Cadmium-induced cytotoxicity. | [14] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |
| ob/ob mice | This compound (p.o.) | 150 mg/kg | 7 days | Improves glucose homeostasis and preserves beta cell function. | [10] |
| Diet-induced obese mice | This compound (gavage) | 150 mg/kg | 7 days | Markedly improves fasting blood glucose. | [13] |
Signaling Pathways and Experimental Workflows
The Unfolded Protein Response Signaling Pathway
The following diagram illustrates the three main branches of the UPR.
Caption: The three branches of the Unfolded Protein Response (UPR).
This compound's Modulation of the UPR
This diagram illustrates the proposed mechanism of this compound in modulating the UPR to promote an adaptive response.
Caption: this compound's mechanism for enhancing adaptive UPR signaling.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Huh7 (human hepatoma), Hepa 1-6 (mouse hepatoma), INS1 (rat insulinoma), SH-SY5Y (human neuroblastoma), HK-2 (human kidney), and ARPE-19 (human retinal pigment epithelial) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO) should be used in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well or 96-well plates) and allowed to adhere. The medium is then replaced with fresh medium containing this compound or vehicle control for the specified duration. For ER stress induction, agents like tunicamycin or thapsigargin can be added concurrently or after a pre-treatment period with this compound.
Western Blot Analysis for UPR Markers
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against UPR markers such as BiP/GRP78, CHOP, phosphorylated eIF2α, and total eIF2α.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA levels of UPR target genes (e.g., GRP78, CHOP, XBP1s) are quantified by qRT-PCR using a SYBR Green-based assay. Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Experimental Workflow for Assessing this compound's Protective Effects
The following diagram outlines a typical workflow to evaluate the cytoprotective effects of this compound against an ER stressor.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound represents a promising therapeutic agent that functions by modulating the Unfolded Protein Response to enhance the cell's intrinsic adaptive mechanisms against ER stress. Its ability to increase chaperone capacity and improve ER function without inducing a full-blown stress response makes it an attractive candidate for the treatment of diseases associated with chronic ER stress, such as metabolic disorders and neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other UPR modulators.
References
- 1. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spliced X-box Binding Protein 1 Couples the Unfolded Protein Response to Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Azoramide's Modulatory Role on PERK and IRE1 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, is a critical factor in the pathogenesis of numerous diseases, including type 2 diabetes, neurodegenerative disorders, and cancer.[1] The unfolded protein response (UPR) is a sophisticated signaling network that aims to restore ER homeostasis.[1] Three primary sensors mediate the UPR: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1] Azoramide has emerged as a potent, orally active small-molecule modulator of the UPR that enhances ER protein folding and chaperone capacity, thereby protecting cells from ER stress.[2][3] This technical guide provides an in-depth analysis of this compound's effects on the PERK and IRE1 signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate the UPR to favor adaptive and pro-survival outcomes. Crucially, its full chaperone-inducing activity is dependent on the presence of intact IRE1 and PERK signaling pathways.[4][5] Unlike ER stressors that can trigger apoptosis, this compound promotes ER homeostasis without inducing cell death.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cellular models of ER stress.
Table 1: Effect of this compound on Cell Viability under ER Stress
| Cell Line | Stress Condition | This compound Concentration | Incubation Time | Observed Effect | Reference |
| DA neurons | --- | 0.1, 0.3, 1, 3, 10 µM | 5 days | Enhanced cell viability by 27% (3 µM) and 39% (10 µM) | [2] |
| INS1 cells | 25 mM Glucose + 500 µM Palmitate | 20 µM | 60 hours | Improved cell viability | [6][7] |
Table 2: this compound's Effect on ER Chaperone Expression and UPR Markers
| Cell Line | Treatment | Marker | Fold Change/Effect | Reference |
| Huh7 cells | This compound (15 µM, 2-16h) | GRP78 and CHOP protein expression | Suppressed Tunicamycin-induced expression | [2] |
| ob/ob mice | This compound (150 mg/kg, p.o., daily for 7d) | Pdx1 mRNA | Increased levels | [2] |
Signaling Pathways and Molecular Interactions
This compound's influence on the PERK and IRE1 pathways is multifaceted, aiming to enhance the adaptive capacity of the ER while mitigating stress-induced apoptosis.
PERK Signaling Pathway
Under ER stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action transiently attenuates global protein synthesis, reducing the protein load on the ER. Phosphorylated eIF2α also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy. This compound appears to modulate this pathway to promote cell survival. While it can lead to a transient increase in eIF2α phosphorylation, it does not induce the pro-apoptotic downstream target of ATF4, CHOP.[5]
Caption: this compound's modulation of the PERK signaling pathway.
IRE1 Signaling Pathway
IRE1 is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity. Upon activation by ER stress, IRE1 oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. This compound's efficacy is dependent on an intact IRE1 pathway, suggesting it enhances the pro-survival and adaptive outputs of XBP1s signaling.
Caption: this compound's reliance on the IRE1 signaling pathway.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound's effects.
Western Blot Analysis for UPR Proteins
This protocol is used to detect the expression and phosphorylation status of key UPR proteins such as PERK, eIF2α, IRE1α, GRP78, and CHOP.
1. Cell Lysis:
-
Treat cells with this compound and/or an ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on polyacrylamide gels.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-GRP78, anti-CHOP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: A generalized workflow for Western blot analysis.
Cell Viability Assay
This assay quantifies the protective effects of this compound against ER stress-induced cell death.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., INS-1) in a 96-well plate.
-
The following day, treat cells with an ER stress-inducing agent (e.g., a combination of high glucose and palmitate) in the presence or absence of various concentrations of this compound.
-
Incubate for the desired time (e.g., 60 hours).
2. Viability Measurement:
-
Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to untreated control cells to determine the percentage of viability.
Luciferase Reporter Assay for ER Stress
This assay provides a quantitative measure of UPR activation by monitoring the expression of a reporter gene under the control of a UPR-responsive promoter.
1. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., Huh7) with a firefly luciferase reporter plasmid containing a UPR-responsive element (e.g., 5xATF6-GL3) and a Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with this compound and/or an ER stress inducer.
2. Luciferase Activity Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
-
Compare the normalized luciferase activity in treated cells to that in untreated controls to determine the fold induction of UPR activity.
Conclusion
This compound represents a promising therapeutic agent that functions by modulating the UPR to enhance cellular resilience to ER stress. Its unique mechanism, which relies on the integrity of the PERK and IRE1 signaling pathways, allows it to bolster the adaptive capacity of the ER without inducing apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar UPR-modulating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Azoramide: A Technical Overview of its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic reticulum (ER) stress is increasingly recognized as a key pathological driver in a multitude of diseases, including type 2 diabetes, neurodegenerative disorders, and cancer.[1] This has spurred the search for small-molecule modulators that can restore ER homeostasis. Azoramide has emerged as a promising therapeutic candidate, identified through innovative phenotypic screening as a potent modulator of the Unfolded Protein Response (UPR).[1] This document provides a comprehensive technical guide to the discovery, mechanism of action, and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.
Discovery of this compound
This compound was identified using a novel high-throughput functional screening platform designed to monitor ER function in living cells.[1][2] This phenotypic assay strategy moved beyond targeting single molecules to identifying compounds that could holistically improve ER functional capacity.
The Dual-Luciferase Reporter System
The screening platform utilized a dual-reporter system to simultaneously measure two key aspects of ER function:
-
ER Chaperone Capacity: Measured by the secretion of a fusion protein consisting of the luminal domain of Activating Transcription Factor 6 (ATF6LD) and Cypridina luciferase (Cluc). Under normal conditions, ATF6LD is retained in the ER by binding to the chaperone BiP/GRP78. Increased ER stress titrates BiP away, leading to ATF6LD-Cluc secretion. A compound that enhances chaperone capacity would reduce this secretion.[2]
-
ER Protein Folding Capacity: Assessed by the secretion of a fusion protein of the asialoglycoprotein receptor 1 (ASGR1) and Cluc. ASGR1 is a slow-maturing protein, and its proper folding and subsequent secretion are sensitive to the ER's folding environment. ER stress reduces its secretion, while compounds improving folding capacity enhance it.[2]
This dual-assay system allowed for the identification of molecules like this compound that could improve ER folding capacity without inducing a stress response.[1]
Discovery Workflow
The workflow for identifying this compound involved screening a library of small molecules to find compounds that decreased ATF6LD-Cluc secretion (indicating enhanced chaperone availability) and increased ASGR-Cluc secretion (indicating improved protein folding).
Mechanism of Action
This compound is a dual-function small-molecule modulator of the Unfolded Protein Response (UPR).[3][4] It does not induce ER stress itself but rather enhances the ER's capacity to handle protein folding, thereby protecting cells from stress-induced damage.[2][5] Its mechanism is multifaceted, involving the modulation of key UPR pathways and calcium homeostasis.
Modulation of the Unfolded Protein Response (UPR)
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. It is mediated by three ER-transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2] Under basal conditions, these sensors are kept inactive by the ER chaperone BiP. Upon ER stress, BiP dissociates to assist with protein folding, activating the UPR pathways to restore homeostasis.[2]
Studies using chemical inhibitors and genetic deletion have shown that this compound's ability to increase chaperone capacity is dependent on intact IRE1α and PERK signaling pathways.[2][6] This suggests this compound works by potentiating the adaptive arms of the UPR to promote the resolution of ER stress.[6]
Enhancement of ER Calcium Homeostasis
The ER is the primary intracellular store of calcium (Ca²⁺), and maintaining a high Ca²⁺ concentration is critical for the proper function of Ca²⁺-dependent chaperones. This compound treatment was found to increase the protein levels of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA), an enzyme responsible for pumping Ca²⁺ from the cytosol into the ER lumen.[3][6] This enhancement of SERCA activity leads to greater Ca²⁺ retention within the ER, thereby improving the protein folding environment.[2][6]
Quantitative Data Summary
The initial characterization of this compound yielded key quantitative metrics defining its activity and the conditions under which it was tested.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC₅₀ | 8.826 µM | Huh7 | This compound-induced increase of ASGR-Cluc secretion | [4] |
| Effective Conc. | 0.01-100 µM | Huh7 | Regulation of ER folding and secretion capacity | [5] |
| Effective Conc. | 15 µM | Huh7, Hepa 1-6 | Protection from Tunicamycin-induced ER stress | [5] |
| Effective Conc. | 20 µM | INS-1 | Protection against glucolipotoxicity | [3] |
| Effective Conc. | 10 µM | iPSC-derived DA neurons | Attenuation of cell loss and mitochondrial dysfunction | [5] |
Table 2: In Vivo Efficacy in Preclinical Models of Obesity/Diabetes
| Animal Model | Treatment | Key Outcomes | Reference |
| ob/ob Mice | This compound (1 week) | Improved glucose homeostasis, increased insulin and Pdx1 mRNA in islets | [2][6] |
| High-Fat Diet Mice | This compound | Improved insulin sensitivity and pancreatic β-cell function | [1][2] |
Key Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human hepatoma Huh7 and Hepa 1-6 cells, rat insulinoma INS-1 cells, and mouse insulinoma MIN6 cells were used.[2][5]
-
ER Stress Inducers: Tunicamycin (Tm) and Thapsigargin (Tg) were used to induce ER stress by inhibiting N-linked glycosylation and blocking SERCA pumps, respectively.[2][5]
Dual-Luciferase Reporter Assay for ER Function
-
Constructs: Cells were stably transfected with plasmids expressing ATF6LD-Cluc and ASGR-Cluc.
-
Treatment: Cells were plated in 96-well plates and treated with compounds from a chemical library, including this compound.
-
Luciferase Measurement: After incubation (e.g., 16 hours), the culture medium was collected. Luciferase activity was measured using a luminometer following the addition of a Cypridina luciferase substrate.
-
Data Analysis: ATF6LD-Cluc secretion was used as an inverse measure of chaperone capacity, while ASGR-Cluc secretion was a direct measure of protein folding capacity.
Western Blot Analysis for UPR Markers
-
Cell Lysis: Cells treated with this compound and/or an ER stressor were harvested and lysed in RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against UPR markers such as GRP78 (BiP), CHOP, phosphorylated eIF2α, and SERCA.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
ER Calcium Measurement
-
Methodology: The effect of this compound on ER Ca²⁺ retention was assessed by measuring the cytosolic Ca²⁺ increase induced by the SERCA inhibitor thapsigargin.[2]
-
Procedure: Cells were pre-treated with this compound or vehicle. After pre-treatment, cells were loaded with a Ca²⁺-sensitive dye (e.g., Fura-2 AM). The subsequent addition of thapsigargin releases ER Ca²⁺ into the cytosol, and the resulting fluorescence signal is measured. A blunted response in this compound-treated cells indicates greater Ca²⁺ retention within the ER.[2]
Animal Studies
-
Models: Genetically obese ob/ob mice and C57BL/6J mice fed a 60% high-fat diet (HFD) were used as models for obesity and type 2 diabetes.[2]
-
Drug Administration: this compound was administered to the animals, typically via oral gavage.
-
Metabolic Phenotyping: Key metabolic parameters were assessed, including:
-
Glucose Tolerance Tests (GTT): To evaluate glucose disposal.
-
Insulin Tolerance Tests (ITT): To assess insulin sensitivity.
-
Plasma Insulin Levels: Measured during GTT to assess glucose-stimulated insulin secretion (GSIS).[6]
-
-
Islet Analysis: Pancreatic islets were isolated to measure gene expression (e.g., Insulin, Pdx1) via qPCR.[6]
Conclusion
The discovery of this compound represents a successful application of phenotypic screening to identify novel modulators of complex cellular pathways. Its initial characterization reveals a unique dual-function mechanism that enhances the ER's adaptive capacity to cope with stress, primarily by modulating the UPR and improving ER calcium homeostasis. With demonstrated efficacy in preclinical models of obesity and diabetes, this compound stands as a significant proof-of-principle for targeting ER function as a therapeutic strategy.[1] Further investigation into its precise molecular targets and long-term effects will be critical for its potential clinical translation.
References
- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
Azoramide: A Technical Guide to its Mechanism for Enhancing Endoplasmic Reticulum Protein Folding Capacity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). While the UPR initially aims to restore homeostasis, chronic ER stress can lead to cellular dysfunction and apoptosis, contributing to numerous diseases, including metabolic disorders and neurodegeneration. Azoramide is a potent, small-molecule modulator of the UPR that enhances the ER's protein folding capacity and protects cells from ER stress.[1] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to the Unfolded Protein Response (UPR)
The UPR is orchestrated by three primary ER-transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] In homeostatic conditions, these sensors are kept in an inactive state through their association with the abundant ER chaperone, Glucose-Regulated Protein 78 (GRP78/BiP).[2] Upon the accumulation of unfolded proteins, GRP78 is titrated away from the sensors, leading to their activation and the initiation of downstream signaling cascades designed to restore proteostasis.[2]
-
The IRE1α Pathway: Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3]
-
The PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α).[4] This phosphorylation leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the selective translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes related to amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[4]
-
The ATF6 Pathway: The dissociation of GRP78 allows ATF6 to translocate to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic fragment (ATF6f).[3] ATF6f then moves to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and ERAD components.[5]
This compound's Core Mechanism of Action
This compound distinguishes itself from classical ER stress inducers by enhancing the ER's adaptive capacity without causing cellular toxicity.[2] Its mechanism is characterized by a unique dual function: it acutely improves the ER's protein folding output while chronically elevating its chaperone capacity.[3][6] This action helps cells resolve ER stress and promotes a return to homeostasis.
Modulation of UPR Signaling
This compound's protective effects are dependent on an intact UPR system, specifically the IRE1α and PERK pathways.[2][3] Chemical inhibition or genetic suppression of these two sensors abrogates this compound's ability to increase ER chaperone capacity.[3]
-
IRE1α and PERK Dependency: Studies using the PERK inhibitor GSK2606414 and the IRE1α inhibitor 4µ8C demonstrated that both pathways are required for this compound to exert its full effect.[3] This suggests this compound does not bypass the UPR but rather modulates its output to favor adaptive, pro-survival signals.
-
Chaperone Induction: this compound treatment leads to a transient, dose-dependent induction of key chaperone genes, including GRP78 and DNAJC3, without a corresponding significant increase in the terminal stress marker CHOP.[3] This selective upregulation fortifies the ER's folding machinery.
Enhancement of ER Calcium Homeostasis
A key aspect of this compound's mechanism involves the modulation of ER calcium levels. The ER serves as the primary intracellular Ca2+ store, and proper calcium concentration is essential for the function of calcium-dependent chaperones.
-
SERCA Upregulation: this compound treatment increases the protein expression of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA).[3] This pump actively transports calcium from the cytosol into the ER lumen.
-
Increased Calcium Retention: By upregulating SERCA, this compound enhances the retention of Ca2+ within the ER, thereby optimizing the environment for protein folding and chaperone activity.[1][3]
Caption: this compound enhances ER homeostasis by upregulating the SERCA pump and modulating the UPR.
Quantitative Analysis of this compound's Effects
The effects of this compound have been quantified using specialized reporter assays, gene expression analysis, and cell viability studies.
Reporter Assays for ER Function
Functional assays using secreted Cypridina luciferase (Cluc) reporters were pivotal in identifying this compound's dual properties.[3]
-
ASGR-Cluc Reporter (ER Folding Capacity): This reporter consists of the asialoglycoprotein receptor (ASGR) fused to Cluc. ASGR must be properly folded in the ER to be secreted. Therefore, higher luciferase activity in the cell media corresponds to greater ER folding capacity.
-
ATF6LD-Cluc Reporter (ER Chaperone Capacity): This reporter uses the luminal domain of ATF6 (ATF6LD), which is retained in the ER by binding to free chaperones like GRP78. Under stress, as chaperones become occupied, ATF6LD-Cluc is secreted. Thus, lower luciferase activity in the media indicates a higher reserve of free chaperones.
| Parameter Measured | Reporter System | Effect of this compound | Implication | Reference |
| ER Folding Capacity | ASGR-Cluc | Dose-dependent increase in secretion | Acutely enhances protein folding output | [3] |
| Chaperone Capacity | ATF6LD-Cluc | Dose-dependent decrease in secretion | Chronically increases available chaperone pool | [3] |
Modulation of ER Stress Markers and Cell Viability
This compound pretreatment robustly protects cells from chemically-induced ER stress.
| Condition | Marker / Assay | Effect of this compound (15 µM) | Interpretation | Reference |
| Tunicamycin Stress | GRP78 Protein Level | Suppresses Tm-induced expression | Alleviates overall ER stress level | [1][3] |
| Tunicamycin Stress | CHOP Protein Level | Suppresses Tm-induced expression | Prevents activation of terminal stress/apoptosis | [1][3] |
| PLA2G6 Mutant Neurons | Cell Viability | Increased by 27% (3 µM) and 39% (10 µM) | Protects against genetically-induced stress | [1] |
| Hepatocyte Cell Line | SERCA Protein Level | Significant increase | Enhances ER calcium retention | [3] |
Key Experimental Methodologies
The following protocols are foundational to understanding this compound's mechanism of action.
Dual Luciferase Reporter Assay for ER Homeostasis
This assay quantitatively measures ER folding and chaperone capacity in living cells.
Principle: Based on the differential secretion of the ASGR-Cluc and ATF6LD-Cluc reporters described in Section 3.1.
Protocol:
-
Cell Plating: Seed stable reporter cells (e.g., Huh7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 to 30 µM) or control compounds (e.g., DMSO vehicle, Tunicamycin 1 µg/mL) for a specified duration (e.g., 16-24 hours).
-
Media Collection: Carefully collect 10 µL of the conditioned media from each well and transfer to a white, opaque 96-well assay plate.
-
Luciferase Assay:
-
Prepare a Cypridina luciferase substrate solution according to the manufacturer's protocol.
-
Using an automated injector, add 50 µL of the substrate to each well of the assay plate.
-
Incubate in the dark for 5-10 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision). Data is typically normalized to a vehicle control.
Caption: Workflow for the dual luciferase reporter assay to measure ER capacity.
Western Blot Analysis of UPR Proteins
Principle: To detect changes in the expression or phosphorylation status of key UPR proteins following treatment.
Protocol:
-
Cell Culture and Lysis: Culture cells (e.g., Huh7, Hepa 1-6) and treat with this compound and/or an ER stressor (e.g., Tunicamycin). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-eIF2α, anti-SERCA, anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Pathway Dependency Analysis (Inhibitors & siRNA)
Principle: To determine if this compound's mechanism is dependent on specific UPR pathways.
Protocol:
-
Pre-treatment/Transfection:
-
Chemical Inhibition: Pre-treat cells with a specific inhibitor (e.g., 1 µM GSK2606414 for PERK; 5 µM 4µ8C for IRE1α) for 1-2 hours before adding this compound.
-
siRNA Knockdown: Transfect cells with siRNAs targeting PERK, XBP1, or ATF6 (or a non-targeting control) 48-72 hours prior to the experiment to ensure target protein depletion.
-
-
Experiment: Perform the primary assay of interest (e.g., the ATF6LD-Cluc reporter assay) in the presence of the inhibitor or following siRNA knockdown.
-
Analysis: Compare the effect of this compound in the inhibitor/siRNA-treated cells to the control cells. Abrogation or significant reduction of the this compound effect indicates a dependency on that specific pathway.
Caption: this compound exerts both acute and chronic effects to restore ER homeostasis.
Conclusion
This compound represents a novel class of UPR modulators that enhances the ER's intrinsic protein folding and chaperone capacity. Its mechanism relies on the integrity of the adaptive arms of the UPR (IRE1α and PERK) and is linked to the potentiation of ER calcium homeostasis via SERCA upregulation. By bolstering the cell's ability to cope with proteotoxic insults without inducing stress itself, this compound offers a promising therapeutic strategy for a wide range of diseases underpinned by chronic ER stress. This technical guide provides the foundational knowledge for researchers to further investigate and harness the potential of this and similar molecules in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Azoramide's Role in Cellular Chaperone Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in ER function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress, which is implicated in numerous pathologies, including metabolic diseases, neurodegeneration, and cancer[1][2]. To combat ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR)[3]. A key component of the UPR is the upregulation of molecular chaperones that enhance the protein-folding capacity of the ER[3][4]. Azoramide is a novel small-molecule modulator of the UPR that has demonstrated a unique dual capability: it acutely enhances ER protein-folding capacity while also chronically activating ER chaperone expression to promote ER homeostasis[5][6]. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on chaperone expression, and the experimental protocols used to characterize its function.
Mechanism of Action: Modulating the Unfolded Protein Response
This compound distinguishes itself from common ER stressors by promoting an adaptive UPR without inducing pro-apoptotic pathways. While high doses of ER stressors like thapsigargin or tunicamycin lead to significant upregulation of the pro-apoptotic factor CHOP, this compound treatment induces the expression of beneficial chaperone genes to a lesser degree and without a corresponding increase in CHOP or GADD34 proteins[5]. This suggests a mechanism that favors ER homeostasis and cell survival.
The compound's full efficacy in increasing chaperone capacity is dependent on intact IRE1 and PERK, two of the three primary UPR sensors[3][5][6]. This indicates that this compound interacts with the canonical UPR pathways to exert its effects[5].
A significant aspect of this compound's mechanism involves the modulation of ER calcium homeostasis. Treatment with this compound leads to increased expression of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), which enhances the retention of calcium within the ER[5][6]. This improved calcium retention is crucial for the proper function of many calcium-dependent ER chaperones and contributes to its protective effects against ER stress[5].
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway through which this compound modulates the UPR to increase cellular chaperone expression.
Role in Calcium Homeostasis
This compound enhances ER calcium retention by upregulating SERCA2 expression. This action helps maintain the high calcium concentration within the ER, which is essential for proper protein folding and chaperone function, thereby mitigating ER stress.
Quantitative Data on Chaperone and UPR Gene Expression
This compound treatment results in a dose-dependent induction of key ER chaperone genes while minimally affecting or even suppressing pro-apoptotic markers under stress conditions.
Table 1: Dose-Dependent Effect of this compound on UPR Gene Expression in Huh7 Cells [5] Data represents the average fold change in mRNA expression relative to vehicle control after 8 hours of treatment.
| Gene | 2.5 µM this compound | 5 µM this compound | 10 µM this compound | 1 µM Thapsigargin (Control) |
| GRP78 (BiP) | ~1.5 | ~2.0 | ~2.5 | ~7.0 |
| DNAJC3 | ~2.0 | ~3.0 | ~4.0 | ~10.0 |
| CHOP | No significant change | No significant change | No significant change | 23.6 |
| GADD34 | No significant change | No significant change | No significant change | ~15.0 |
Table 2: Effect of this compound Pre-treatment on Tunicamycin-Induced ER Stress Markers [5] Data reflects protein expression levels in Huh7 cells pre-treated with this compound followed by Tunicamycin (Tm) challenge.
| Protein | Treatment | Outcome |
| GRP78 (BiP) | Tm alone | Markedly induced |
| Azo + Tm | Induction markedly reduced | |
| CHOP | Tm alone | Markedly induced |
| Azo + Tm | Induction prevented |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on cellular chaperone expression and ER stress.
General Experimental Workflow
This diagram outlines the typical workflow for assessing this compound's effects on target gene and protein expression.
Protocol: Western Blot for Chaperone Protein Expression
This protocol details the steps for detecting changes in protein levels of chaperones like GRP78/BiP and stress markers like CHOP following this compound treatment[7][8][9].
-
Sample Preparation:
-
Culture cells (e.g., Huh7) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound and/or an ER stressor (e.g., Tunicamycin) for the specified duration.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-GRP78, anti-CHOP, anti-β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Protocol: Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
This protocol is for measuring changes in mRNA levels of UPR target genes[2][7][10].
-
Cell Treatment and RNA Isolation:
-
Culture and treat cells as described in step 1.1 of the Western Blot protocol.
-
Lyse cells directly in the culture dish using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., ImProm-II Reverse Transcription System, Promega) with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
SYBR Green PCR Master Mix
-
Forward and reverse primers for the gene of interest (e.g., HSPA5 for GRP78, DDIT3 for CHOP)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Include no-template controls for each primer set.
-
Run the plate on a real-time PCR system (e.g., iQ5 system, Bio-Rad) using a standard thermal cycling program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).
-
-
Perform a melt curve analysis at the end of the run to verify primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., ACTB for β-actin or GAPDH).
-
Conclusion and Therapeutic Outlook
This compound represents a promising class of ER modulators that selectively enhances the adaptive capacity of the UPR without inducing cytotoxicity[5][6]. By upregulating key cellular chaperones like GRP78 and improving ER calcium homeostasis, it protects cells from various forms of ER stress[5][11]. These properties have been leveraged to demonstrate potent anti-diabetic efficacy in preclinical models, where this compound improves insulin sensitivity and preserves pancreatic β-cell function[1][5]. The targeted mechanism of action makes this compound and similar compounds attractive candidates for further development in the treatment of a wide range of diseases linked to chronic ER stress.
References
- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. biomol.com [biomol.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Azoramide in Metabolic Disorders: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies on Azoramide, a novel small-molecule modulator of the Unfolded Protein Response (UPR), for the treatment of metabolic disorders. This document synthesizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this promising area.
Core Mechanism of Action: Alleviation of Endoplasmic Reticulum (ER) Stress
This compound has been identified as a potent modulator of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] Chronic ER stress is a key pathological feature of metabolic diseases, including type 2 diabetes and obesity.[3] this compound improves the ER's protein-folding capacity and activates its chaperone system, thereby protecting cells from ER stress-induced dysfunction and apoptosis.[2][4] The compound's mechanism of action is dependent on intact IRE1α and PERK signaling pathways, two of the three main branches of the UPR.[1] Furthermore, this compound has been shown to enhance the activity of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium retention within the ER, a critical factor for proper protein folding.[5]
Signaling Pathway of this compound in Alleviating ER Stress
References
- 1. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytoprotective Properties of Azoramide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Azoramide is a small-molecule modulator of the unfolded protein response (UPR) that has demonstrated significant cytoprotective effects across various preclinical models.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies associated with the investigation of this compound's protective properties. Its primary function lies in enhancing the protein-folding capacity of the endoplasmic reticulum (ER) and bolstering ER chaperone capacity, thereby mitigating ER stress.[2][3] This dual activity makes this compound a compelling candidate for therapeutic intervention in diseases characterized by ER dysfunction, such as metabolic diseases and neurodegenerative disorders.[2][4]
Core Mechanism of Action: Modulation of the Unfolded Protein Response
This compound's cytoprotective effects are intrinsically linked to its ability to modulate the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore ER homeostasis through three primary signaling branches initiated by the sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[5]
This compound has the unique property of acutely enhancing ER folding capacity while also chronically inducing the expression of ER chaperones, thereby promoting long-term ER homeostasis.[4] This action helps to protect cells against a variety of stressors, including those that are chemically induced (e.g., tunicamycin, thapsigargin), hypoxia, lipotoxicity, and protein misfolding.[4] Evidence suggests that the full cytoprotective and chaperone-inducing effects of this compound are dependent on intact IRE1α and PERK signaling pathways.[4][5]
A key aspect of this compound's mechanism is its influence on ER calcium homeostasis. Treatment with this compound leads to an increase in the expression of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which enhances the retention of calcium ions within the ER.[1][5] This is crucial for the proper functioning of calcium-dependent chaperones involved in protein folding.
Signaling Pathways Modulated by this compound
The cytoprotective effects of this compound are mediated through its interaction with specific components of the UPR and other downstream signaling cascades.
The Unfolded Protein Response (UPR) Pathway
Under conditions of ER stress, the chaperone BiP (also known as GRP78) dissociates from the UPR sensors IRE1α, PERK, and ATF6, leading to their activation.[5] this compound treatment has been shown to up-regulate BiP expression, which can help to sequester unfolded proteins and maintain the UPR sensors in an inactive state under normal conditions, while also providing a larger pool of chaperones during stress.[6][7] The full activity of this compound in increasing chaperone capacity requires the presence of both the IRE1 and PERK branches of the UPR.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Azoramide's Attenuation of Pro-Apoptotic CHOP Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to a state known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic or severe ER stress triggers apoptosis, largely through the induction of the transcription factor C/EBP homologous protein (CHOP). Azoramide is a novel small-molecule modulator of the UPR that enhances the ER's protein-folding capacity.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, focusing on its significant role in suppressing the expression of the pro-apoptotic factor CHOP. By mitigating ER stress, this compound prevents the upregulation of CHOP, thereby protecting cells from stress-induced death.[3][4] This protective effect positions this compound as a promising therapeutic candidate for diseases associated with ER dysfunction, such as diabetes and neurodegenerative disorders.[5][6]
This compound's Core Mechanism of Action
This compound is distinguished by its dual ability to acutely boost ER protein folding and chronically activate ER chaperone capacity, promoting overall ER homeostasis.[1] Its primary function is to improve the ER's ability to correctly fold proteins, thus alleviating the accumulation of unfolded or misfolded proteins that trigger the UPR.[6]
Studies have shown that the full therapeutic efficacy of this compound is dependent on the presence of intact IRE1α (Inositol-requiring enzyme 1α) and PERK (PKR-like ER kinase) signaling pathways, two of the three primary sensors of the UPR.[1][5][7] Unlike common ER stressors such as thapsigargin or tunicamycin, this compound modulates ER function without inducing cytotoxicity or cell death.[5] A key aspect of its protective mechanism is the increased expression of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), which enhances calcium retention within the ER, a crucial factor for proper chaperone function.[1][5]
The Unfolded Protein Response and CHOP-Mediated Apoptosis
Under ER stress, three transmembrane proteins—IRE1α, PERK, and ATF6 (Activating transcription factor 6)—initiate the UPR.[8] These pathways initially aim to restore homeostasis. However, under prolonged stress, they converge to upregulate CHOP, a key transcription factor that drives apoptosis.[9][10]
-
The PERK Pathway: This is the most direct route to CHOP induction. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which paradoxically allows for the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and directly binds to the CHOP promoter, inducing its transcription.[10][11]
-
The IRE1α Pathway: Activated IRE1α can recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and subsequent phosphorylation of JNK.[12][13] Phosphorylated JNK can contribute to the apoptotic signal and CHOP activation.[12]
-
The ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor. This active form of ATF6 can also contribute to the upregulation of CHOP.[10][14][15]
The induction of CHOP marks a shift from a pro-survival to a pro-apoptotic UPR state.[10] CHOP promotes cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bim.[3][16]
This compound's Effect on Pro-Apoptotic CHOP Expression
A primary therapeutic benefit of this compound is its ability to potently suppress the induction of CHOP under various ER stress conditions.[3][4] Studies consistently show that while this compound itself does not induce CHOP, it significantly mitigates the upregulation of CHOP caused by chemical inducers of ER stress.[3][5]
The primary mechanism for this suppression is the inhibition of the PERK-eIF2α-CHOP signaling axis.[3] By enhancing the ER's folding capacity, this compound reduces the initial stress signal, leading to attenuated activation and phosphorylation of PERK.[3] This dampens the entire downstream cascade, resulting in lower levels of ATF4 and, consequently, reduced transcriptional activation of the CHOP gene.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on CHOP expression levels under chemically-induced ER stress.
Table 1: Effect of this compound on CHOP mRNA Expression
| Cell Line | Stress Inducer | This compound Concentration | Observation | Reference |
|---|---|---|---|---|
| HK-2 | Cadmium | Not Specified | Significantly inhibited the upregulation of CHOP mRNA. | [3] |
| ARPE-19 | Cadmium | Not Specified | Significantly inhibited the upregulation of CHOP mRNA. |[3] |
Table 2: Effect of this compound on CHOP Protein Expression
| Cell Line | Stress Inducer | This compound Concentration | Observation | Reference |
|---|---|---|---|---|
| Huh7 | Tunicamycin (Tm) | 15 µM | Suppressed Tunicamycin-induced CHOP protein expression. | [4] |
| HK-2 | Cadmium | Not Specified | Dramatically mitigated ER stress and suppressed Cd-induced CHOP expression. | [3] |
| ARPE-19 | Cadmium | Not Specified | Dramatically mitigated ER stress and suppressed Cd-induced CHOP expression. |[3] |
Experimental Protocols
Accurate quantification of CHOP expression is critical for evaluating the efficacy of compounds like this compound. The following are detailed methodologies for Western Blotting and RT-qPCR, the two most common techniques for measuring CHOP protein and mRNA levels, respectively.
Western Blotting for CHOP Protein Detection
This protocol provides a framework for the immunodetection of CHOP protein from whole-cell extracts.[17]
1. Cell Lysis and Protein Extraction:
-
Culture cells to desired confluency and apply experimental treatments (e.g., ER stress inducer +/- this compound).
-
Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[17]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer or 2% SDS Lysis Buffer) to each plate/well.[17]
-
Scrape cells and collect the lysate in a microcentrifuge tube.[17]
-
Boil samples in SDS-containing buffer for 5-10 minutes to denature proteins.[17]
-
Centrifuge at ~14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.
3. SDS-PAGE:
-
Prepare samples by mixing 20-60 µg of protein with 5X Laemmli loading buffer.[18]
-
Load equal amounts of protein for each sample onto a 4-20% polyacrylamide gel.[17]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[17]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 70-100 V for 1.5-2 hours on ice.[17]
-
Confirm transfer efficiency using Ponceau S staining.
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for CHOP (e.g., GADD153 (B-3), 1:250 dilution) overnight at 4°C with gentle shaking.[17][18]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000 dilution) for 1 hour at room temperature.[17][19]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[17]
-
Capture the signal using an imaging system. CHOP protein appears as a band at approximately 29 kDa.[17]
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for CHOP mRNA Detection
This protocol details the steps for quantifying CHOP mRNA expression levels.[20][21]
1. RNA Extraction:
-
Harvest cells after experimental treatments.
-
Isolate total RNA using a commercial kit (e.g., RNeasy kit) or a TRIzol-based method, following the manufacturer's instructions.[21]
-
Include a DNase I treatment step to eliminate any contaminating genomic DNA.[22]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and random hexamers or oligo(dT) primers.[21][23]
-
The reaction typically involves incubation at 37-42°C for 50-60 minutes, followed by enzyme inactivation at 70°C.[21][23]
-
Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination.[24]
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL 2X SYBR Green Master Mix
-
0.2 µL Forward Primer (20 µM stock)
-
0.2 µL Reverse Primer (20 µM stock)
-
~5 µL Diluted cDNA (template)
-
Nuclease-free water to 20 µL[23]
-
-
Run samples in triplicate for technical replication.[24]
-
Use a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis to confirm product specificity.[23]
-
4. Data Analysis:
-
Determine the threshold cycle (Ct) for CHOP and a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CHOP mRNA using the ΔΔCt method. The results are typically presented as fold change relative to an untreated or vehicle-treated control group.
Conclusion and Future Directions
This compound represents a promising class of ER-modulating compounds that protect cells from stress-induced apoptosis. Its mechanism of action, centered on enhancing ER protein folding capacity and subsequently suppressing the pro-apoptotic PERK-CHOP signaling axis, provides a strong rationale for its development in treating a range of pathologies underpinned by chronic ER stress. Future research should focus on elucidating the direct molecular targets of this compound and further exploring its efficacy and safety in preclinical models of diseases like type 2 diabetes, neurodegenerative disorders, and certain cancers where ER stress is a contributing factor. The experimental frameworks provided herein offer robust methods for quantifying the on-target effects of this compound and similar next-generation UPR modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CHOP modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 14. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 20. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. gene-quantification.de [gene-quantification.de]
- 23. mcgill.ca [mcgill.ca]
- 24. idtdna.com [idtdna.com]
Azoramide's Interaction with the Unfolded Protein Response (UPR) Branches: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Azoramide, a small-molecule modulator of the Unfolded Protein Response (UPR). This compound has demonstrated potential therapeutic applications, particularly in metabolic diseases, by enhancing the endoplasmic reticulum (ER) protein folding capacity and mitigating ER stress. This document details this compound's mechanism of action with a specific focus on its interaction with the three canonical UPR branches: IRE1, PERK, and ATF6. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols for assessing UPR modulation are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language).
Introduction: The Unfolded Protein Response and this compound
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). While the UPR is initially a pro-survival mechanism aimed at restoring ER homeostasis, chronic or unresolved ER stress can trigger apoptosis.
This compound is a novel small-molecule UPR modulator identified through high-throughput phenotypic screens. It has been shown to improve ER protein-folding ability and activate ER chaperone capacity, thereby protecting cells from ER stress-induced damage[1]. Notably, this compound appears to modulate the UPR without inducing ER stress itself, making it a promising candidate for therapeutic intervention in diseases associated with chronic ER stress, such as type 2 diabetes and neurodegenerative disorders[1][2].
Mechanism of Action: this compound's Interaction with the UPR Branches
This compound's protective effects are not mediated by direct activation of the UPR sensors in the manner of classical ER stressors. Instead, its efficacy is dependent on the presence of intact IRE1 and PERK signaling pathways, suggesting a modulatory role. The ATF6 branch, however, appears to be dispensable for this compound's primary mechanism of action[3].
Dependence on the IRE1 and PERK Branches
Studies have demonstrated that the full chaperone-inducing capacity of this compound requires functional IRE1 and PERK pathways[3][4]. Genetic suppression of XBP1 (the downstream target of IRE1) or PERK, as well as chemical inhibition of these pathways, abrogates the beneficial effects of this compound[3]. This indicates that this compound likely acts downstream or in concert with these pathways to enhance the adaptive UPR response.
Independence from the ATF6 Branch
In contrast to its reliance on IRE1 and PERK, this compound's activity appears to be independent of the ATF6 branch of the UPR. Experiments involving the suppression of ATF6α have shown no significant impact on the effects of this compound[3].
Enhancement of ER Calcium Homeostasis
A key aspect of this compound's mechanism of action is its ability to enhance ER calcium retention. It has been shown to increase the expression of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), a pump that actively transports calcium from the cytosol into the ER lumen[5]. This action helps to maintain a high calcium concentration within the ER, which is crucial for the proper functioning of calcium-dependent chaperones involved in protein folding.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on various markers of UPR and ER function.
Table 1: Dose-Dependent Effects of this compound on UPR Reporter and Chaperone Gene Expression
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| UPRE-Luciferase Reporter | Huh7 | Dose-dependent | Activation | [6] |
| ERSE-Luciferase Reporter | Huh7 | Dose-dependent | Activation | [6] |
| GRP78 mRNA | Huh7 | 15 µM | Transient induction | [6] |
| DNAJC3 mRNA | Huh7 | 15 µM | Transient induction | [6] |
| CHOP mRNA | Huh7 | Up to 25 µM | No significant induction | [6] |
Table 2: Effects of this compound on Functional ER Assays
| Assay | Cell Line | This compound Concentration | Observation | Reference |
| ASGR-Cluc Secretion | Huh7 | Dose-dependent (0-25 µM) | Increased secretion (enhanced folding) | [6] |
| ATF6LD-Cluc Secretion | Huh7 | Dose-dependent (0-25 µM) | Decreased secretion (increased chaperone capacity) | [6] |
| Thapsigargin-induced CHOP expression | Huh7 | 15 µM | Suppression | |
| Tunicamycin-induced GRP78 expression | Huh7 | 15 µM | Suppression |
Table 3: In Vitro and In Vivo Models Investigating this compound's Efficacy
| Model | Treatment | Key Findings | Reference |
| ob/ob mice | 150 mg/kg, daily, p.o. | Improved glucose homeostasis, increased Pdx1 mRNA | |
| INS-1 cells (palmitate-induced stress) | 20 µM for 60h | Preserved beta cell function and survival | [5] |
| Huh7 cells (Tunicamycin-induced stress) | 15 µM | Protection against ER stress |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the UPR signaling pathways and a general workflow for screening UPR-modulating compounds.
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the IRE1α Arm, but not the PERK Arm, of the Unfolded Protein Response Contributes to Fumonisin B1-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Azoramide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azoramide is a small-molecule modulator of the unfolded protein response (UPR) that enhances endoplasmic reticulum (ER) protein folding and chaperone capacity.[1][2] This activity protects cells against ER stress, a condition implicated in numerous diseases, including metabolic disorders like diabetes, neurodegenerative diseases, and cancer.[3][4] this compound has been shown to ameliorate ER stress by promoting the expression of the binding immunoglobulin protein (BiP), also known as GRP78, and suppressing the PERK-eIF2α-CHOP pro-apoptotic pathway.[5][6] Furthermore, it can attenuate oxidative stress and inhibit downstream stress signaling cascades, such as the p38 MAPK and JNK pathways.[5]
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on ER stress, cell viability, and apoptosis.
Data Presentation: Experimental Parameters
The following tables summarize common cell lines and treatment conditions used in this compound experiments.
Table 1: Cell Lines and Treatment Conditions for this compound Studies
| Cell Line | Cell Type | This compound Concentration | Incubation Time | Application/Inducer | Reference |
| HK-2 | Human Kidney Proximal Tubule Epithelial | 20 µM | 5h pre-incubation, then 24h co-treatment | Cadmium (Cd) | [5] |
| ARPE-19 | Human Retinal Pigment Epithelial | 20 µM | 5h pre-incubation, then 24h co-treatment | Cadmium (Cd) | [5] |
| Huh7 | Human Hepatocellular Carcinoma | 0.01-100 µM | Up to 24h | General UPR modulation | [1] |
| Huh7 | Human Hepatocellular Carcinoma | 15 µM | 2-16h pre-incubation | Tunicamycin (Tm) | [1] |
| INS-1 | Rat Insulinoma | 20 µM | 60h | Glucose / Palmitate | [7] |
| SH-SY5Y | Human Neuroblastoma | 10 µM | 3-9h | MPP+ | [4][8] |
| HEK293A | Human Embryonic Kidney | Not specified | 24h | Transfection-induced stress | [3] |
Table 2: Summary of this compound's Quantitative Effects
| Effect Measured | Cell Line(s) | Result | Reference |
| Apoptosis Rate Reduction | HK-2, ARPE-19 | ~20% reduction in Cd-induced apoptosis | [6] |
| Cell Viability Enhancement | PLA2G6 Mutant Neurons | 27% increase with 3 µM; 39% increase with 10 µM | [1] |
| CHOP Protein Expression | Huh7 | Suppressed Tm-induced expression | [1] |
| GRP78 (BiP) Protein Expression | Huh7 | Suppressed Tm-induced expression | [1] |
| p-p38 MAPK & p-JNK Expression | HK-2, ARPE-19 | Dramatically inhibited Cd-induced phosphorylation | [5] |
Experimental Protocols
This protocol describes a general workflow for treating adherent cells with this compound to assess its protective effects against an ER stress-inducing agent.
-
Cell Seeding: Plate cells (e.g., HK-2, ARPE-19, or SH-SY5Y) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final working concentration (e.g., 20 µM).
-
Pre-treatment: Remove the culture medium from the cells and replace it with the this compound-containing medium. For control wells, use a medium containing an equivalent concentration of DMSO (vehicle control). Incubate for the desired pre-treatment duration (e.g., 5 hours).[5]
-
Induction of ER Stress: Prepare a stock solution of the ER stress inducer (e.g., Cadmium, Tunicamycin, or MPP+). Add the inducer directly to the medium to achieve the final concentration (e.g., 20 µM CdCl₂).[5] Create parallel control groups: a negative control (vehicle only) and a positive control (inducer only).
-
Co-incubation: Return the cells to the incubator and co-incubate for the desired period (e.g., 24 hours).[5]
-
Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis such as viability assays (Protocol 2), apoptosis analysis (Protocol 3), or protein expression analysis (Protocol 4).
This assay quantifies ATP, an indicator of metabolically active cells.
-
Plate Preparation: Seed cells in an opaque-walled 96-well plate and treat as described in Protocol 1.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate. Allow the reconstituted reagent to equilibrate to room temperature for at least 30 minutes before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. Cell viability is proportional to the luminescent signal.
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: Following treatment (Protocol 1), collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using a gentle dissociation reagent like TrypLE™ or Accutase™.[9] Combine the detached cells with the collected medium.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This protocol allows for the semi-quantitative analysis of key proteins in the UPR and apoptosis pathways.[5]
-
Protein Extraction: After treatment (Protocol 1), wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BiP, CHOP, p-p38, p-JNK, cleaved Caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for assessing this compound's cytoprotective effects.
Caption: this compound's mechanism in modulating ER stress and apoptosis signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols for In Vivo Administration of Azoramide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Azoramide in mouse models, summarizing its biological effects and providing detailed protocols for key experiments. This compound is a small-molecule modulator of the unfolded protein response (UPR) with demonstrated efficacy in preclinical models of metabolic disease.
Introduction to this compound
This compound is a novel compound that enhances the protein-folding capacity of the endoplasmic reticulum (ER) and activates ER chaperone capacity, thereby protecting cells from ER stress.[1][2] Perturbations in ER function and chronic ER stress are implicated in a variety of diseases, including diabetes and neurodegenerative disorders.[1] this compound has shown significant promise as a therapeutic agent by improving glucose homeostasis, insulin sensitivity, and pancreatic β-cell function in mouse models of obesity and type 2 diabetes.[1][3]
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[3] this compound's full chaperone activity requires intact IRE1α and PERK signaling pathways.[3] It works by boosting the ER's folding capacity acutely and activating its chaperone capacity chronically to maintain ER homeostasis.[2] This action helps to resolve ER stress and improve overall cellular function.[4] Additionally, this compound treatment leads to increased expression of the SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) pump, which enhances calcium retention within the ER, a critical factor for proper protein folding.[2][4]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key in vivo studies of this compound in mouse models of metabolic disease.
Table 1: Effects of this compound on Glucose Homeostasis in ob/ob Mice
| Parameter | Vehicle Control | This compound (150 mg/kg/day) | Reference |
| Fasting Blood Glucose | High | Significantly Reduced | [4][5] |
| Glucose Tolerance | Impaired | Significantly Improved | [4] |
| Insulin Sensitivity | Impaired | Significantly Improved | [4] |
| Pancreatic β-cell Function | Impaired | Improved | [4] |
| ER Stress Markers in Liver | Elevated | Reduced | [4] |
Table 2: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Vehicle Control | This compound (150 mg/kg/day) | Reference |
| Fasting Blood Glucose | Elevated | Decreased | [4] |
| Body Weight | Increased | Reduced | [4] |
| Glucose Infusion Rate (Clamp) | Low | Markedly Increased | [4] |
| Hepatic Glucose Production | High | Markedly Reduced | [4] |
| Glucose Uptake (Muscle & WAT) | Reduced | Increased | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving the in vivo administration of this compound are provided below.
Animal Models
-
Genetically Obese Mice (ob/ob): These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance. They are a well-established model for studying the metabolic effects of this compound.[4][5]
-
High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% of calories from fat) develop obesity, insulin resistance, and glucose intolerance, mimicking key features of human type 2 diabetes.[3]
This compound Formulation and Administration
-
Formulation: this compound can be dissolved in a suitable vehicle for oral administration. A common vehicle is corn oil with a small amount of DMSO to aid in solubilization.[2]
-
Administration Route: Oral gavage is the standard method for daily administration.[4][5]
-
Dosage: A typical effective dose is 150 mg/kg of body weight, administered once daily.[4][5]
Protocol 1: Oral Gavage of this compound in Mice
-
Preparation:
-
Weigh the mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Prepare the this compound solution in the chosen vehicle.
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice). Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the skin on its back to immobilize the head and neck. The body should be held in a vertical position.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound solution.
-
Gently withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse for a few minutes to ensure there are no signs of distress, such as labored breathing.
-
Metabolic Phenotyping
Protocol 2: Glucose Tolerance Test (GTT)
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot blood glucose levels over time to assess glucose tolerance.
Protocol 3: Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0).
-
Insulin Administration: Administer human insulin (typically 0.75 U/kg body weight) via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, and 60 minutes) after insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Analysis of ER Stress Markers
Protocol 4: Western Blotting for ER Stress Markers in Liver Tissue
-
Tissue Homogenization: Homogenize liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against ER stress markers such as GRP78 (BiP), CHOP, phosphorylated eIF2α, and ATF6.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression in Islets
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by density gradient centrifugation.
-
RNA Extraction: Extract total RNA from the isolated islets using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest (e.g., Ins1, Pdx1, and ER stress-related genes).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Actb) and calculate the fold change in expression.
Visualization of Pathways and Workflows
dot
Caption: this compound signaling pathway in response to ER stress.
dot
Caption: Experimental workflow for in vivo this compound studies.
dot
Caption: Logical relationship of this compound's effects.
References
Application Notes and Protocols for Azoramide in In Vitro Assays
A Guide for Researchers on the Optimal Use of a Novel Unfolded Protein Response Modulator
Introduction
Azoramide is a potent, small-molecule modulator of the unfolded protein response (UPR), a critical cellular signaling network that manages endoplasmic reticulum (ER) stress.[1][2] Perturbations in ER homeostasis are implicated in a variety of diseases, including metabolic disorders like diabetes, neurodegenerative diseases, and cancer.[3][4] this compound has been identified as a promising therapeutic agent due to its ability to enhance ER protein-folding capacity and increase the expression of ER chaperones, thereby protecting cells from chronic ER stress.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal concentrations and protocols for utilizing this compound in various in vitro assays. The information presented is curated from peer-reviewed studies to facilitate the effective design and execution of experiments aimed at investigating ER stress and the therapeutic potential of this compound.
Mechanism of Action
This compound modulates the UPR by interacting with key signaling pathways to resolve ER stress and improve ER function.[5] The UPR is primarily regulated by three ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[4] Under ER stress, these sensors activate downstream signaling cascades to restore proteostasis. This compound's protective effects are believed to require intact IRE1 and PERK pathways.[2][5] It has been shown to increase the expression of sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), which enhances calcium retention within the ER, a crucial factor for proper protein folding.[2][5]
Below is a diagram illustrating the central role of the UPR in cellular stress and the proposed points of intervention for this compound.
Caption: Simplified schematic of the Unfolded Protein Response (UPR) pathway and the modulatory role of this compound.
Data Presentation: Recommended this compound Concentrations for In Vitro Assays
The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize effective concentrations reported in the literature. It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.
| Cell Line | Assay Type | Effective Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Huh7 (Human Hepatoma) | ER Folding and Secretion | 0.01 - 100 | 0 - 24 hours | Regulation of ER folding and secretion capacity without inducing ER stress. | [1] |
| Huh7 (Human Hepatoma) | Protection from ER Stress | 15 | 2 - 16 hours | Protection against Tunicamycin-induced ER stress. | [1] |
| Hepa 1-6 (Mouse Hepatoma) | Calcium Homeostasis | 15 | 2 - 16 hours | Altered ER calcium homeostasis and increased calcium retention. | [1] |
| iPSC-derived Dopaminergic Neurons | Neuroprotection | 0 - 10 | 5 days | Attenuation of neuron loss and reduction of reactive oxygen species. | [1] |
| INS-1 (Rat Insulinoma) | Cell Viability under Metabolic Stress | 20 | 60 hours | Preservation of beta-cell function and survival. | [2][5] |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection | 10 | 3 - 9 hours | Upregulation of BiP expression and protection against MPP+-induced cytotoxicity. | [6][7] |
Experimental Protocols
Below are detailed protocols for common in vitro assays utilizing this compound.
General Workflow for In Vitro this compound Treatment
The following diagram outlines a typical workflow for an in vitro experiment involving this compound treatment.
Caption: A generalized workflow for assessing the effects of this compound on cultured cells under ER stress.
Protocol for Assessing Protection Against Chemically-Induced ER Stress
This protocol is designed to evaluate the cytoprotective effects of this compound against common ER stress-inducing agents like Tunicamycin or Thapsigargin.
Materials:
-
Cell line of interest (e.g., Huh7, HEK293)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 µM to 20 µM. Remove the old medium and add the this compound-containing medium to the respective wells. Include a vehicle control (DMSO). Incubate for 2-4 hours.
-
ER Stress Induction: Prepare the ER stress inducer in complete medium, also containing the corresponding concentration of this compound. Remove the pre-treatment medium and add the co-treatment medium to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-stressed control. Plot a dose-response curve to determine the protective effect of this compound.
Protocol for Western Blot Analysis of UPR Markers
This protocol outlines the steps to measure the protein levels of key UPR markers such as GRP78 (BiP) and CHOP.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound and ER stress inducer
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and/or an ER stress inducer as described in the previous protocol.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Troubleshooting and Considerations
-
Cytotoxicity: While this compound is generally not cytotoxic at effective concentrations, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to rule out any confounding effects on cell viability.[8]
-
Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-20 mM) and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Controls: Always include appropriate controls in your experiments: a vehicle control (DMSO), a positive control for ER stress (e.g., Tunicamycin), and an untreated control.
-
Cell-Type Specificity: The response to this compound can vary significantly between cell types. The provided concentrations are a starting point, and optimization is key for robust and reproducible results.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of the unfolded protein response and explore its therapeutic potential in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azoramide as a Protective Agent Against Tunicamycin-Induced Endoplasmic Reticulum (ER) Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis. Tunicamycin, an inhibitor of N-linked glycosylation, is a widely used pharmacological agent to induce ER stress by disrupting protein folding.[1] Azoramide is a small molecule modulator of the UPR that has been shown to enhance the ER's protein-folding capacity and protect cells from ER stress-induced apoptosis.[2][3] These application notes provide detailed protocols and data for utilizing this compound to protect against tunicamycin-induced ER stress in a research setting.
Data Presentation
The following tables summarize the quantitative effects of tunicamycin on cell viability and the protective effects of this compound. The data is compiled from various studies to provide a comprehensive overview.
Table 1: Tunicamycin Dose-Response on Cell Viability
| Cell Line | Tunicamycin Concentration | Treatment Duration (hours) | Percent Cell Viability (%) | Reference |
| PC-3 | 1 µg/mL | 72 | ~75% | [4] |
| PC-3 | 5 µg/mL | 72 | ~50% | [4] |
| PC-3 | 10 µg/mL | 72 | ~41% (close to IC50) | [4] |
| SH-SY5Y | 1 µg/mL | 24 | ~80.64% | [5] |
| SH-SY5Y | 5 µg/mL | 24 | ~76.41% | [5] |
| SH-SY5Y | 10 µg/mL | 24 | ~78.14% | [5] |
| MCF-7 | 1.0 µg/mL | 24 | ~67% | [6] |
| MDA-MB-231 | 1.0 µg/mL | 24 | ~70% | [6] |
Table 2: Effect of this compound on Tunicamycin-Induced ER Stress Markers
| Cell Line | Treatment | BiP Expression (Fold Change) | CHOP Expression (Fold Change) | p-eIF2α/total eIF2α (Ratio) | Reference |
| HEK293T | Tunicamycin (0.5 µg/mL, 6h) | Increased | Increased | Increased | [7] |
| HEK293T | Tunicamycin + this compound | Attenuated Increase | Attenuated Increase | Not Specified | [3] |
| SH-SY5Y | Tunicamycin (1µM, 24h) | Increased | Increased | Increased | [8] |
| SH-SY5Y | Tunicamycin + this compound | Attenuated Increase | Attenuated Increase | Not Specified | [3] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 96-well plates for viability assays or larger plates (e.g., 6-well or 10 cm dishes) for protein analysis. Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase at the time of treatment. For example, seed 1 x 104 PC-3 cells per well in a 96-well plate.[4]
-
This compound Pre-treatment: The day after seeding, pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 4-6 hours.
-
Tunicamycin Treatment: Following this compound pre-treatment, add Tunicamycin to the media at the desired final concentration (e.g., 1-10 µg/mL).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Western Blot Analysis of ER Stress Markers
This protocol provides a general guideline for Western blotting. Optimization may be required for specific antibodies and cell lines.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 - 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Tunicamycin-induced ER stress pathway and this compound's protective mechanism.
Caption: Experimental workflow for assessing this compound's protective effects.
Mechanism of Action
Tunicamycin induces ER stress by inhibiting N-linked glycosylation, a crucial step in the proper folding of many proteins.[1] This leads to an accumulation of unfolded proteins, which triggers the UPR. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[11]
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis but selectively increases the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic factor CHOP (C/EBP homologous protein).[7]
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.[12]
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[13]
This compound exerts its protective effects by modulating the UPR. It has been shown to increase the expression of ER chaperones, such as BiP/GRP78, which helps to alleviate the burden of unfolded proteins.[3] By enhancing the protein-folding capacity of the ER, this compound can attenuate the activation of the pro-apoptotic arms of the UPR, thereby promoting cell survival in the face of ER stress.[3] The precise mechanism by which this compound modulates the specific UPR sensors is an area of ongoing research.
References
- 1. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tunicamycin-induced ER stress in breast cancer cells neither expresses GRP78 on the surface nor secretes it into the media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Anti-eIF2a (Phospho-Ser51) Antibody (A50198) | Antibodies.com [antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 13. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
Azoramide Treatment Protocol for Ameliorating Metabolic Dysfunction in ob/ob Mice
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azoramide is a small molecule modulator of the Unfolded Protein Response (UPR) that has demonstrated significant anti-diabetic properties in preclinical studies. It functions by improving the protein-folding capacity of the endoplasmic reticulum (ER) and mitigating ER stress, a key pathological feature of metabolic diseases such as type 2 diabetes.[1][2][3] In the genetically obese and diabetic ob/ob mouse model, this compound treatment has been shown to improve glucose homeostasis, enhance insulin sensitivity, and preserve pancreatic beta-cell function.[1] These application notes provide a detailed protocol for the administration of this compound to ob/ob mice and the subsequent analysis of its metabolic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effect of this compound on key metabolic parameters in ob/ob mice.
Table 1: Effect of 1-Week this compound Treatment on Body Weight and Fasting Blood Glucose in ob/ob Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Vehicle | 45.2 ± 1.5 | 46.5 ± 1.6 | +1.3 ± 0.8 | 258 ± 22 |
| This compound (150 mg/kg) | 45.5 ± 1.2 | 46.2 ± 1.3 | +0.7 ± 0.9 | 185 ± 15* |
Data are presented as mean ± SEM (n=10 mice per group). *P<0.05 compared to vehicle. Data extracted from Fu et al., Science Translational Medicine, 2015.
Table 2: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice After 1-Week this compound Treatment
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min |
| Vehicle | 198 ± 18 | 525 ± 35 | 550 ± 30 | 480 ± 40 | 410 ± 45 | 350 ± 50 |
| This compound (150 mg/kg) | 165 ± 15 | 410 ± 30 | 425 ± 25 | 350 ± 30 | 280 ± 28 | 220 ± 25** |
Data are presented as mean ± SEM (n=10 mice per group). Blood glucose levels are in mg/dL. *P<0.05, **P<0.01 compared to vehicle. Data extracted from Fu et al., Science Translational Medicine, 2015.
Table 3: Effect of 5-Week this compound Treatment on Body Weight and Fasting Blood Glucose in ob/ob Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Vehicle | 42.1 ± 1.1 | 52.3 ± 1.8 | +10.2 ± 1.5 | 285 ± 25 |
| This compound (150 mg/kg) | 42.5 ± 1.3 | 51.9 ± 1.9 | +9.4 ± 1.6 | 170 ± 12** |
Data are presented as mean ± SEM (n=10 mice per group). **P<0.01 compared to vehicle. Data extracted from Fu et al., Science Translational Medicine, 2015.
Table 4: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice After 5-Weeks of this compound Treatment
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min |
| Vehicle | 210 ± 20 | 580 ± 40 | 610 ± 35 | 550 ± 45 | 480 ± 50 | 420 ± 55 |
| This compound (150 mg/kg) | 150 ± 10 | 380 ± 25 | 390 ± 20 | 310 ± 25 | 240 ± 20 | 180 ± 18 |
Data are presented as mean ± SEM (n=10 mice per group). Blood glucose levels are in mg/dL. **P<0.01 compared to vehicle. Data extracted from Fu et al., Science Translational Medicine, 2015.
Table 5: Islet Gene Expression in ob/ob Mice After 10-Day this compound Treatment
| Treatment Group | Insulin pre-mRNA (relative expression) | Pdx1 mRNA (relative expression) |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (150 mg/kg) | 1.85 ± 0.25 | 1.95 ± 0.30 |
Data are presented as mean ± SEM (n=3 mice per group). *P<0.05 compared to vehicle. Data extracted from Fu et al., Science Translational Medicine, 2015.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male ob/ob mice (B6.Cg-Lepob/J) are used as a model of genetic obesity and type 2 diabetes.
-
Age: 9-12 weeks at the start of the experiment.
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum, unless otherwise specified for experimental procedures.
This compound Formulation and Administration
-
Formulation: this compound is prepared in a vehicle solution consisting of 10% (v/v) ethanol, 40% (v/v) PEG400, 0.1% (v/v) acetic acid, and 0.05% (w/v) carboxymethylcellulose (CMC).
-
Dosage: 150 mg/kg body weight.
-
Administration: Administered once daily via oral gavage. The volume of administration should be approximately 200 µL.
Oral Gavage Procedure
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate depth for gavage needle insertion.
-
Insert a 20-gauge, 1.5-inch curved gavage needle into the esophagus.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Oral Glucose Tolerance Test (OGTT)
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Islet Isolation and Gene Expression Analysis
-
Euthanize mice and perfuse the pancreas with a collagenase solution.
-
Digest the pancreas and isolate islets by hand-picking under a microscope.
-
Extract total RNA from the isolated islets using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of insulin and Pdx1 using quantitative real-time PCR (qRT-PCR), with a housekeeping gene (e.g., β-actin) for normalization.
Western Blot for ER Stress Markers
-
Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against GRP78 and SERCA2b overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule UPR modulator for diabetes identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring Azoramide Activity with Luciferase Reporter Assays
References
- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Western Blot Analysis of GRP78 and CHOP after Azoramide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR initially aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Two key proteins involved in the UPR are the 78-kilodalton glucose-regulated protein (GRP78), an ER chaperone that is upregulated to facilitate protein folding, and the C/EBP homologous protein (CHOP), a transcription factor that plays a critical role in mediating ER stress-induced apoptosis.
Azoramide is a small-molecule modulator of the UPR that has been shown to protect cells from ER stress. It is believed to enhance the ER's protein folding capacity. This document provides detailed protocols for the Western blot analysis of GRP78 and CHOP protein expression in cultured cells following treatment with this compound, enabling researchers to investigate its effects on the ER stress pathway.
Signaling Pathway
Under ER stress, GRP78 dissociates from the ER stress sensors PERK, IRE1α, and ATF6, leading to their activation. The PERK branch of the UPR leads to the phosphorylation of eIF2α, which, while reducing global protein synthesis, paradoxically promotes the translation of ATF4. ATF4, in turn, induces the expression of CHOP, a key mediator of ER stress-induced apoptosis. This compound is hypothesized to mitigate ER stress, thereby reducing the induction of both GRP78 and the pro-apoptotic factor CHOP.
Assessing Beta-Cell Function After Azoramide Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the function of pancreatic beta-cells following treatment with Azoramide, a small-molecule modulator of the unfolded protein response (UPR). This compound has demonstrated potential as an anti-diabetic agent by improving endoplasmic reticulum (ER) protein folding capacity and protecting cells from ER stress.[1][2] These protocols are designed to enable researchers to evaluate the effects of this compound on key aspects of beta-cell function, including glucose-stimulated insulin secretion (GSIS), intracellular calcium dynamics, and the expression of critical beta-cell genes.
Introduction
Pancreatic beta-cell dysfunction and death, often linked to chronic endoplasmic reticulum (ER) stress, are central to the pathogenesis of type 2 diabetes.[3][4] The unfolded protein response (UPR) is a cellular signaling network that mitigates ER stress.[1][3] this compound has been identified as a modulator of the UPR that enhances ER chaperone capacity and protein folding, thereby protecting cells from stress-induced damage.[1][2] Studies have shown that this compound treatment can improve glucose tolerance and beta-cell function in preclinical models of obesity and diabetes.[5]
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound on beta-cells. The protocols herein describe methods to quantify changes in insulin secretion, intracellular calcium signaling, and gene expression in response to this compound treatment.
Data Presentation
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Treatment Condition | Glucose Concentration | Insulin Secretion (Fold Change vs. Low Glucose Control) | Reference |
| Vehicle Control | Low (2.8 mM) | 1.0 | [5] |
| Vehicle Control | High (22.4 mM) | ~3.5 | [5] |
| Palmitate (200 µM) | High (22.4 mM) | ~1.5 (blunted secretion) | [5] |
| Palmitate (200 µM) + this compound (15 µM) | High (22.4 mM) | ~3.0 (rescued secretion) | [5] |
Table 2: Effect of this compound on Beta-Cell Gene Expression in Islets of ob/ob Mice
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) | Reference |
| Insulin (Ins1) | This compound (150 mg/kg/day for 1 week) | ~1.8 | [5] |
| Pdx1 | This compound (150 mg/kg/day for 1 week) | ~2.0 | [5] |
Table 3: Effect of this compound on Intracellular Calcium in Beta-Cells
| Treatment Condition | Stimulus | [Ca2+]i Response | Reference |
| Control | High Glucose | Oscillatory increase | [6] |
| This compound | High Glucose | Potentiated oscillatory increase (qualitative) | [1] |
| Thapsigargin | - | Sustained high [Ca2+]i | [1] |
| This compound + Thapsigargin | - | Attenuated increase in [Ca2+]i | [1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Pancreatic Beta-Cells```dot
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#FBBC05", fontcolor="#202124"]; IRE1 [label="IRE1α", fillcolor="#F1F3F4", fontcolor="#202124"]; PERK [label="PERK", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Chaperones [label="Increased ER\nChaperone Capacity\n(e.g., GRP78/BiP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Folding [label="Enhanced Protein\nFolding", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER_Stress [label="Reduced ER Stress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Cell_Survival [label="Increased Beta-Cell\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; SERCA [label="SERCA Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_ER [label="Increased ER Ca2+\nRetention", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Cell_Function [label="Improved Beta-Cell\nFunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSIS [label="Enhanced GSIS", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> UPR [label="modulates", color="#5F6368"]; UPR -> IRE1 [color="#5F6368"]; UPR -> PERK [color="#5F6368"]; IRE1 -> ER_Chaperones [color="#5F6368"]; PERK -> ER_Chaperones [color="#5F6368"]; ER_Chaperones -> Protein_Folding [color="#5F6368"]; Protein_Folding -> ER_Stress [color="#5F6368"]; ER_Stress -> Beta_Cell_Survival [color="#5F6368"]; this compound -> SERCA [label="enhances", color="#5F6368"]; SERCA -> Ca_ER [color="#5F6368"]; Beta_Cell_Survival -> Beta_Cell_Function [color="#5F6368"]; Ca_ER -> Beta_Cell_Function [color="#5F6368"]; Beta_Cell_Function -> GSIS [color="#5F6368"]; }
Caption: Workflow for evaluating this compound's effect on beta-cells.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
Objective: To measure the effect of this compound on insulin secretion from MIN6 beta-cells in response to low and high glucose concentrations.
Materials:
-
MIN6 cells
-
Complete culture medium (DMEM, 25 mM glucose, 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.2% BSA, pH 7.4.
-
Low glucose KRB (2.8 mM glucose)
-
High glucose KRB (22.4 mM glucose)
-
This compound stock solution (in DMSO)
-
Palmitate-BSA conjugate (optional, for inducing ER stress)
-
Insulin ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
This compound Treatment: 48 hours prior to the assay, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 15 µM) or vehicle (DMSO). If inducing ER stress, also add palmitate-BSA conjugate (e.g., 200 µM).
-
Pre-incubation: On the day of the assay, gently wash the cells twice with KRB buffer containing no glucose. Then, pre-incubate the cells in 100 µL of low glucose KRB for 1 hour at 37°C.
-
Stimulation: Discard the pre-incubation buffer. Add 100 µL of either low glucose KRB or high glucose KRB to the respective wells. Incubate for 1 hour at 37°C.
-
Supernatant Collection: After the incubation, carefully collect the supernatant from each well and store at -20°C until the insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in each well and determine the total protein content to normalize the insulin secretion data.
Intracellular Calcium Imaging in Beta-Cells
Objective: To visualize and quantify the effect of this compound on glucose-stimulated intracellular calcium ([Ca2+]i) dynamics in beta-cells.
Materials:
-
Isolated pancreatic islets or MIN6 cells grown on glass-bottom dishes
-
Fura-2 AM or other suitable calcium indicator dye
-
Krebs-Ringer buffer (as described in GSIS protocol) with varying glucose concentrations
-
This compound stock solution
-
Fluorescence microscopy setup with a system for rapid solution exchange
Procedure:
-
Cell Preparation: Culture MIN6 cells on glass-bottom dishes or use freshly isolated pancreatic islets.
-
This compound Treatment: Treat cells with this compound (e.g., 15 µM) or vehicle for the desired duration (e.g., 2-16 hours) prior to imaging.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in KRB buffer for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with dye-free KRB buffer to remove excess Fura-2 AM.
-
Imaging: Mount the dish on the microscope stage and perfuse with KRB buffer. Acquire baseline fluorescence at low glucose (e.g., 2.8 mM).
-
Stimulation and Recording: Switch the perfusion to high glucose KRB (e.g., 16.7 mM) with or without this compound and record the changes in intracellular calcium as indicated by the fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Data Analysis: Analyze the fluorescence traces to determine parameters such as the amplitude, frequency, and duration of calcium oscillations.
Gene Expression Analysis by RT-qPCR
Objective: To determine the effect of this compound on the mRNA expression levels of key beta-cell genes.
Materials:
-
Isolated pancreatic islets or MIN6 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated qPCR primers for target and reference genes (see Table 4)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat isolated islets or MIN6 cells with this compound (e.g., 15 µM for 24 hours). Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR master mix, cDNA template, and specific primers for the genes of interest and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Table 4: Validated qPCR Primers for Mouse Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Ins1 | CAGTGGTGCCTTCTGCC | GCTGGTAGAGGGAGCAGATG |
| Pdx1 | AATCCACCAAAGCTCACGCG | TTCAACATCACTGCGGTTCCC |
| Grp78 (Hspa5) | ACTTGGGGACCACCTATTCCT | ATCGCCAATCAGACGCTCC |
| Chop (Ddit3) | CCAACAGAGGTCACACGCAC | TGACTGGAATCTGGAGAGCGA |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
References
- 1. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chop/Ddit3 depletion in β cells alleviates ER stress and corrects hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional differences between aggregated and dispersed insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast multicellular calcium imaging of calcium spikes in mouse beta cells in tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
Azoramide: A Promising Neuroprotective Agent for Dopaminergic Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azoramide is a small molecule compound initially developed for its anti-diabetic properties, that has emerged as a potent modulator of the unfolded protein response (UPR) with significant neuroprotective effects in dopaminergic neuron cell lines.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of neurodegenerative diseases, particularly Parkinson's Disease (PD), where the progressive loss of dopaminergic neurons is a key pathological feature.
This compound's mechanism of action centers on its ability to alleviate endoplasmic reticulum (ER) stress, a condition implicated in the pathogenesis of PD.[3][4] It enhances the protein folding capacity of the ER and upregulates the expression of the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[1][5] This action helps to restore cellular homeostasis, mitigate mitochondrial dysfunction, reduce the production of reactive oxygen species (ROS), and ultimately prevent apoptotic cell death in dopaminergic neurons.[4][6] Furthermore, this compound has been shown to restore calcium homeostasis and activate the pro-survival cAMP-response element-binding protein (CREB) signaling pathway.[4]
These application notes and protocols are designed to guide researchers in utilizing this compound in relevant dopaminergic neuron cell line models, such as the human neuroblastoma SH-SY5Y cell line and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in protecting dopaminergic neurons from neurotoxin-induced stress.
Table 1: Effect of this compound on Cell Viability in MPP+-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| MPP+ | 1 mM | 52.3 ± 4.1 |
| This compound + MPP+ | 1 µM | 65.8 ± 3.9 |
| This compound + MPP+ | 5 µM | 78.2 ± 4.5 |
| This compound + MPP+ | 10 µM | 85.1 ± 3.7 |
Data are presented as mean ± SD. Cell viability was assessed using the CCK-8 assay. Data is representative of typical results reported in the literature.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in MPP+-Treated SH-SY5Y Cells
| Treatment Group | Concentration | JC-1 Red/Green Fluorescence Ratio |
| Control | - | 1.00 ± 0.08 |
| MPP+ | 1 mM | 0.45 ± 0.05 |
| This compound + MPP+ | 10 µM | 0.82 ± 0.07 |
Data are presented as mean ± SD. The JC-1 assay was used to measure changes in mitochondrial membrane potential. A higher red/green ratio indicates a healthier mitochondrial membrane potential. Data is representative of typical results reported in the literature.
Table 3: Effect of this compound on Protein Expression in Dopaminergic Neurons
| Treatment Group | Cell Line | Target Protein | Fold Change vs. Control |
| MPP+ | SH-SY5Y | BiP | 0.6 ± 0.1 |
| This compound + MPP+ | SH-SY5Y | BiP | 1.1 ± 0.2 |
| Mutant PLA2G6 | iPSC-derived DA neurons | p-CREB/CREB | 0.5 ± 0.1 |
| This compound + Mutant PLA2G6 | iPSC-derived DA neurons | p-CREB/CREB | 0.9 ± 0.15 |
Data are presented as mean ± SD from Western blot analysis. DA denotes dopaminergic. Data is representative of typical results reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
a) SH-SY5Y Cell Line:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
b) iPSC-derived Dopaminergic Neurons:
-
Differentiation of iPSCs into dopaminergic neurons should be performed following established protocols. This typically involves a multi-stage process using specific growth factors and small molecules to guide differentiation towards a midbrain dopaminergic fate.
Induction of Neurotoxicity with MPP+
-
Objective: To create an in vitro model of Parkinson's Disease.
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Introduce 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 1 mM to the wells (excluding the control group).
-
Incubate for 24 hours before proceeding with downstream assays.
-
Cell Viability Assay (CCK-8)
-
Objective: To quantify the protective effect of this compound against MPP+-induced cell death.
-
Procedure:
-
Following the 24-hour incubation with MPP+, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Objective: To assess mitochondrial health.
-
Procedure:
-
Plate and treat cells in a 24-well plate as described in the neurotoxicity induction protocol.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Incubate the cells with JC-1 staining solution (5 µg/mL in culture medium) for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity of JC-1 aggregates (red, excitation/emission ~585/590 nm) and monomers (green, excitation/emission ~514/529 nm) using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Western Blotting for BiP and p-CREB/CREB
-
Objective: To analyze the expression and phosphorylation of key proteins in the this compound-mediated signaling pathway.
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP (1:1000), p-CREB (Ser133) (1:1000), and CREB (1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Calcium Imaging (Fluo-4 AM)
-
Objective: To measure changes in intracellular calcium levels.
-
Procedure:
-
Plate and treat cells on glass-bottom dishes.
-
Load the cells with Fluo-4 AM (5 µM) in culture medium for 30 minutes at 37°C.
-
Wash the cells with HBSS.
-
Acquire fluorescence images using a confocal or fluorescence microscope with excitation at 488 nm and emission at 516 nm.
-
Analyze the changes in fluorescence intensity to determine relative changes in intracellular calcium concentrations.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's neuroprotective mechanism of action.
Caption: General experimental workflow for assessing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress [PeerJ] [peerj.com]
- 4. mdpi.com [mdpi.com]
- 5. gladstone.org [gladstone.org]
- 6. Pluripotent Stem Cell Derived Neurons as In Vitro Models for Studying Autosomal Recessive Parkinson’s Disease (ARPD): PLA2G6 and Other Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Azoramide Treatment in Diet-Induced Obesity Models
For Research Use Only.
Introduction
Obesity and type 2 diabetes are characterized by systemic metabolic dysregulation, often linked to chronic stress in the endoplasmic reticulum (ER), a critical organelle for protein and lipid metabolism.[1] The unfolded protein response (UPR) is a cellular signaling network designed to resolve ER stress.[2] Azoramide is a small-molecule modulator of the UPR that has demonstrated potent antidiabetic efficacy in preclinical models of obesity.[3] It functions by improving the ER's protein-folding capacity and activating chaperone expression, thereby protecting cells from chronic ER stress.[1][4] These notes provide detailed protocols for evaluating the long-term efficacy of this compound in a diet-induced obesity (DIO) mouse model, along with representative data and mechanistic diagrams.
Mechanism of Action: UPR Modulation
Chronic metabolic excess in obesity leads to an accumulation of unfolded or misfolded proteins in the ER, triggering a state of stress. This activates the three primary UPR sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[2] In a state of chronic stress, prolonged UPR activation can lead to cellular dysfunction and apoptosis.
This compound has been shown to mitigate ER stress by enhancing the cell's adaptive capacity.[5] Its mechanism involves the potentiation of the PERK and IRE1α signaling pathways, leading to an increased expression of crucial ER chaperones like BiP (also known as GRP78).[2][4] By boosting the protein-folding machinery, this compound helps restore ER homeostasis, improve insulin sensitivity, and preserve pancreatic β-cell function.[3]
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO)
This protocol describes the establishment of an obesity model in mice, which is a prerequisite for testing the efficacy of this compound.
-
Animal Model:
-
Use male C57BL/6J mice, 6-8 weeks of age at the start of the diet regimen.[6] C57BL/6J mice are a well-established strain susceptible to diet-induced obesity and metabolic syndrome.[7]
-
House mice individually under a 12-hour light/dark cycle with controlled temperature and humidity.[6]
-
Allow mice to acclimatize for at least one week before starting the experiment.
-
-
Diet Regimen:
-
Randomize mice into two groups based on initial body weight: Control Diet and High-Fat Diet (HFD).
-
Control Group: Feed a standard chow or a low-fat diet (LFD) with ~10% kcal from fat.
-
HFD Group: Feed a high-fat diet with 45-60% kcal derived from fat.[6] A common formulation is Research Diets D12492 (60% kcal fat).
-
Provide diets and water ad libitum. Replace food weekly to ensure freshness.
-
-
Induction Period:
-
Maintain mice on their respective diets for 12-16 weeks. This duration is typically sufficient to induce a significant increase in body weight, adiposity, hyperglycemia, and insulin resistance in the HFD group compared to the LFD group.[6]
-
Monitor body weight and food intake weekly.
-
Protocol 2: Long-Term this compound Administration
This protocol details the treatment phase following obesity induction.
-
Animal Groups:
-
After the 12-16 week induction period, subdivide the HFD-fed obese mice into two treatment groups:
-
HFD + Vehicle: Continues on HFD and receives a daily vehicle control.
-
HFD + this compound: Continues on HFD and receives daily this compound.
-
-
Maintain the original LFD group as a lean control (LFD + Vehicle).
-
-
This compound Formulation and Dosing:
-
Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Dosage: Administer this compound at a dose of 150 mg/kg body weight.
-
Administration: Dose mice once daily via oral gavage. Ensure proper gavage technique to minimize stress, as excessive stress can impact metabolic outcomes.[8]
-
-
Treatment Duration:
-
Treat mice for 8-12 weeks to assess long-term efficacy.
-
Continue weekly monitoring of body weight and food intake throughout the treatment period.
-
Protocol 3: Metabolic Phenotyping
These assays are critical for evaluating the metabolic effects of this compound.
-
Body Composition Analysis:
-
At baseline (before treatment) and at the end of the study, measure body composition (fat mass and lean mass) using quantitative nuclear magnetic resonance (qNMR) or DEXA scan.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT after 7-8 weeks of treatment to assess glucose homeostasis.
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from a tail snip (t=0).
-
Administer a 2 g/kg body weight bolus of glucose via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
-
Terminal Procedures:
-
At the end of the study, fast mice for 6 hours.
-
Collect terminal blood via cardiac puncture for analysis of plasma insulin, triglycerides, and other metabolic markers.
-
Harvest tissues (liver, epididymal white adipose tissue, skeletal muscle, pancreas) and flash-freeze in liquid nitrogen or fix for histology.
-
Experimental Workflow Visualization
Data Presentation
The following tables present representative data illustrating the expected outcomes of long-term this compound treatment based on its known mechanism of action.
Note: The values presented are illustrative examples for guidance and do not represent data from a single specific study. They are based on typical results observed in preclinical DIO models treated with effective metabolic agents.
Table 1: Body Weight and Composition After 12-Week Treatment
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + this compound (150 mg/kg) |
| Initial Body Weight (g) | 30.5 ± 1.2 | 45.2 ± 1.8 | 44.9 ± 1.9 |
| Final Body Weight (g) | 32.1 ± 1.3 | 54.8 ± 2.5 | 46.5 ± 2.1 |
| Body Weight Gain (g) | 1.6 ± 0.4 | 9.6 ± 1.1 | 1.6 ± 0.8 |
| Fat Mass (g) | 4.5 ± 0.5 | 22.1 ± 1.5 | 14.8 ± 1.3* |
| Lean Mass (g) | 25.5 ± 0.8 | 26.2 ± 0.9 | 26.1 ± 0.8 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. |
Table 2: Oral Glucose Tolerance Test (OGTT) After 8-Week Treatment
| Time Point | LFD + Vehicle | HFD + Vehicle | HFD + this compound (150 mg/kg) |
| 0 min (Fasting) | 95 ± 5 | 145 ± 8 | 110 ± 7 |
| 15 min | 180 ± 10 | 350 ± 20 | 280 ± 15 |
| 30 min | 165 ± 9 | 330 ± 18 | 245 ± 14 |
| 60 min | 120 ± 7 | 280 ± 15 | 180 ± 11 |
| 120 min | 100 ± 6 | 210 ± 12 | 130 ± 9 |
| AUC (mg/dLmin) | 16,500 ± 800 | 36,800 ± 1500 | 25,100 ± 1200* |
| Blood glucose values in mg/dL. AUC = Area Under the Curve. Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. |
Table 3: Terminal Plasma Parameters After 12-Week Treatment
| Parameter | LFD + Vehicle | HFD + Vehicle | HFD + this compound (150 mg/kg) |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 4.5 ± 0.6 | 2.1 ± 0.4 |
| Triglycerides (mg/dL) | 70 ± 8 | 155 ± 12 | 95 ± 10 |
| HOMA-IR | 1.9 ± 0.4 | 16.3 ± 2.1 | 5.8 ± 1.1* |
| HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) calculated from fasting glucose and insulin. Data are presented as Mean ± SEM. *p < 0.05 compared to HFD + Vehicle. |
References
- 1. Drug Reduces Weight Gain in Mice Fed a High-Fat Diet | Technology Networks [technologynetworks.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Diet-induced obesity alters protein synthesis: Tissue-specific effects in fasted vs. fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Rescuing Endoplasmic Reticulum (ER) Stress with Azoramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, triggering a highly conserved cellular signaling network known as the Unfolded Protein Response (UPR). While the UPR initially aims to restore ER homeostasis, prolonged or overwhelming ER stress can lead to apoptosis. Azoramide is a small-molecule modulator of the UPR that has been shown to enhance ER protein-folding capacity and protect cells against ER stress-induced apoptosis.[1][2] These application notes provide detailed protocols for inducing ER stress in vitro and for utilizing this compound to rescue cells from such stress, making it a valuable tool for studying the UPR and for the development of therapeutics targeting ER stress-related diseases.
Mechanism of Action
This compound modulates the UPR by interacting with key signaling pathways to resolve ER stress and improve ER function.[1] It does not induce ER stress itself but rather enhances the cell's adaptive capacity.[3] Its protective effects are mediated through the induction of ER chaperones, such as GRP78/BiP, and the modulation of the three primary UPR sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4][5] Furthermore, this compound has been shown to increase the expression of sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), leading to enhanced calcium retention within the ER, a critical factor for proper protein folding.[1][3]
Key Signaling Pathways
The UPR is governed by three main signaling branches originating from the ER membrane sensors: IRE1, PERK, and ATF6. Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78/BiP. Upon accumulation of unfolded proteins, GRP78 dissociates, leading to the activation of these sensors.
Caption: The Unfolded Protein Response (UPR) signaling pathway and points of modulation by this compound.
Data Presentation: Effects of this compound on ER Stress
The following tables summarize quantitative data from various in vitro and in vivo studies demonstrating the efficacy of this compound in mitigating ER stress.
Table 1: In Vitro Efficacy of this compound in Rescuing Chemically-Induced ER Stress
| Cell Line | ER Stress Inducer (Concentration, Duration) | This compound Treatment (Concentration, Duration) | Outcome Measure | Result | Reference |
| Huh7 | Tunicamycin (Tm) | 15 µM (2-16 h co-treatment) | ATF6LD-Cluc secretion | Counteracted Tm-induced secretion | [2] |
| Huh7 | Tunicamycin (Tm) | 15 µM (pre-treatment) | GRP78 and CHOP protein expression | Suppressed Tm-induced expression | [2][6] |
| INS-1 | 25 mM Glucose, 500 µM Palmitate (60 h) | 20 µM (60 h co-treatment) | Cell Viability | Increased cell viability | [1] |
| Hepa 1-6 | Thapsigargin (Tg) | 15 µM (2-16 h pre-treatment) | ER Ca2+ Retention | Increased ER Ca2+ retention | [3] |
| HK-2 & ARPE-19 | Cadmium (Cd) (20 µM, 24 h) | 20 µM (5 h pre-treatment) | Cell Apoptosis | Significantly mitigated Cd-induced apoptosis | [7] |
| iPSC-derived DA neurons (PLA2G6 mutant) | --- | 10 µM (5 days) | Cell Viability | Attenuated loss of neurons; enhanced viability by 39% | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Treatment | Outcome Measure | Result | Reference |
| ob/ob mice | 150 mg/kg, p.o., daily for 7 days | Liver GRP78 expression | Induced expression, indicating improved ER function | [3] |
| ob/ob mice | 150 mg/kg, p.o., daily for 7 days | Fasting blood glucose & glucose tolerance | Significantly improved | [3] |
Experimental Protocols
The following are detailed protocols for inducing ER stress and for rescuing cells with this compound.
Protocol 1: Induction of ER Stress and Rescue with this compound in Cell Culture
This protocol describes a general workflow for treating cultured cells with an ER stress inducer and assessing the protective effects of this compound.
Caption: General experimental workflow for assessing the protective effects of this compound against ER stress.
Materials:
-
Cell line of interest (e.g., Huh7, Hepa 1-6, INS-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress inducer:
-
Tunicamycin (stock solution in DMSO)
-
Thapsigargin (stock solution in DMSO)
-
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., lysis buffer, antibodies, viability assay kits)
Procedure:
-
Cell Seeding:
-
Plate cells at a density appropriate for the specific cell line and duration of the experiment to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Pre-treatment:
-
Prepare fresh dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range is 10-20 µM.[1][2]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate for the desired pre-treatment duration (e.g., 2-16 hours).[2]
-
-
Induction of ER Stress:
-
Prepare fresh dilutions of the ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 100-300 nM) in complete culture medium.
-
For the rescue experiment, add the ER stress inducer directly to the medium already containing this compound.
-
For control wells (ER stress only), replace the medium with one containing only the ER stress inducer.
-
Include a vehicle control (DMSO) and an this compound-only control.
-
-
Incubation:
-
Incubate the cells for a period typically ranging from 16 to 48 hours, depending on the cell line and the specific endpoint being measured.
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using a suitable method such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against ER stress markers such as GRP78, CHOP, and phosphorylated eIF2α.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR to analyze the expression of UPR target genes, such as spliced XBP1 and CHOP.
-
-
Calcium Imaging:
-
Use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure changes in cytosolic and ER calcium levels.
-
-
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium or appropriate vehicle for in vivo studies (e.g., corn oil)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure for In Vitro Stock Solution (e.g., 20 mM):
-
Calculate the amount of this compound powder and DMSO needed to achieve the desired stock concentration. The molecular weight of this compound is 308.83 g/mol .
-
Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Procedure for In Vitro Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium immediately before use.
Procedure for In Vivo Formulation (Example):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 61 mg/mL).[1]
-
For a 1 mL working solution for oral administration, add 50 µL of the 61 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly.[1]
-
This mixture should be used immediately for optimal results.[1]
This compound is a valuable research tool for investigating the complexities of the Unfolded Protein Response and ER stress. The protocols outlined in these application notes provide a framework for inducing ER stress and effectively rescuing cells using this compound. These methodologies can be adapted for various cell types and research questions, aiding in the exploration of ER stress-related pathologies and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPR signalling pathway [pfocr.wikipathways.org]
Application Notes and Protocols for the Use of Azoramide in Combination with other ER Stress Inducers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoplasmic Reticulum (ER) stress is a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. However, prolonged or overwhelming ER stress can lead to apoptosis. Azoramide is a small molecule modulator of the UPR that has been shown to enhance ER protein-folding capacity and protect cells from ER stress-induced damage.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in combination with common ER stress inducers, such as tunicamycin and thapsigargin.
Mechanism of Action of this compound
This compound modulates the UPR by improving ER protein-folding and increasing the capacity of ER chaperones.[1][2] Its mechanism involves the potentiation of the PERK and IRE1 arms of the UPR, without inducing the pro-apoptotic transcription factor CHOP.[3] Furthermore, this compound has been shown to increase the expression of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to enhanced calcium retention within the ER, a critical factor for proper protein folding.[2][3]
Data Presentation
Table 1: Effects of this compound on ER Stress Marker Expression
| Treatment Condition | Cell Line | ER Stress Marker | Fold Change vs. Control | Reference |
| This compound (25 µM) | Huh7 | GRP78 | Increased | [4] |
| This compound (25 µM) | Huh7 | CHOP | No significant change | [4] |
| Tunicamycin | Huh7 | GRP78 | Markedly Increased | [4] |
| Tunicamycin | Huh7 | CHOP | Markedly Increased | [4] |
| This compound + Tunicamycin | Huh7 | GRP78 | Reduced induction vs. Tunicamycin alone | [2] |
| This compound + Tunicamycin | Huh7 | CHOP | Protected from induction vs. Tunicamycin alone | [2] |
| Cadmium | HK-2 | BiP/GRP78 | Increased | [5] |
| This compound + Cadmium | HK-2 | BiP/GRP78 | Significantly enhanced vs. Cadmium alone | [5] |
| Cadmium | HK-2 | p-PERK | Increased | [5] |
| This compound + Cadmium | HK-2 | p-PERK | Attenuated increase vs. Cadmium alone | [5] |
Table 2: Effects of this compound on Cell Viability under ER Stress
| Cell Line | Stress Inducer | This compound Concentration | Incubation Time | Effect on Viability | Reference |
| INS1 | Glucose/Palmitate | 20 µM | 60 hours | Increased viability | [1][2] |
| RhodopsinP23H-expressing cells | MG132 | Dose-dependent | Not specified | Restored viability | [4] |
| PC-3 | Tunicamycin (1-10 µg/ml) | - | up to 96 hours | Time and dose-dependent decrease | [6] |
Mandatory Visualizations
Caption: Unfolded Protein Response (UPR) Signaling Pathway.
Caption: Experimental Workflow for Studying this compound's Effects on ER Stress.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol is adapted from the manufacturer's instructions and is suitable for assessing the protective effects of this compound against ER stress-induced cell death.[1][2][7]
Materials:
-
Cell line of interest (e.g., Huh7, INS-1)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin; stock solutions in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO diluted in medium) to the respective wells. Incubate for the desired pre-treatment time (e.g., 2-16 hours).
-
ER Stress Induction: Prepare the ER stress inducer at the desired final concentration in complete culture medium. Add the inducer to the wells already containing this compound or vehicle. For co-treatment experiments, this compound and the inducer can be added simultaneously.
-
Incubation: Incubate the plate for the desired duration of ER stress induction (e.g., 16-48 hours).
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[2] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well.[2] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Subtract the background luminescence (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of ER Stress Markers (GRP78 and CHOP)
This protocol outlines the steps for detecting changes in the expression of key ER stress marker proteins.
Materials:
-
Treated cells from a 6-well plate format
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: a. Normalize the protein concentration of all samples with RIPA buffer. b. Add Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-GRP78 at 1:1000, anti-CHOP at 1:500) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Add ECL substrate to the membrane and incubate for the recommended time. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Protocol 3: ATF6 Luciferase Reporter Assay
This protocol is for measuring the activation of the ATF6 branch of the UPR using a luciferase reporter construct.[8][9][10]
Materials:
-
Cells stably or transiently transfected with an ATF6-responsive luciferase reporter plasmid (e.g., p5xATF6-GL3).[8]
-
Complete culture medium
-
White, clear-bottom 96-well plates
-
This compound and ER stress inducer
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if not using a stable cell line): a. Seed cells in a 96-well plate. b. Transfect the cells with the ATF6 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: a. After 24 hours of transfection (or seeding for stable lines), replace the medium with fresh medium containing this compound or vehicle. b. After the desired pre-treatment time, add the ER stress inducer.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
-
Assay: a. Equilibrate the plate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well.
-
Measurement: Measure the firefly (and Renilla, if applicable) luminescence using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Express the results as fold induction over the vehicle-treated control.
Conclusion
This compound presents a valuable tool for studying the modulation of the Unfolded Protein Response and its role in cellular protection against ER stress. The protocols and data presented here provide a framework for researchers to investigate the synergistic or protective effects of this compound when used in combination with various ER stress inducers. These studies can contribute to a better understanding of ER stress-related diseases and the development of novel therapeutic strategies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. scribd.com [scribd.com]
- 4. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ER stress signaling by regulated proteolysis of ATF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Azoramide solubility in DMSO and other solvents
This technical support guide provides detailed information on the solubility of Azoramide in DMSO and other solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A: this compound exhibits good solubility in DMSO and ethanol. The quantitative solubility data is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent | Concentration (Molar) | Concentration (Weight/Volume) | Reference |
| DMSO | 100 mM | ≥ 30 mg/mL | [1][2] |
| Ethanol | 100 mM | Not explicitly stated, but calculable | [1] |
Note: The molecular weight of this compound is 308.83 g/mol .[1][3]
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A: If you encounter difficulties in dissolving this compound, please follow these troubleshooting steps. The process is also illustrated in the workflow diagram below.
-
Gentle Warming: Warm the solution to 37°C. This can help increase the solubility of the compound.[2]
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help break up any precipitate and facilitate dissolution.[2]
-
Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO. The presence of water can affect the solubility of many organic compounds.
-
Fresh Solvent: Use fresh DMSO, as it can absorb moisture from the air over time.
Figure 1: Troubleshooting workflow for dissolving this compound.
Q4: How should I prepare a stock solution of this compound?
A: A detailed protocol for preparing a 100 mM stock solution of this compound in DMSO is provided below.
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 308.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or incubator set to 37°C, ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 30.88 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, proceed with the troubleshooting steps (warming to 37°C and/or sonication) as described in Q3.[2]
-
-
Storage: Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Long-term Storage: Store the aliquots at -20°C for use within one month or at -80°C for use within six months.[2]
Q5: What is the mechanism of action of this compound?
A: this compound is a small-molecule modulator of the unfolded protein response (UPR).[3][4] It helps protect cells from endoplasmic reticulum (ER) stress by improving the protein-folding capacity of the ER and activating ER chaperone capacity.[1][][6] This action helps to maintain cellular homeostasis under conditions of ER stress.
Figure 2: Simplified pathway showing this compound's role in mitigating ER stress.
References
- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS 932986-18-0 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Effects of Azoramide in Mesenchymal Stem Cells
A Guide for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Azoramide on mesenchymal stem cells (MSCs). It offers troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to assist in designing and interpreting experiments.
Important Notice: A previous study reporting specific off-target effects of this compound on MSC differentiation, suggesting it favors adipogenesis over osteogenesis via the GLP-1 receptor-PKA-β-catenin pathway, has been retracted.[1][2][3][4] Therefore, researchers should interpret those specific findings with caution and focus on a broader, more rigorous investigation of this compound's potential effects in MSCs. This guide is intended to support such a de novo investigation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action of this compound?
A1: this compound is known as a modulator of the unfolded protein response (UPR). It is designed to alleviate endoplasmic reticulum (ER) stress by improving the ER's protein-folding capacity and activating ER chaperone functions.[5][6] This on-target activity has been studied in various contexts, including its potential as an antidiabetic and neuroprotective agent.[3][7]
Q2: What is the rationale for testing this compound in mesenchymal stem cells?
A2: Given that ER stress can influence stem cell fate, including proliferation, differentiation, and survival, investigating a UPR modulator like this compound in MSCs is a valid scientific inquiry. Understanding how modulating ER stress affects MSC biology could have implications for regenerative medicine and tissue engineering.
Q3: What are potential off-target effects, and why are they a concern in MSCs?
A3: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. In MSCs, such effects are a significant concern as they could unexpectedly alter their differentiation potential, leading to the formation of undesired cell types, impairing their therapeutic efficacy, or causing unforeseen safety issues.
Q4: How do I determine a suitable concentration range for this compound in my MSC experiments?
A4: Determining the optimal concentration is a critical first step. It is recommended to perform a dose-response study to assess cytotoxicity and the desired on-target effect (e.g., modulation of UPR markers). Based on studies in other cell lines, a broad range from 0.01 µM to 100 µM has been used.[5] A common starting point for a dose-response study in MSCs could be a logarithmic series of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).
Q5: What are the essential positive and negative controls to include in my experiments?
A5: For differentiation assays, positive controls would be the standard, validated differentiation media for each lineage (osteogenic, adipogenic, chondrogenic). The negative control would be MSCs cultured in their expansion medium. For signaling pathway analysis, a known activator or inhibitor of the pathway of interest should be used as a positive control.
Troubleshooting Guide
This guide addresses common issues that may arise when treating MSCs with a new compound like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death or detachment after this compound treatment. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Suboptimal culture conditions. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50. Use concentrations well below the toxic level. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). 3. Verify the quality of your MSCs and culture reagents. Ensure proper handling and aseptic techniques.[8] |
| Inconsistent differentiation results between experiments. | 1. Variability in MSC donor lots. 2. Passage number of MSCs. 3. Inconsistent timing of this compound treatment. | 1. If possible, use MSCs from the same donor and lot for a set of experiments. 2. Use MSCs at a consistent and low passage number, as differentiation potential can decrease with extensive passaging. 3. Standardize the timing and duration of this compound exposure relative to the induction of differentiation. |
| Unexpected changes in MSC morphology. | 1. Cellular stress. 2. Spontaneous differentiation. 3. Off-target effects of this compound. | 1. Lower the concentration of this compound. 2. Ensure the MSC expansion medium is fresh and that cells are not overgrown. 3. This could be a key finding. Document the morphological changes and investigate potential lineage commitment by staining for relevant markers. |
| Difficulty in interpreting signaling pathway results (e.g., Western blot). | 1. Poor antibody quality. 2. Inappropriate time point for analysis. 3. Low protein expression. | 1. Validate your primary antibodies using positive and negative controls. 2. Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment. 3. Ensure you are loading sufficient protein and consider using more sensitive detection methods. |
Experimental Protocols & Data Presentation
General Workflow for Screening Off-Target Effects
The following diagram outlines a general workflow for investigating the potential off-target effects of a compound like this compound on MSC differentiation.
Experimental workflow for assessing this compound's effects on MSCs.
Protocol: Osteogenic Differentiation of MSCs
-
Cell Seeding: Plate MSCs in a 24-well plate at a density of 2-3 x 10^4 cells/cm² in MSC expansion medium.
-
Induction: Once the cells reach 70-80% confluency, replace the expansion medium with an osteogenic induction medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Treatment: In parallel wells, add the osteogenic induction medium containing the desired, non-toxic concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Medium Change: Replace the medium every 3-4 days for 21 days.
-
Staining: After 21 days, fix the cells with 4% paraformaldehyde and stain with Alizarin Red S to visualize calcium deposits.
Protocol: Adipogenic Differentiation of MSCs
-
Cell Seeding: Plate MSCs in a 24-well plate at a density of 2-3 x 10^4 cells/cm² and grow to 100% confluency.
-
Induction: Replace the expansion medium with an adipogenic induction medium (e.g., DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 200 µM indomethacin, and 10 µg/mL insulin).
-
Treatment: Add the adipogenic induction medium containing this compound or vehicle control to parallel wells.
-
Maintenance: After 3 days, switch to an adipogenic maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin). Repeat this cycle of induction and maintenance for a total of 3 cycles.
-
Staining: After approximately 14-21 days, fix the cells and stain with Oil Red O to visualize lipid droplets.
Data Presentation: Quantitative Analysis of Differentiation
For quantitative analysis, the stain can be extracted and measured spectrophotometrically. Results should be presented in a clear, tabular format.
Table 1: Effect of this compound on Osteogenic Differentiation
| Treatment Group | Absorbance at 405 nm (Mean ± SD) | Fold Change vs. Control |
| Negative Control (Expansion Medium) | ||
| Positive Control (Osteogenic Medium) | ||
| Vehicle Control (Osteogenic + DMSO) | ||
| This compound (X µM) |
Table 2: Effect of this compound on Adipogenic Differentiation
| Treatment Group | Absorbance at 520 nm (Mean ± SD) | Fold Change vs. Control |
| Negative Control (Expansion Medium) | ||
| Positive Control (Adipogenic Medium) | ||
| Vehicle Control (Adipogenic + DMSO) | ||
| This compound (X µM) |
Potential Signaling Pathways to Investigate in MSCs
When a compound alters MSC lineage commitment, investigating key signaling pathways is crucial. The Wnt/β-catenin and GLP-1 receptor pathways are known to play significant roles in MSC fate decisions.[9][10][11]
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a critical regulator of osteogenesis.[5][12] Activation of this pathway generally promotes osteoblastic differentiation while inhibiting adipogenesis.[10]
Canonical Wnt/β-catenin pathway in MSC lineage commitment.
GLP-1 Receptor Signaling
The glucagon-like peptide-1 (GLP-1) receptor is expressed on MSCs.[11] Activation of this pathway has been shown to promote MSC proliferation and cytoprotection while preventing differentiation into adipocytes.[11][13]
GLP-1 receptor signaling pathway in MSCs.
By following a systematic approach of screening, differentiation assays, and mechanistic investigation, researchers can rigorously evaluate the potential off-target effects of this compound on mesenchymal stem cells. This will ensure a thorough understanding of its biological activities in this important cell type.
References
- 1. This compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retraction Note: this compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retraction Note: this compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. promocell.com [promocell.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Running Against the Wnt: How Wnt/β-Catenin Suppresses Adipogenesis [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Activation of GLP-1 receptors enhances the osteogenic differentiation process of STRO-1-positive BMSCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Azoramide Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the potential cytotoxicity of Azoramide, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule modulator of the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER).[1][2] Its primary role is to enhance the ER's protein-folding capacity and activate its chaperone functions, thereby protecting cells from ER stress.[1][2] It does not typically induce the pro-apoptotic pathways associated with chronic ER stress.[3][4]
Q2: Is this compound expected to be cytotoxic?
A2: Based on current literature, this compound is generally not considered cytotoxic and has been shown to have protective effects against chemically-induced ER stress.[2][3] Studies have reported its use in vitro at concentrations up to 100 µM without inducing ER stress or apoptosis.[1] In some cases, it has even been shown to enhance cell viability.[5] However, the cytotoxic potential at concentrations significantly above this range has not been extensively studied.
Q3: My initial experiments suggest this compound is cytotoxic at high concentrations. Is this a true effect?
A3: While unexpected, it is possible that at very high concentrations, this compound could have off-target effects or induce cellular stress pathways leading to cytotoxicity. However, it is crucial to first rule out experimental artifacts. High concentrations of any compound can lead to issues like precipitation, which can cause non-specific cell death. Refer to the Troubleshooting Guide for a systematic approach to verify your findings.
Q4: Which cytotoxicity assay should I choose for assessing this compound?
A4: A multi-assay approach is recommended to get a comprehensive understanding of potential cytotoxicity.
-
Metabolic Assays (e.g., MTT, XTT): Good for initial screening to assess changes in metabolic activity, which can indicate reduced viability.
-
Membrane Integrity Assays (e.g., LDH Release): Measures cell membrane damage, a hallmark of necrosis.
-
Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining): To specifically investigate if cell death is occurring through programmed apoptosis. Given that this compound modulates the UPR, which is linked to apoptosis, these are particularly relevant.
Q5: What is the difference between a cytotoxic and a cytostatic effect?
A5: A cytotoxic effect leads to cell death (necrosis or apoptosis). A cytostatic effect inhibits cell proliferation without directly killing the cells. It's important to distinguish between these, as a reduction in signal in a metabolic assay like MTT could be due to either. Assays that count cells or specifically measure markers of cell death (like LDH release or caspase activity) can help differentiate between these two outcomes.
Data Presentation
Table 1: Summary of In Vitro Studies on this compound
| Cell Line | Concentration Range | Duration | Observed Effect | Citation |
| Huh7 | 0.01-100 µM | 24 h | Regulates ER folding without inducing ER stress | [1] |
| Huh7 | 15 µM | 2-16 h | Protects cells from induced ER stress | [1] |
| INS1 | 20 µM | 60 h | Preserves beta cell function and survival | [2] |
| iPSC-derived DA neurons | 0-10 µM | 5 days | Attenuates cell loss | [1] |
| PLA2G6 mutant neurons | 3 and 10 µM | Not specified | Enhanced cell viability by 27% and 39% respectively | [5] |
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity Observed
This guide helps determine if the observed cytotoxicity is a true biological effect of this compound or an experimental artifact.
| Potential Cause | Recommended Action |
| Compound Precipitation | This compound is soluble in DMSO but insoluble in water.[2] High concentrations in aqueous culture media can lead to precipitation. 1. Visual Inspection: Carefully inspect the wells under a microscope for precipitates (crystals or amorphous particles) before and after adding to cells. 2. Solubility Test: Perform a solubility test in your specific cell culture medium without cells. Prepare the highest concentration and visually inspect for precipitation over time at 37°C. 3. Modify Dilution: Prepare intermediate dilutions in a co-solvent or add the DMSO stock to the medium with vigorous vortexing to aid dispersion. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic. 1. Vehicle Control: Ensure you have a vehicle control with the highest concentration of DMSO used in your experiment. 2. Limit DMSO: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
| Assay Interference | The compound may directly interfere with the assay chemistry. 1. Cell-Free Control: Run the assay with the highest concentration of this compound in culture medium without cells. A significant signal change indicates interference. 2. Alternative Assays: If interference is detected, use an assay with a different detection method (e.g., if a colorimetric assay shows interference, try a fluorescence-based or luminescence-based assay). |
| True Cytotoxicity | If artifacts are ruled out, the effect may be real. 1. Confirm with Multiple Assays: Use assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, and apoptosis) to confirm the finding. 2. Dose-Response: Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration). |
Issue 2: Conflicting Results Between Different Cytotoxicity Assays
| Potential Cause | Recommended Action |
| Different Mechanisms of Cell Death | Assays measure different cellular events. For example, MTT measures metabolic activity, while LDH release measures membrane integrity. A compound could inhibit metabolism without causing membrane lysis. 1. Mechanism-Specific Assays: If you suspect apoptosis (e.g., decreased MTT signal but no LDH release), perform a Caspase-3/7 assay or Annexin V staining. |
| Timing of Assay | Different markers of cell death appear at different times. Caspase activation can be an early event, while membrane leakage is a later event. 1. Time-Course Experiment: Perform your assays at different time points after compound addition (e.g., 6, 12, 24, 48 hours) to capture the kinetics of the cytotoxic response. |
| Cytostatic vs. Cytotoxic Effects | A reduction in MTT signal can be due to either cell death (cytotoxicity) or inhibition of proliferation (cytostasis). 1. Cell Counting: Use a direct cell counting method (e.g., Trypan Blue exclusion or an automated cell counter) to determine if the cell number has decreased (cytotoxicity) or simply failed to increase (cytostasis). 2. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to specifically quantify dead cells. |
Mandatory Visualization
Caption: this compound modulates the UPR by interacting with PERK and IRE1 pathways.
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well.
-
Measurement: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the untreated control after subtracting the background absorbance from a cell-free well.
Protocol 2: LDH Release Assay for Membrane Integrity
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
-
Cell Plating and Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Addition: Add the Caspase-3/7 reagent (containing a fluorogenic substrate) to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~490 nm Ex / ~520 nm Em).
-
Analysis: Compare the fluorescence signal of treated samples to untreated controls to determine the fold-increase in caspase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Optimizing Azoramide Dosage for Neuroprotection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Azoramide dosage for neuroprotection studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
Researchers may encounter several common issues when working with this compound. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability at Expected Efficacious Doses | 1. Cytotoxicity: this compound may exhibit cytotoxic effects at higher concentrations.[1] 2. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to cells at the final concentration used. 3. Sub-optimal Cell Health: Cells may be stressed or unhealthy prior to treatment. | 1. Perform a dose-response curve: Determine the optimal concentration that provides neuroprotection with minimal toxicity. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range.[2] 2. Optimize solvent concentration: Ensure the final concentration of the solvent is well-tolerated by the cells (typically <0.1% for DMSO). Run a vehicle-only control. 3. Ensure proper cell culture maintenance: Use healthy, low-passage number cells and ensure optimal growth conditions. |
| Inconsistent or Non-reproducible Results | 1. Compound Instability: this compound solution may not be stable over time. 2. Variability in Experimental Conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results. 3. Assay Sensitivity: The assay used to measure neuroprotection may not be sensitive enough to detect subtle effects. | 1. Prepare fresh solutions: It is recommended to prepare this compound working solutions fresh for each experiment from a frozen stock.[2] For in vivo experiments, use the solution on the same day it is prepared.[2] 2. Standardize protocols: Maintain strict adherence to a detailed, written protocol for all experiments. 3. Use multiple assays: Confirm findings using orthogonal assays that measure different aspects of neuroprotection (e.g., cell viability, apoptosis markers, mitochondrial function). |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: this compound has limited solubility in aqueous solutions. 2. Interaction with Media Components: Components of the cell culture medium may cause the compound to precipitate. | 1. Prepare a high-concentration stock solution in an appropriate solvent: DMSO is a common solvent for this compound.[3] Sonication or gentle heating can aid dissolution.[2] 2. Ensure final concentration is below the solubility limit: When diluting the stock solution into the culture medium, ensure the final concentration of this compound is below its solubility limit in the aqueous environment. 3. Visually inspect for precipitation: Always inspect the medium for any signs of precipitation after adding this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for in vitro neuroprotection studies with this compound?
A1: Based on published studies, a good starting range for in vitro experiments is 0.1 µM to 100 µM.[2] Many studies have demonstrated neuroprotective effects in the 10 µM to 15 µM range.[2] However, the optimal concentration is cell-type and insult-dependent, so a dose-response experiment is crucial.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is orally active.[2] For oral administration in mice, a dosage of 150 mg/kg has been used.[2] To prepare for in vivo experiments, it is recommended to first create a clear stock solution and then add co-solvents sequentially. The working solution should be prepared fresh on the day of use.[2]
Q3: What is the primary mechanism of action of this compound in neuroprotection?
A3: this compound is a modulator of the Unfolded Protein Response (UPR).[2][4] It enhances the protein folding capacity of the endoplasmic reticulum (ER) and increases the expression of ER chaperones, such as BiP.[5][6] This helps to alleviate ER stress, which is implicated in neurodegenerative diseases.[5][7][8] this compound has also been shown to modulate the CREB signaling pathway and rescue mitochondrial function.[2]
Q4: What are some key signaling pathways I should investigate when studying the effects of this compound?
A4: The primary pathway to investigate is the Unfolded Protein Response (UPR). Key proteins to measure include GRP78/BiP, CHOP, and markers of the three UPR branches (PERK, IRE1, and ATF6).[8][9] Additionally, investigating downstream effects on mitochondrial function, apoptosis (e.g., caspase-3, Bax/Bcl2 ratio), and CREB signaling can provide a more complete picture of this compound's neuroprotective effects.[2]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is known to modulate the UPR, all small molecules have the potential for off-target effects. It is important to include appropriate controls in your experiments and consider that observed effects may not be solely due to UPR modulation. Minimizing the dosage to the lowest effective concentration can help reduce the likelihood of off-target effects.[10]
Experimental Protocols
In Vitro Dose-Response Study for Neuroprotection
This protocol outlines a method to determine the optimal neuroprotective concentration of this compound in a neuronal cell line (e.g., SH-SY5Y) against a neurotoxin (e.g., MPP+).
1. Cell Culture and Plating:
- Culture SH-SY5Y cells in appropriate media and conditions.
- Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
2. This compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) in cell culture medium.
3. Treatment:
- Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 2-16 hours).[2]
- Include a vehicle-only control (medium with the same final concentration of DMSO).
4. Induction of Neurotoxicity:
- After pre-treatment, expose the cells to a neurotoxin (e.g., MPP+) at a pre-determined toxic concentration.
- Include a control group of cells not exposed to the neurotoxin.
5. Assessment of Neuroprotection:
- After the desired incubation period with the neurotoxin, assess cell viability using an appropriate assay (e.g., MTT, LDH).
- Measure markers of apoptosis (e.g., caspase-3 activity) or mitochondrial function (e.g., mitochondrial membrane potential).[5]
6. Data Analysis:
- Normalize the data to the untreated control group.
- Plot the cell viability or other endpoint against the this compound concentration to determine the optimal protective dose.
Western Blot Analysis of UPR Markers
This protocol describes how to measure the expression of key UPR proteins following this compound treatment.
1. Sample Preparation:
- Treat neuronal cells with the optimal concentration of this compound (determined from the dose-response study) for various time points (e.g., 2, 6, 12, 24 hours).
- Include a vehicle-only control and a positive control for ER stress induction (e.g., tunicamycin).[2]
- Lyse the cells and determine the protein concentration of the lysates.
2. SDS-PAGE and Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, p-eIF2α).
- Incubate with an appropriate HRP-conjugated secondary antibody.
3. Detection and Analysis:
- Detect the protein bands using a chemiluminescence substrate.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound's mechanism in neuroprotection.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Optimizing melatonin dosage for neuroprotection in HT22 hippocampal neuronal cells | AVESİS [avesis.omu.edu.tr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Azoramide Solutions Stability: Technical Support Center
Welcome to the technical support center for Azoramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems related to the stability of this compound solutions.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound, like many sulfonamides, has limited aqueous solubility that can be pH-dependent.
-
Check the pH: The solubility of sulfonamides can be significantly lower at neutral pH. Adjusting the pH to a more acidic or alkaline range may improve solubility. However, be aware that pH extremes can accelerate degradation (see Q2).
-
Solvent Choice: Consider using a co-solvent system if appropriate for your experimental design. A small percentage of an organic solvent like DMSO or ethanol can often maintain solubility.
-
Concentration: You may be exceeding the solubility limit of this compound under your current conditions. Try preparing a more dilute solution.
-
Temperature: Ensure the solution has been fully dissolved, gentle warming may be required. However, do not overheat as this can cause degradation.[1][2] Always bring the solution back to your experimental temperature before use.
Q2: I suspect my this compound solution is degrading. What are the common causes?
A2: The stability of this compound in solution can be affected by several factors. The most common degradation pathways for sulfonamides are hydrolysis, oxidation, and photolysis.[1][3]
-
Hydrolysis: Degradation due to reaction with water, which is often catalyzed by acidic or basic conditions.[4] Sulfonamides are generally more stable at a pH range of 4-8.[2] Extreme pH levels should be avoided during storage.
-
Oxidation: Reaction with dissolved oxygen can lead to degradation. This can be accelerated by the presence of metal ions or exposure to light.[1]
-
Photodegradation: Exposure to UV or even visible light can break chemical bonds and degrade the compound.[1][5] Always store this compound solutions, especially stock solutions, protected from light.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
-
Solvent: Use a high-purity, anhydrous solvent in which this compound is freely soluble, such as DMSO, for initial stock preparation.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can accelerate degradation.
-
Storage Conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light: Use amber vials or wrap vials in aluminum foil to protect from light.[1]
-
Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Q4: My experimental results are inconsistent. Could this compound instability be the cause?
A4: Yes, inconsistent results are a classic sign of analyte instability. If the concentration of active this compound decreases over the course of an experiment, it can lead to variability.
-
Perform a Stability Check: Analyze the concentration of your working solution at the beginning and end of your longest experimental time point using a stability-indicating method like HPLC.[6] A significant decrease (e.g., >5-10%) suggests degradation is occurring under your experimental conditions.
-
Review Solution Age: Avoid using old solutions. Prepare fresh working solutions from a properly stored stock aliquot for each experiment.
Quantitative Data Summary
The following tables provide illustrative data on this compound stability under various stress conditions. This data is based on general characteristics of sulfonamides and is intended for guidance. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Hydrolytic Stability of this compound (10 µg/mL) at 50°C
| pH | Buffer System | Half-life (t½) in hours (approx.) | % Remaining after 24h |
| 2.0 | 0.01 N HCl | 48 | ~71% |
| 4.5 | Acetate Buffer | > 500 | > 98% |
| 7.0 | Phosphate Buffer | > 500 | > 98% |
| 9.0 | Borate Buffer | 120 | ~87% |
| 12.0 | 0.01 N NaOH | 24 | ~50% |
Table 2: Illustrative Photostability of this compound (10 µg/mL) in pH 7.0 Buffer
| Condition | % Degradation after 8 hours |
| Protected from Light (Dark Control) | < 1% |
| Ambient Laboratory Light | 5 - 10% |
| Direct Sunlight (Simulated) | 25 - 40% |
| High-Intensity UV Lamp (254 nm) | > 60% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][7][8]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the following solutions:
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Prepare a solution in a neutral buffer (pH 7.0). Incubate at 80°C for 24, 48, and 72 hours. Also, heat a solid sample of this compound at 80°C.
-
Photolytic Degradation: Prepare a solution in a neutral buffer (pH 7.0). Expose to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete loss of the parent compound.[7]
Protocol 2: HPLC Method for this compound Stability Testing
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 4.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound (e.g., scan from 200-400 nm). A typical wavelength for sulfonamides is around 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute samples from the forced degradation study with the mobile phase to fall within the linear range of the calibration curve.
-
Quantification: Calculate the percentage of this compound remaining by comparing the peak area of the stressed samples to that of the unstressed control.
Visual Guides
Signaling Pathway
Caption: this compound modulates the Unfolded Protein Response (UPR).[9][10]
Experimental Workflow
Caption: Workflow for Forced Degradation Stability Testing.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Interplay of Azoramide and BiP Inhibitors in Cellular Stress Responses
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the effect of BiP inhibitors on the efficacy of Azoramide. Our resources are designed to facilitate the smooth execution of experiments and accurate interpretation of results in this area of research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule modulator of the unfolded protein response (UPR).[1][2] It functions by enhancing the protein-folding capacity of the endoplasmic reticulum (ER) and activating the ER's chaperone capacity, which helps to protect cells against ER stress.[1][3] Mechanistically, this compound has been shown to upregulate the expression of the ER chaperone BiP (also known as GRP78 or HSPA5).[4][5] This upregulation is a key component of its protective effects. Additionally, this compound's action is thought to involve the PERK and IRE1α branches of the UPR.[6][7]
Q2: How do BiP inhibitors impact the efficacy of this compound?
BiP inhibitors directly counteract the primary mechanism of this compound. Since this compound's therapeutic effects, such as neuroprotection and improved glucose homeostasis, are largely dependent on its ability to increase BiP expression and function, inhibiting BiP will abolish these effects.[4] For instance, the protective effects of this compound against MPP+-induced cytotoxicity are lost when cells are co-treated with the BiP inhibitor HA15.[4] Therefore, the use of a BiP inhibitor can serve as a negative control to validate that the observed effects of this compound are indeed BiP-dependent.
Q3: What are the known downstream effects of this compound treatment?
This compound treatment leads to several beneficial downstream effects, primarily related to the mitigation of ER stress. These include:
-
Improved glucose homeostasis and insulin sensitivity.[1][3][7]
-
Protection of pancreatic β-cells from metabolic ER stress.[1][7]
-
Neuroprotective effects against toxins like MPP+.[4]
-
Reduction of aberrant changes in nuclear morphology, mitochondrial membrane potential, and intracellular reactive oxygen species.[4]
-
Increased expression of sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), leading to enhanced calcium retention within the ER.[1][7]
Q4: In which experimental models has the this compound-BiP relationship been studied?
The relationship between this compound and BiP has been investigated in various in vitro and in vivo models, including:
-
Cell Lines: SH-SY5Y (neuroblastoma), HEK293A, Huh7 (hepatocyte), Min6 and INS-1 (pancreatic beta-cell lines), H9c2 (cardiomyoblast).[4][5][7]
-
Animal Models: Zebrafish larvae and mouse models of obesity (ob/ob mice) and diet-induced obesity.[4][6][7]
Troubleshooting Guides
Issue 1: No observable protective effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations typically range from 10 µM to 20 µM.[5] |
| Inappropriate Treatment Duration | The timing of this compound pre-treatment is crucial. For protective effects, cells should be pre-treated with this compound before the introduction of the stressor. Treatment times can range from a few hours to over 24 hours.[5][7] |
| Cell Line Insensitivity | The signaling pathways that this compound modulates (PERK, IRE1α) may not be the primary drivers of the stress response in your chosen cell line.[6][7] Consider using a cell line where the UPR is known to be a critical factor in the response to your chosen stressor. |
| BiP-Independent Stress Pathway | The cellular stress you are inducing may not be primarily mitigated by the BiP-dependent pathway. Confirm that your stressor is known to induce ER stress and upregulate BiP. |
Issue 2: Western blot does not show an upregulation of BiP after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Lysate Collection | The upregulation of BiP is a time-dependent process. Collect cell lysates at multiple time points following this compound treatment (e.g., 3, 6, 9, 12, and 24 hours) to identify the peak of BiP expression.[5] |
| Antibody Issues | Ensure your primary antibody against BiP/GRP78 is validated for the species you are working with and is used at the recommended dilution. Run a positive control (e.g., lysate from cells treated with a known ER stress inducer like tunicamycin) to confirm antibody performance. |
| Low Protein Loading | Quantify your protein lysates and ensure equal loading on the SDS-PAGE gel. Use a loading control (e.g., GAPDH, β-actin) to normalize your Western blot data. |
| Cellular Context | The magnitude of BiP induction can vary between cell types. The effect may be more subtle in some cells compared to others. |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound and its interaction with BiP.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Cell Viability | SH-SY5Y | MPP+ | Decreased | [4] |
| Cell Viability | SH-SY5Y | This compound + MPP+ | Significantly Attenuated Cell Death | [4] |
| Cell Viability | SH-SY5Y | This compound + HA15 (BiP Inhibitor) + MPP+ | This compound Failed to Suppress Cytotoxicity | [4] |
| BiP Expression | SH-SY5Y | 10 µM this compound | Time-dependent increase in BiP protein levels | [5] |
| Glucose-Stimulated Insulin Secretion | Min6 cells | Palmitate-induced ER stress | Blunted | [7] |
| Glucose-Stimulated Insulin Secretion | Min6 cells | This compound + Palmitate | Significantly Rescued | [7] |
Experimental Protocols
Protocol 1: Assessing the Effect of a BiP Inhibitor on this compound's Cytoprotective Activity
This protocol outlines a typical experiment to determine if the protective effects of this compound are BiP-dependent.
-
Cell Culture:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to adhere for 24 hours in complete growth medium.
-
-
Drug Treatment:
-
Group 1 (Control): Treat cells with vehicle (e.g., DMSO).
-
Group 2 (Stressor): Treat cells with the desired concentration of the cytotoxic agent (e.g., MPP+).
-
Group 3 (this compound Protection): Pre-treat cells with this compound (e.g., 10 µM) for a specified duration (e.g., 6 hours) before adding the cytotoxic agent.
-
Group 4 (BiP Inhibition): Pre-treat cells with a BiP inhibitor (e.g., HA15) for 1-2 hours, then add this compound for the specified pre-treatment duration, followed by the cytotoxic agent.
-
Group 5 (BiP Inhibitor Control): Treat cells with the BiP inhibitor alone to assess its intrinsic toxicity.
-
-
Incubation:
-
Incubate the cells for the desired duration of stressor exposure (e.g., 24 hours).
-
-
Cytotoxicity Assay:
-
Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
-
-
Data Analysis:
-
Normalize the viability of all treatment groups to the vehicle control group.
-
Compare the viability of the "this compound Protection" group to the "BiP Inhibition" group to determine if the BiP inhibitor abrogates this compound's protective effect.
-
Protocol 2: Western Blot Analysis of BiP Upregulation
This protocol describes how to measure changes in BiP protein expression following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle for different time points (e.g., 0, 3, 6, 9, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BiP/GRP78 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BiP band intensity to a loading control (e.g., GAPDH, β-actin) to account for loading differences.
-
Plot the relative BiP expression levels over time to visualize the induction by this compound.
-
Visualizations
Caption: this compound upregulates BiP to promote ER homeostasis, a process blocked by BiP inhibitors.
Caption: Workflow for assessing the impact of a BiP inhibitor on this compound's cytoprotective effects.
Caption: Logical relationship showing BiP inhibition negates this compound's BiP-dependent efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
Why is Azoramide not inducing CHOP expression?
Welcome to the Technical Support Center. This guide addresses why Azoramide may not be inducing CHOP expression in your experiments and provides troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing CHOP expression in my experimental setup?
This compound is a modulator of the unfolded protein response (UPR) that is designed to be protective against endoplasmic reticulum (ER) stress.[1][2] Unlike classic ER stressors such as tunicamycin or thapsigargin, which robustly induce CHOP as part of a terminal stress response, this compound's mechanism appears to favor adaptive and pro-survival UPR pathways.[3] The lack of CHOP induction is therefore an expected outcome of this compound's intended function.
Here are several key reasons for this observation:
-
Selective UPR Modulation: this compound promotes ER homeostasis by enhancing chaperone expression and reducing protein synthesis without causing cytotoxicity or apoptosis.[1] It appears to selectively activate the adaptive arms of the UPR while suppressing the pro-apoptotic branch. One study explicitly showed that this compound suppresses tunicamycin-induced CHOP protein expression.[4] Another study demonstrated that this compound inhibits ER stress by promoting BiP (GRP78) expression and suppressing the PERK-eIF2α-CHOP pathway.[5]
-
Promotion of Adaptive Pathways: this compound's function requires intact IRE1 and PERK signaling pathways to increase chaperone capacity.[3][6] However, it steers these pathways towards resolution of ER stress rather than apoptosis. For instance, while it may cause a transient phosphorylation of eIF2α (a step upstream of CHOP), the overall effect is to restore ER function and protect the cell.[6]
-
Contrast with ER Stressors: In direct comparisons, the well-known ER stressor thapsigargin strongly induces CHOP, while this compound does not.[3] This highlights the fundamental difference between a compound that induces overwhelming stress and one that helps the cell adapt to it.
-
Enhanced Calcium Retention: this compound has been shown to increase the expression of SERCA (sarco/endoplasmic reticulum Ca2+-ATPase), leading to better calcium retention within the ER.[1] This stabilization of ER calcium homeostasis can mitigate stress and reduce the signals that would normally lead to CHOP induction.
Q2: How can I confirm that this compound is active in my cells if CHOP is not induced?
The absence of CHOP induction is a good indicator of this compound's protective action. To confirm its activity, you should measure markers of the adaptive UPR pathways.
Recommended experiments:
-
Assess PERK Pathway Activation: While prolonged PERK signaling leads to CHOP, its initial activation is adaptive. You can measure the transient phosphorylation of PERK and its substrate eIF2α.
-
Monitor IRE1α Pathway Activation: Check for the splicing of XBP1 mRNA, a hallmark of IRE1α activation.
-
Measure Chaperone Upregulation: this compound should increase the expression of key ER chaperones like BiP (GRP78) and DNAJC3.[6]
The following table summarizes the expected outcomes when treating cells with a classic ER stressor versus this compound.
| Marker | Tunicamycin (Positive Control) | This compound | Rationale |
| p-PERK | Sustained Increase | Transient or Mild Increase | Indicates activation of the PERK branch. |
| p-eIF2α | Sustained Increase | Transient or Mild Increase | Downstream of p-PERK, leads to translational attenuation. |
| ATF4 | Strong Increase | Mild or No Increase | A key transcription factor for CHOP. |
| CHOP (DDIT3) | Strong Increase | No Increase / Suppression | The key marker for terminal ER stress. This compound is expected to suppress this.[4] |
| XBP1s | Strong Increase | Moderate Increase | Indicates activation of the IRE1α branch. |
| BiP (GRP78) | Strong Increase | Moderate Increase | A major ER chaperone, its induction is a general marker of UPR activation. |
Q3: What could be wrong if I don't see any UPR modulation with this compound?
If you observe no changes in any UPR markers (neither adaptive nor pro-apoptotic), consider these troubleshooting steps:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock. Has it been stored correctly? Perform a dose-response experiment to find the optimal concentration for your cell type, typically in the range of 10-20 µM.[1]
-
Treatment Duration: The effects of this compound on adaptive markers can be transient.[6] Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to capture the peak response.
-
Cell Type and Condition: The UPR is highly dependent on the cell type and its metabolic state. Ensure your cells are healthy and not under pre-existing stress before starting the experiment.
-
Control Experiments: Always include a positive control for ER stress (e.g., tunicamycin at 1-5 µg/mL or thapsigargin at 1 µM) to ensure your detection methods for UPR markers are working correctly.
Signaling Pathway Diagrams
The following diagrams illustrate the relevant signaling pathways and a suggested experimental workflow.
Caption: The Unfolded Protein Response (UPR) pathways.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Western Blot for UPR Markers (p-eIF2α, BiP, CHOP)
This protocol outlines the steps for detecting key UPR proteins by Western blot.
-
Cell Lysis:
-
Treat cells with this compound (e.g., 10-20 µM), a positive control (e.g., Tunicamycin, 1 µg/mL), and a vehicle control for the desired time points.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. The transfer time and voltage should be optimized for your system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α, anti-BiP/GRP78, anti-CHOP/DDIT3, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
Protocol 2: RT-qPCR for UPR Gene Expression (XBP1s, DDIT3)
This protocol is for measuring changes in gene expression.
-
RNA Extraction:
-
Treat cells as described in the Western blot protocol.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Primers for XBP1 splicing: Use primers that flank the 26-nucleotide intron removed by IRE1α. This allows for the differentiation between spliced (s) and unspliced (u) forms.
-
Primers for DDIT3 (CHOP): Use validated primers for the DDIT3 gene.[8]
-
Housekeeping Gene: Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. origene.com [origene.com]
Troubleshooting inconsistent results in Azoramide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Azoramide in their experiments. Inconsistent results can be a significant challenge, and this resource aims to provide clear solutions to common issues.
Troubleshooting Guide
Researchers may encounter variability in their this compound experiments. This guide provides a structured approach to identifying and resolving common problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no observed effect of this compound | Improper dissolution of this compound: this compound has limited solubility in aqueous solutions. | Prepare a stock solution in an appropriate solvent like DMSO. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] |
| Suboptimal concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup. Effective concentrations in vitro have been reported to range from 0.01 µM to 100 µM.[1] | |
| Inappropriate timing of treatment: The protective effects of this compound against ER stress may require pre-treatment. | Optimize the timing of this compound treatment relative to the induction of ER stress. Pre-treatment for several hours before inducing stress has been shown to be effective.[2] | |
| Cell line-specific responses: Different cell types may respond differently to this compound due to variations in their UPR pathways. | Ensure the cell line used is appropriate for the study and consider that the IRE1 and PERK branches of the UPR may be required for this compound's full effect.[3][4] | |
| High cell toxicity or unexpected off-target effects | Excessive concentration of this compound: High concentrations of any compound can lead to cytotoxicity. | Re-evaluate the concentration used. While this compound is generally not associated with cytotoxicity at effective doses, it's crucial to perform a toxicity assay to determine the safe concentration range for your specific cell line.[4] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, passage number, reagent quality, or incubation times can lead to inconsistent results. | Standardize all experimental protocols meticulously. Keep detailed records of all experimental parameters. |
| Instability of this compound solution: this compound in working solutions may not be stable over long periods. | Prepare fresh working solutions for each experiment from a frozen stock.[1] | |
| Contamination of cell cultures: Mycoplasma or other microbial contamination can alter cellular responses to treatments. | Regularly test cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule modulator of the unfolded protein response (UPR).[3] It works by improving the protein-folding capacity of the endoplasmic reticulum (ER) and enhancing the expression of ER chaperones, which helps to protect cells against ER stress.[1][3] this compound's activity may depend on intact IRE1 and PERK signaling pathways, two of the three main branches of the UPR.[4]
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[3] For in vitro experiments, this stock solution can be stored at -20°C or -80°C. It is recommended to prepare fresh working solutions for each experiment to ensure consistency. For in vivo studies, the working solution should be prepared fresh on the day of use.[1]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. Published studies have used a range of concentrations, typically from 0.01 µM to 100 µM.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound induce ER stress on its own?
A4: No, studies have shown that this compound modulates the UPR to improve ER function without inducing ER stress itself.[4] In fact, it has been shown to protect cells from chemically-induced ER stress.[2]
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily affects the Unfolded Protein Response (UPR) pathway. Its full chaperone activity may require intact IRE1α and PERK signaling pathways.[4] Additionally, some studies have shown that this compound can inhibit the activation of p38 MAPK and JNK signaling pathways, which can be triggered by ER stress.[5]
Experimental Protocols
General Protocol for In Vitro this compound Treatment
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment:
-
Pre-treatment: If investigating the protective effects of this compound, pre-incubate the cells with this compound-containing medium for a specific duration (e.g., 2-16 hours) before introducing the ER stress-inducing agent.[1]
-
Co-treatment: In some experimental designs, this compound and the stressor may be added simultaneously.
-
-
Induction of ER Stress (if applicable): After the pre-treatment period, add the ER stress-inducing agent (e.g., tunicamycin, thapsigargin) to the culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 0-24 hours).[1]
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting, qPCR, or cell viability assays.
Quantitative Data Summary
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Huh7 | 0.01-100 µM | 0-24 h | Regulates ER folding and secretion capacity without inducing ER stress. | [1] |
| Huh7 | 15 µM | 2-16 h | Protects cells from induced ER stress. | [1] |
| Hepa 1-6 | 15 µM | 2-16 h | Alters ER calcium homeostasis. | [1] |
| iPSC-derived DA neurons | 0-10 µM | 5 days | Attenuates loss of neurons. | [1] |
| INS1 | 20 µM | 60 h | Preserves beta cell function and survival during metabolic ER stress. | [3] |
| HK-2 & ARPE-19 | 20 µM | 5 h pre-treatment, then 24 h with Cadmium | Inhibited ER stress and suppressed apoptosis. | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound modulates the UPR to enhance cell survival.
Caption: A typical workflow for in vitro this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Azoramide and GLP-1 Receptor Signaling: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting experiments related to Azoramide's impact on Glucagon-Like Peptide-1 (GLP-1) receptor signaling. This guide offers frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reported interaction between this compound and the GLP-1 receptor (GLP-1R)?
A1: this compound has been investigated for its effects on GLP-1R signaling, primarily in the context of mesenchymal stem cell (MSC) differentiation. Some research has suggested that this compound may act as an inhibitor or antagonist of the GLP-1R in these cells. This reported inhibitory action leads to a decrease in protein kinase A (PKA) levels and a subsequent reduction in the nuclear translocation of β-catenin.[1][2] It is important to note that a key publication on this topic has been retracted, and researchers should interpret these findings with caution.[3]
Q2: What is the primary known mechanism of action for this compound?
A2: this compound is primarily characterized as a small-molecule modulator of the unfolded protein response (UPR) and an endoplasmic reticulum (ER) stress alleviator.[4][5] It has demonstrated antidiabetic properties by improving glucose homeostasis and preserving beta-cell function under conditions of metabolic ER stress.[4]
Q3: Is there quantitative data available on this compound's binding affinity or functional modulation of the GLP-1R?
Q4: Has this compound been shown to affect other downstream signaling pathways of the GLP-1R?
A4: The available research has primarily focused on the cAMP-PKA-β-catenin axis in mesenchymal stem cells.[1][2] There is a lack of published data on the effect of this compound on other significant GLP-1R downstream pathways, such as ERK phosphorylation or intracellular calcium mobilization.
Troubleshooting Guides
cAMP Accumulation Assays
| Issue | Potential Causes | Troubleshooting Steps |
| High background or basal cAMP levels | - Cell stress during handling or plating.- Endogenous receptor activity.- Reagent contamination. | - Handle cells gently; avoid over-trypsinization.- Optimize cell seeding density.- Use fresh, high-quality assay buffers and reagents. |
| Low signal-to-noise ratio | - Low receptor expression in the cell line.- Inefficient agonist stimulation.- Suboptimal assay conditions (e.g., incubation time, temperature). | - Confirm GLP-1R expression in your cell line (e.g., via qPCR or western blot).- Perform a dose-response curve with a known GLP-1R agonist (e.g., GLP-1, Exendin-4) to determine the optimal concentration.- Optimize incubation time and temperature. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- "Edge effects" in the microplate. | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity. |
| Unexpected agonist or antagonist behavior of this compound | - this compound may have off-target effects.- Compound precipitation at high concentrations. | - Test this compound in a counterscreen using a parental cell line lacking GLP-1R.- Check the solubility of this compound in your assay buffer and visually inspect for precipitation. |
β-Arrestin Recruitment Assays
| Issue | Potential Causes | Troubleshooting Steps |
| No or weak signal with a known agonist | - Low expression of β-arrestin or the tagged receptor.- Inefficient transfection (if using transient expression).- Incorrect assay setup (e.g., wrong reagents, filter sets). | - Use a stable cell line with validated expression of both components.- Optimize transfection conditions and verify expression levels.- Double-check the assay kit protocol and instrument settings. |
| High background signal | - Constitutive receptor activity.- Overexpression of assay components leading to spontaneous interaction. | - Use a cell line with lower, more physiological expression levels if possible.- Titrate the amount of transfected DNA to find an optimal expression level. |
| Compound interference | - Autofluorescence or quenching properties of this compound.- Compound cytotoxicity. | - Run a control plate with this compound in the absence of cells to check for autofluorescence.- Perform a cell viability assay (e.g., MTT, trypan blue) at the tested concentrations of this compound. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound Activity at GLP-1R
This protocol is designed to assess the potential inhibitory (antagonist) or stimulatory (agonist) effect of this compound on GLP-1 receptor-mediated cAMP production using a homogenous time-resolved fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound stock solution (in DMSO).
-
GLP-1 (7-36) amide or Exendin-4 as a reference agonist.
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
384-well white microplates.
-
Multimode plate reader capable of HTRF.
Procedure:
-
Cell Preparation:
-
Culture GLP-1R expressing HEK293 cells to 80-90% confluency.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of the reference agonist (GLP-1 or Exendin-4) in assay buffer.
-
For antagonist mode, prepare a fixed concentration of the reference agonist (typically EC80).
-
-
Assay Protocol (Antagonist Mode):
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 2.5 µL of the this compound serial dilutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 2.5 µL of the EC80 concentration of the reference agonist to all wells except the basal control.
-
Incubate for 30-60 minutes at room temperature.
-
-
Assay Protocol (Agonist Mode):
-
Dispense 5 µL of the cell suspension into each well.
-
Add 5 µL of the this compound or reference agonist serial dilutions to the appropriate wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Cryptate solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Plot dose-response curves and determine IC50 (antagonist) or EC50 (agonist) values.
-
Protocol 2: β-Arrestin Recruitment Assay for this compound Activity at GLP-1R
This protocol describes a method to measure the recruitment of β-arrestin to the GLP-1R upon ligand binding, using an enzyme fragment complementation (EFC) assay (e.g., PathHunter by Eurofins DiscoverX).
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing GLP-1R tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Cell culture and plating medium.
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., Exendin-4).
-
PathHunter detection reagents.
-
384-well white, clear-bottom microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Prepare a cell suspension in the appropriate plating medium.
-
Dispense cells into the 384-well plate at the density recommended by the cell line provider.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
-
Compound Addition (Agonist Mode):
-
Add the prepared compound dilutions to the cells.
-
Incubate for 90-180 minutes at 37°C or room temperature, as optimized for the specific cell line.
-
-
Compound Addition (Antagonist Mode):
-
Add the this compound dilutions and incubate for 15-30 minutes.
-
Add the reference agonist at an EC80 concentration and incubate for 90-180 minutes.
-
-
Detection:
-
Prepare the PathHunter detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Plot dose-response curves and calculate EC50 (agonist) or IC50 (antagonist) values.
-
Visualizations
Caption: GLP-1R signaling pathway and the putative inhibitory role of this compound.
Caption: Workflow for assessing this compound's impact on GLP-1R signaling.
Caption: Troubleshooting decision tree for this compound GLP-1R experiments.
References
- 1. This compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to minimize variability in Azoramide in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving Azoramide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Animal Response to this compound Treatment
Question: We are observing significant variability in glucose levels and other metabolic parameters between animals in the same treatment group. What are the potential causes and how can we mitigate this?
Answer: High inter-animal variability is a common challenge in in vivo studies. Several factors related to the animal model, drug formulation, and experimental procedures can contribute to this.
-
Animal-Related Factors:
-
Genetic Drift: Ensure that the animal models used (e.g., ob/ob mice, C57BL/6 mice) are from a reliable vendor and that there are no significant genetic differences between cohorts.[1]
-
Age and Sex: Use animals of the same age and sex, as these factors can influence metabolism and drug response.[2]
-
Health Status: A thorough health check before starting the experiment is crucial. Underlying health issues can significantly impact experimental outcomes.
-
Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures to minimize stress-induced physiological changes.
-
-
Formulation and Administration:
-
Inconsistent Formulation: this compound is often formulated in a vehicle like DMSO and corn oil.[3] Ensure the formulation is homogenous and that the drug is fully dissolved or evenly suspended before each administration. Inconsistent dosing can be a major source of variability.
-
Gavage Technique: Improper oral gavage can lead to stress, esophageal damage, or incorrect dosing. Ensure all personnel are proficient in this technique.
-
Dose Volume: Use a consistent and accurate dose volume based on the most recent body weight of each animal.
-
-
Experimental Procedures:
-
Fasting State: The fasting state of the animals at the time of dosing and blood collection can significantly affect metabolic parameters. Standardize the fasting period for all animals.
-
Circadian Rhythm: Biological processes, including metabolism, follow a circadian rhythm. Perform dosing and sample collection at the same time each day to minimize this source of variability.
-
Housing Conditions: Maintain consistent housing conditions (temperature, light/dark cycle, diet) for all animals, as these can influence their physiology.[4]
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profile of this compound
Question: Our pharmacokinetic analysis shows inconsistent plasma concentrations of this compound across different animals. What could be causing this and how can we improve consistency?
Answer: Variability in the pharmacokinetic profile of this compound can be attributed to factors affecting its absorption, distribution, metabolism, and excretion (ADME).[5]
-
Absorption:
-
Food Effect: The presence of food in the stomach can alter the absorption of orally administered drugs. Standardize the fasting protocol before dosing.
-
Formulation: The solubility and stability of this compound in the chosen vehicle are critical for consistent absorption. Refer to the table below for a recommended formulation.
-
-
Distribution:
-
Metabolism:
-
Sampling Technique:
-
Blood Collection: Standardize the blood collection method (e.g., tail vein, retro-orbital) and timing to ensure consistency in PK data.
-
To troubleshoot this, consider the following logical steps:
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the antidiabetic effects of this compound? A1: Both genetic models of obesity and diet-induced obesity models have been successfully used. The ob/ob mouse is a common genetic model that exhibits severe insulin resistance and obesity.[1][8] For diet-induced obesity, C57BL/6 mice fed a high-fat diet (e.g., 60% fat) are a standard choice.[9] The choice of model may depend on the specific research question.
Q2: What is a standard dose and route of administration for this compound in mice? A2: A common dosage is 150 mg/kg administered daily via oral gavage.[3][8][10]
Q3: How should this compound be formulated for oral administration? A3: this compound can be formulated in a vehicle consisting of DMSO and corn oil. For example, a stock solution in DMSO can be diluted in corn oil. It is recommended to keep the final concentration of DMSO low (e.g., below 2%) if the animals are sensitive.[3][10]
Q4: What is the mechanism of action of this compound? A4: this compound is a modulator of the Unfolded Protein Response (UPR).[3][10] It improves the protein-folding capacity of the endoplasmic reticulum (ER) and helps protect cells against ER stress.[11][12] This action is particularly relevant in the context of metabolic diseases like type 2 diabetes, where ER stress is a known pathological factor.[9] this compound's effects appear to require intact IRE1 and PERK signaling pathways of the UPR.[8][9]
Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative data from published in vivo studies with this compound.
| Parameter | Value | Animal Model(s) | Source(s) |
| Dosage | 150 mg/kg | ob/ob mice, high-fat diet mice | [3][8][10] |
| Route of Administration | Oral (p.o.) | ob/ob mice, high-fat diet mice | [8][10] |
| Frequency | Daily | ob/ob mice | [8][10] |
| Treatment Duration | 7 days | ob/ob mice | [8][10] |
| Vehicle Composition | DMSO in Corn Oil | N/A | [3] |
Experimental Protocol: Oral Administration of this compound in Mice
This protocol provides a generalized methodology for in vivo studies.
-
Animal Model:
-
Use male ob/ob mice or C57BL/6 mice on a high-fat diet, aged 8-10 weeks.
-
Acclimatize animals for at least one week before the experiment.
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water (unless fasting is required).
-
-
Formulation Preparation (for a 150 mg/kg dose):
-
Calculate the required amount of this compound based on the average body weight of the treatment group and the desired dosing volume (e.g., 10 mL/kg).
-
Dissolve this compound in a minimal amount of DMSO.
-
Bring the solution to the final volume with corn oil.
-
Vortex thoroughly before each use to ensure a homogenous suspension/solution.
-
Prepare the vehicle control using the same DMSO/corn oil ratio.
-
-
Dosing Procedure:
-
Weigh each animal immediately before dosing.
-
Calculate the exact volume to be administered to each animal.
-
Administer the formulation or vehicle via oral gavage using an appropriate gauge feeding needle.
-
Perform dosing at the same time each day.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake daily.
-
For glucose tolerance tests, fast animals for a specified period (e.g., 6 hours) before the glucose challenge.
-
Collect blood samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
-
References
- 1. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Alterations Associated with Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Azoramide and Endoplasmic Reticulum (ER) Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Azoramide in experiments related to Endoplasmic Reticulum (ER) stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in relation to ER stress?
This compound is a small-molecule modulator of the unfolded protein response (UPR).[1][2][3][4][5] Its primary role is to protect cells against ER stress by enhancing the ER's protein-folding capacity and activating ER chaperone functions.[1][2][3][4] It does not induce ER stress; rather, it helps cells resolve stress conditions.[2][6]
Q2: Does this compound cause ER stress at high doses?
Based on available scientific literature, there is no evidence to suggest that this compound induces ER stress, even at high concentrations. Studies have shown that this compound is protective against chemically-induced ER stress at concentrations up to 100 µM in vitro and at doses of 150 mg/kg in vivo.[3] Research indicates that this compound modulates the UPR to promote ER homeostasis and cell survival without inducing cytotoxicity or apoptosis.[4][6]
Q3: Which signaling pathways are involved in this compound's protective effects?
This compound's mechanism of action involves the modulation of the Unfolded Protein Response (UPR), a critical signaling network that responds to ER stress. The UPR is comprised of three main branches, all of which are initiated by the dissociation of the chaperone protein BiP (also known as GRP78) from three ER transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α initiates the unconventional splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation.
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the load of new proteins entering the ER. It also selectively promotes the translation of ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis (such as CHOP).
-
ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of ER-associated degradation (ERAD).
This compound's protective effects are thought to be mediated through the IRE1α and PERK branches of the UPR, helping to resolve ER stress and improve overall ER function.[4][6]
Troubleshooting Guides
Guide 1: Unexpected Cell Death in this compound-Treated Cultures
Problem: Increased cell death is observed in cell cultures treated with this compound, contrary to its expected protective effects.
| Potential Cause | Troubleshooting Steps |
| Compound Purity/Degradation | 1. Verify the purity of the this compound stock. 2. Prepare fresh stock solutions. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability. |
| Off-Target Effects at Very High Concentrations | 1. Perform a dose-response curve to determine the optimal protective concentration for your cell type. While literature suggests protection up to 100 µM, it is crucial to establish this for your specific experimental system. 2. Include positive controls for ER stress-induced cell death (e.g., tunicamycin or thapsigargin) to ensure the assay is working correctly. |
| Cell Line Sensitivity | 1. Different cell lines may have varying sensitivities to small molecules. 2. Test a range of concentrations lower than your initial experimental dose. 3. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). |
| Contamination | 1. Check cell cultures for any signs of bacterial or fungal contamination. 2. Test media and supplements for endotoxin contamination. |
Guide 2: No Protective Effect of this compound Observed Against a Known ER Stressor
Problem: this compound fails to protect cells from ER stress induced by agents like tunicamycin or thapsigargin.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | 1. Perform a dose-response experiment to identify the optimal protective concentration of this compound for your cell line and ER stressor. |
| Timing of Treatment | 1. Optimize the pre-incubation time with this compound before adding the ER stressor. A pre-treatment of 2-16 hours is often effective.[3] |
| Severity of ER Stress | 1. The concentration of the ER stress-inducing agent may be too high, overwhelming the protective capacity of this compound. 2. Titrate the concentration of the ER stressor (e.g., tunicamycin, thapsigargin) to a level that induces a measurable stress response without causing overwhelming and immediate cell death. |
| Assay Sensitivity | 1. Ensure the chosen assay is sensitive enough to detect the protective effects. 2. Use multiple assays to assess ER stress and cell viability (e.g., Western blot for UPR markers, qPCR for target gene expression, and a cell viability assay). |
Experimental Protocols & Data
Key Experiments to Assess this compound's Effect on ER Stress
The following are detailed methodologies for key experiments to investigate the impact of this compound on ER stress pathways.
This protocol allows for the detection and quantification of key proteins involved in the UPR pathway.
Methodology:
-
Cell Lysis:
-
Plate cells and treat with the desired concentrations of this compound and/or an ER stressor (e.g., tunicamycin).
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, BiP/GRP78, CHOP, ATF6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Data Summary (Hypothetical):
| Treatment | p-PERK (Relative Intensity) | BiP/GRP78 (Relative Intensity) | CHOP (Relative Intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Tunicamycin (2 µg/mL) | 4.5 | 3.8 | 5.2 |
| This compound (10 µM) | 1.1 | 1.5 | 1.0 |
| This compound + Tunicamycin | 2.3 | 2.5 | 2.8 |
This protocol measures the mRNA expression levels of genes regulated by the UPR.
Methodology:
-
RNA Extraction:
-
Treat cells as described for Western blotting.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for target genes such as BiP (HSPA5), CHOP (DDIT3), and a housekeeping gene (e.g., ACTB, GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Quantitative Data Summary (Hypothetical):
| Treatment | BiP mRNA (Fold Change) | CHOP mRNA (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Tunicamycin (2 µg/mL) | 6.2 | 8.5 |
| This compound (10 µM) | 1.8 | 1.1 |
| This compound + Tunicamycin | 3.5 | 4.1 |
This protocol assesses the impact of this compound on cell viability under conditions of ER stress.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with various concentrations of this compound, with or without an ER stress-inducing agent.
-
-
Assay:
-
Perform a cell viability assay using a method such as MTT, MTS, or a live/dead staining kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle-treated control.
-
Quantitative Data Summary (Hypothetical):
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Tunicamycin (2 µg/mL) | 45 |
| This compound (10 µM) | 98 |
| This compound + Tunicamycin | 75 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Unfolded Protein Response (UPR) Signaling Pathway.
References
- 1. Assaying the resistance to ER stress [bio-protocol.org]
- 2. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Azoramide treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azoramide in experimental settings. It includes frequently asked questions, troubleshooting guides, quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small-molecule modulator of the Unfolded Protein Response (UPR).[1][2] Its primary function is to improve the protein-folding capacity of the endoplasmic reticulum (ER) and increase the expression of ER chaperones, which helps protect cells from ER stress.[1][2][3] It has been shown to preserve cell function and survival under various stress conditions.[1][4]
Q2: How does this compound modulate the Unfolded Protein Response (UPR)? A2: this compound's activity requires intact IRE1α (inositol-requiring enzyme 1α) and PERK (PKR-like ER kinase) signaling pathways, two of the three main sensors of the UPR.[1][4][5] It helps resolve ER stress by interacting with these pathways.[4] this compound also increases the expression of the ER chaperone BiP (Binding immunoglobulin Protein) and the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), which enhances calcium retention within the ER, a crucial factor for proper protein folding.[1][4][6]
Q3: Is this compound cytotoxic? A3: this compound is generally considered non-cytotoxic at effective concentrations and does not induce apoptosis on its own.[1][5] Its mechanism is to enhance the cell's adaptive capacity against stress rather than inducing a stress response itself.[1]
Q4: In which cell lines has this compound been shown to be effective? A4: this compound has demonstrated protective effects in a variety of cell lines, including:
-
Renal and retinal epithelial cells: HK-2 and ARPE-19.[7]
-
Neuronal cells: SH-SY5Y and iPSC-derived dopaminergic neurons.[2][6]
Q5: What are the recommended solvent and storage conditions for this compound? A5: this compound is soluble in DMSO (≥30 mg/mL).[2] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions should be aliquoted and stored appropriately; for in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Troubleshooting Guide
Q: I am not observing a protective effect of this compound against my ER stress-inducing agent. What could be the issue? A: There are several potential reasons for this:
-
Cell Line Specificity: The protective effects of this compound can be cell-type dependent.[5] Ensure that the UPR pathways, specifically PERK and IRE1α, are intact and functional in your cell line, as this compound's action relies on them.[1][4]
-
Concentration and Pre-incubation Time: The optimal concentration and incubation time can vary. Concentrations typically range from 3 µM to 20 µM.[1][2][7] A pre-incubation period (e.g., 2-5 hours) with this compound before applying the stressor is often necessary for the compound to enhance the cell's chaperone capacity.[4][7]
-
Stressor Potency: If the ER stress inducer (like tunicamycin or thapsigargin) is used at too high a concentration or for too long, the stress may overwhelm the protective capacity afforded by this compound, leading to apoptosis.[5] Consider performing a dose-response experiment for your stressor.
Q: I am observing unexpected cytotoxicity after this compound treatment. What should I do? A:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
-
Verify Compound Purity: Use a high-quality, pure source of this compound. Impurities could contribute to toxicity.
-
Rule out Contamination: Perform standard checks for microbial contamination in your cell cultures.
-
Evaluate Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells may be more sensitive. This compound itself is reported to not induce cytotoxicity or apoptosis.[1]
Q: My Western blot results for UPR markers are inconsistent after this compound treatment. How can I improve this? A:
-
Time Course Analysis: The UPR is a dynamic process. This compound's effect is to modulate this response, not necessarily to induce it directly like thapsigargin.[4] For example, this compound pre-treatment can suppress the induction of GRP78 and CHOP proteins upon subsequent ER stress.[2][4] Perform a time-course experiment to capture the peak expression of your proteins of interest.
-
Loading Controls: Use reliable loading controls. Remember that the expression of some housekeeping genes can be affected by severe ER stress.
-
Phospho-protein Analysis: When examining pathways like PERK, measuring the phosphorylated form (e.g., p-eIF2α) is crucial for determining activation status.[5][7] Ensure you are using appropriate buffers and inhibitors to preserve phosphorylation during sample preparation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment across various cell lines and experimental conditions reported in the literature.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Stressor | This compound Conc. | Incubation Time | Observed Effect | Reference |
| INS-1 | Glucotoxicity/Lipotoxicity | 20 µM | 60 hours | Improved cell viability | [1] |
| PLA2G6 mutant iPSC-DA neurons | N/A | 3 µM | 5 days | 27% enhancement in cell viability | [2] |
| PLA2G6 mutant iPSC-DA neurons | N/A | 10 µM | 5 days | 39% enhancement in cell viability | [2] |
| PLA2G6 mutant neurons | N/A | 10 µM | 5 days | Decreased cleaved caspase-3 and Bax/Bcl2 ratio | [2] |
| HK-2 & ARPE-19 | Cadmium (20 µM) | 20 µM | 24 hours | Suppressed apoptosis | [7] |
| SH-SY5Y | MPP+ | 10 µM | N/A | Attenuated cell death and reduced apoptotic biomarkers | [6] |
Table 2: Effects of this compound on ER Stress and UPR Markers
| Cell Line | Stressor | This compound Conc. | Incubation Time | Observed Effect | Reference |
| Huh7 | Tunicamycin | 15 µM | 2-16 hours | Suppressed Tunicamycin-induced GRP78 and CHOP expression | [2] |
| Huh7 | Thapsigargin (1 µM) | 10 µM | N/A | Did not induce CHOP (unlike Thapsigargin) | [4] |
| Hepa 1-6 | N/A | 15 µM | 2-16 hours | Increased SERCA protein levels | [4] |
| HK-2 & ARPE-19 | Cadmium (20 µM) | 20 µM | 24 hours | Enhanced BiP expression; suppressed PERK-eIF2α-CHOP pathway | [7] |
| SH-SY5Y | MPP+ | 10 µM | 3-9 hours | Up-regulated expression of ER chaperone BiP | [6] |
Table 3: Effects of this compound on Oxidative Stress and Mitochondrial Function
| Cell Line | Stressor | This compound Conc. | Incubation Time | Observed Effect | Reference |
| PLA2G6 mutant iPSC-DA neurons | N/A | 10 µM | 5 days | Reduced ROS increase and ameliorated mitochondrial membrane potential decline | [2] |
| H9c2 | Palmitate | N/A | N/A | Reduced ROS increase and depolarized mitochondrial membrane potential | [8][9] |
| HK-2 & ARPE-19 | Cadmium (20 µM) | 20 µM | 24 hours | Decreased ER stress-associated ROS production | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay under Gluco-lipotoxicity
This protocol is adapted from studies using INS-1 pancreatic beta cells.[1]
-
Cell Seeding: Seed INS-1 cells in a 96-well plate at a density that allows for logarithmic growth over the experiment's duration. Allow cells to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing 20 µM this compound or vehicle control (DMSO). Incubate for 2-4 hours.
-
Induction of Stress: Add the stressor solution. For gluco-lipotoxicity in INS-1 cells, this typically consists of high glucose (25 mM) and palmitate (500 µM).
-
Incubation: Incubate the cells for 60 hours under standard culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels, according to the manufacturer's instructions. Read luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle-treated, non-stressed control wells to determine the percentage of viability.
Protocol 2: Analysis of ER Stress Marker Expression by Western Blot
This protocol is a general guide based on methods used to assess GRP78, CHOP, and SERCA levels.[2][4]
-
Cell Culture and Treatment: Seed cells (e.g., Huh7, Hepa 1-6) in 6-well plates. Once they reach 70-80% confluency, pre-treat with this compound (e.g., 15 µM) or vehicle for 2-16 hours.
-
Stress Induction: After pre-treatment, add an ER stress inducer like Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 1 µM) and incubate for the desired time (e.g., 8-16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your targets (e.g., GRP78, CHOP, SERCA, p-JNK, p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
This compound's Mechanism of Action on the UPR Pathway
Caption: this compound modulates the UPR by enhancing chaperone and SERCA expression.
General Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound's protective effects in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Azoramide In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Azoramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule modulator of the unfolded protein response (UPR).[1][2] It functions by improving the protein-folding capacity of the endoplasmic reticulum (ER) and activating ER chaperone capacity to protect cells against ER stress.[1][2][3] This mechanism of action has shown potential in preclinical models for treating conditions associated with ER stress, such as type 2 diabetes.[4][5][6]
Q2: What are the known in vivo effects of this compound?
In vivo studies in mouse models of obesity have demonstrated that this compound can improve glucose homeostasis, enhance insulin sensitivity, and preserve pancreatic beta-cell function.[1][4][5] It is described as an orally active compound.[2]
Q3: What does "poor bioavailability" mean and why might it be a concern for this compound?
Poor bioavailability refers to the low fraction of an administered drug that reaches the systemic circulation to exert its therapeutic effect. For orally administered drugs, this can be due to several factors, including poor solubility, low permeability across the intestinal wall, and first-pass metabolism in the liver.[7] While this compound is orally active, optimizing its bioavailability is crucial for consistent and effective in vivo studies. Challenges in achieving consistent plasma concentrations can arise from its physicochemical properties.
Q4: What are the main signaling pathways modulated by this compound?
This compound's protective effects against ER stress are mediated through the UPR pathway. Specifically, it has been shown to require intact IRE1α (inositol-requiring enzyme 1α) and PERK (PKR-like ER kinase) signaling pathways to exert its full chaperone activity.[1][4] this compound treatment leads to an increase in SERCA (sarcoplasmic/endoplasmic reticulum Ca2+-ATPase) expression, which enhances calcium retention within the ER.[1][5] It has also been shown to inhibit the activation of p38 MAPK and JNK signaling pathways.[8]
Troubleshooting Guide: Overcoming Poor Bioavailability of this compound
This guide addresses specific issues researchers may encounter during in vivo experiments with this compound and provides potential solutions and detailed experimental protocols.
Issue 1: High Variability in In Vivo Efficacy or Plasma Concentrations
Potential Cause: This issue often stems from poor and inconsistent oral absorption of this compound. Factors contributing to this can include its low aqueous solubility and the influence of gastrointestinal (GI) tract conditions.
Solutions:
-
Formulation Optimization: The formulation of this compound for oral gavage is critical. A simple suspension in an aqueous vehicle may not be sufficient. Consider the following formulation strategies to improve solubility and dissolution rate.[9][10][11]
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.[11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer can maintain it in a more soluble, amorphous state.[13][14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like this compound in the GI tract.[10][14]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[9]
-
-
Standardization of Experimental Conditions: Ensure consistency in experimental protocols, such as fasting times for animals before dosing, to minimize variability.[7]
Data Presentation: Formulation Strategies for this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution by reducing particle size.[12][15] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a hydrophilic carrier in an amorphous state, which has higher solubility.[13][14] | Significant solubility enhancement; can be tailored for controlled release. | Can be physically unstable and revert to a less soluble crystalline form; requires specialized manufacturing techniques. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[10][14] | Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[10] | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[9] | High solubility enhancement; can also improve stability. | The drug can have reduced permeability if the complex is too stable.[16] |
Issue 2: Low or Undetectable Plasma Concentrations of this compound
Potential Cause: This could be a result of very poor absorption, extensive first-pass metabolism, or rapid clearance of the compound.
Solutions:
-
Route of Administration Comparison: To determine if the issue is absorption-related, compare the pharmacokinetic profile of orally administered this compound with that of an intravenous (IV) administration. This will allow for the determination of absolute bioavailability.
-
Inhibition of Metabolic Enzymes: If first-pass metabolism is suspected, co-administration with a general cytochrome P450 inhibitor (in a preliminary, non-clinical research setting) could help diagnose the extent of this effect.
-
Dose Escalation Studies: Carefully designed dose-escalation studies can help determine if the exposure increases proportionally with the dose. A non-linear increase may suggest saturation of absorption or metabolic pathways.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to enhance its aqueous solubility and dissolution rate for in vivo studies.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) K30 or other suitable polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Further dry the film under a high vacuum for 12-24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate and compare the plasma concentration-time profiles of different this compound formulations.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., aqueous suspension, ASD, SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other validated bioanalytical method for this compound quantification
Methodology:
-
Fast the mice overnight (12-16 hours) with free access to water before dosing.[7]
-
Divide the mice into groups, with each group receiving a different this compound formulation (e.g., n=5 per group).
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., 20-30 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each formulation.
Visualizations
Caption: this compound signaling pathway in ER stress modulation.
Caption: Workflow for improving this compound bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Low-Solubility Compounds [pharma-iq.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Azoramide Technical Support Center: Investigating Non-UPR Cellular Pathways
Welcome to the Azoramide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered when studying the effects of this compound on non-UPR (Unfolded Protein Response) cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary non-UPR cellular pathways affected by this compound?
A1: While this compound is a known modulator of the UPR, it significantly impacts several non-UPR pathways, primarily related to metabolic regulation and cellular stress responses. These include:
-
Insulin Signaling: this compound has been shown to improve insulin sensitivity.
-
Mitochondrial Function: It can protect mitochondria from dysfunction and reduce the production of reactive oxygen species (ROS).
-
MAPK Signaling: this compound can inhibit the phosphorylation of p38 MAPK and JNK in response to cellular stress.
-
CREB Signaling: It has been observed to influence the CREB signaling pathway, which is crucial for neuronal survival and function.
-
GLP-1R Signaling: Some studies suggest that this compound may act as an inhibitor of the GLP-1 receptor pathway in specific cellular contexts.
Q2: How does this compound's effect on ER calcium homeostasis influence other cellular pathways?
A2: this compound can lead to an increase in ER calcium levels.[1] This can indirectly affect various cellular processes. For instance, altered calcium signaling can impact mitochondrial function and the activation of certain kinases involved in other signaling cascades.
Q3: Is this compound cytotoxic at concentrations effective for studying non-UPR pathways?
A3: Studies have shown that this compound is not cytotoxic at concentrations where it effectively modulates ER function and other cellular pathways.[2] However, it is always recommended to perform a dose-response curve for cell viability in your specific cell model.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound is orally active and has been used in multiple in vivo mouse models of obesity and diabetes, where it has been shown to improve glucose homeostasis and insulin sensitivity.[3]
Troubleshooting Guides
Western Blotting: Low or No Signal
| Potential Cause | Recommended Solution |
| Low Protein Concentration | - Ensure you are loading a sufficient amount of protein (typically 20-40 µg of total protein for cell lysates).- Concentrate your sample if the protein of interest is of low abundance. |
| Poor Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Inefficient Antibody Binding | - Increase the concentration of the primary antibody.- Extend the primary antibody incubation time (e.g., overnight at 4°C).- Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution.- Test a different blocking buffer (e.g., BSA instead of milk, or vice versa).[4][5][6][7] |
| Inactive Reagents | - Use fresh lysis buffer with protease and phosphatase inhibitors.- Ensure the ECL substrate has not expired and is sensitive enough for your target. |
JC-1 Staining for Mitochondrial Membrane Potential: Inconsistent Results
| Potential Cause | Recommended Solution |
| JC-1 Aggregate Formation in Staining Solution | - Ensure the JC-1 stock solution is fully dissolved in DMSO before further dilution.- Prepare the JC-1 working solution fresh for each experiment.[8][9][10] |
| High Background Fluorescence | - Wash the cells thoroughly with PBS or assay buffer after JC-1 incubation to remove excess dye.- Include a vehicle-only control to assess baseline fluorescence. |
| Signal Variability Between Wells | - Ensure a homogenous cell density across all wells.- Mix the JC-1 staining solution gently but thoroughly with the media in each well. |
| Photobleaching | - Minimize exposure of stained cells to light before and during imaging.[9] |
| Dead cells interfering with the signal | Dead cells can retain large amounts of JC-1 dye and appear as bright fluorescent spots. Reduce the concentration of any co-treatments that may induce cell death or shorten incubation times.[11] |
Glucose Uptake Assay (e.g., using 2-NBDG): High Background
| Potential Cause | Recommended Solution |
| Non-specific Uptake of Fluorescent Glucose Analog | - Include a control with a known glucose uptake inhibitor (e.g., cytochalasin B) to determine the level of non-specific uptake.- Optimize the concentration of the fluorescent glucose analog; higher concentrations can lead to increased non-specific uptake. |
| High Cellular Autofluorescence | - Use a plate reader or microscope with appropriate filters to minimize the detection of autofluorescence.- Include an unstained cell control to measure and subtract background autofluorescence. |
| Insufficient Washing | - Increase the number and duration of washing steps with ice-cold PBS after incubation with the fluorescent glucose analog to remove any unbound probe. |
| Cell Health | - Ensure cells are healthy and not overly confluent, as stressed or dying cells may exhibit altered membrane permeability. |
Quantitative Data Summary
The following tables summarize the observed effects of this compound on key non-UPR cellular pathway components. Please note that the exact quantitative changes may vary depending on the cell type, experimental conditions, and the specific stressor used.
Table 1: Effect of this compound on Insulin Signaling Pathway Components
| Protein | Parameter Measured | Effect of this compound | Reference |
| IRS-1 | Tyrosine Phosphorylation | Increase | [12] |
| IRS-1 | Serine Phosphorylation | Decrease | [12] |
| Akt | Phosphorylation (Ser473) | Increase | [13][14] |
| GLUT4 | Protein Expression | Increase | [15][16] |
Table 2: Effect of this compound on Mitochondrial Function
| Parameter | Assay | Effect of this compound | Reference |
| Mitochondrial Membrane Potential | JC-1 Staining | Stabilization/Increase | [17][18] |
| Reactive Oxygen Species (ROS) | MitoSOX Staining | Decrease | [19] |
Table 3: Effect of this compound on MAPK Signaling Pathway Components
| Protein | Parameter Measured | Effect of this compound | Reference |
| p38 MAPK | Phosphorylation | Decrease | [19] |
| JNK | Phosphorylation | Decrease | [19] |
Table 4: Effect of this compound on CREB Signaling
| Protein | Parameter Measured | Effect of this compound | Reference |
| CREB | Phosphorylation | Increase | [20][21] |
Detailed Experimental Protocols
Western Blotting for Phosphorylated and Total Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Seeding:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with this compound and/or a positive control for mitochondrial depolarization (e.g., CCCP) for the desired time.
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (typically 1-5 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the JC-1 staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
For J-aggregates (healthy cells), use an excitation of ~560 nm and emission of ~595 nm.
-
For JC-1 monomers (apoptotic or depolarized cells), use an excitation of ~485 nm and emission of ~530 nm.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
2-NBDG Glucose Uptake Assay
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate.
-
The following day, wash cells with warm PBS and then incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours to starve the cells of glucose.
-
-
Treatment:
-
Treat cells with this compound or a positive control (e.g., insulin) for the desired time in KRH buffer.
-
-
2-NBDG Incubation:
-
Stopping the Uptake:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell lysates or the intact cells using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound enhances insulin signaling by promoting IRS-1 tyrosine phosphorylation.
Caption: this compound inhibits stress-induced p38 MAPK and JNK phosphorylation.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked β-N-Acetylglucosamine in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repression of GLUT4 expression by the endoplasmic reticulum stress response in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iomcworld.com [iomcworld.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Degradation of cAMP-Responsive Element–Binding Protein by the Ubiquitin-Proteasome Pathway Contributes to Glucotoxicity in β-Cells and Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 23. scholarworks.uark.edu [scholarworks.uark.edu]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Azoramide vs. TUDCA: A Comparative Guide to Alleviating Endoplasmic Reticulum Stress
For researchers and drug development professionals navigating the complexities of endoplasmic reticulum (ER) stress, small molecule chaperones that can restore protein folding homeostasis are of significant interest. This guide provides an objective comparison of two such molecules, Azoramide and Tauroursodeoxycholic acid (TUDCA), based on available experimental data. We will delve into their mechanisms of action, comparative efficacy in mitigating ER stress markers, and the experimental protocols utilized to evaluate their performance.
Mechanism of Action and Cellular Effects
Both this compound and TUDCA aim to alleviate ER stress, but they achieve this through distinct mechanisms. This compound is a small-molecule modulator of the unfolded protein response (UPR) that has been shown to improve the ER's protein-folding ability and activate its chaperone capacity.[1][2][3] It can enhance the expression of ER chaperones and reduce protein synthesis without inducing cytotoxicity.[1] this compound's action is partly mediated by increasing the expression of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which enhances calcium retention within the ER, a crucial factor for proper protein folding.[1][4]
TUDCA, a hydrophilic bile acid, has been traditionally described as a chemical chaperone that stabilizes protein conformation and improves the folding capacity of the ER.[5][6] It has been shown to protect against ER stress-induced apoptosis by inhibiting key signaling pathways.[7][8] However, some studies suggest that TUDCA's mechanism may also involve reducing the bioavailability of ER stress-inducing agents, thereby allowing cells to adapt.[5] TUDCA can also modulate inflammatory pathways by reducing NF-kB activity.[9]
Comparative Efficacy in Alleviating ER Stress
Direct comparative studies between this compound and TUDCA are limited. However, by synthesizing data from multiple studies, we can draw a comparative picture of their efficacy in modulating key markers of ER stress.
Table 1: Comparison of this compound and TUDCA on Key ER Stress Markers
| ER Stress Marker | This compound | TUDCA | Experimental Context |
| BiP/GRP78 | Increased expression[4][10][11] | Decreased expression under stress conditions[6][12] | This compound appears to enhance the cell's intrinsic chaperone capacity, while TUDCA may reduce the overall demand on the UPR, leading to lower BiP levels during stress. |
| CHOP | Suppressed induction[2][4] | Decreased expression[6][13] | Both compounds effectively reduce the expression of the pro-apoptotic factor CHOP, indicating a protective effect against ER stress-induced cell death. |
| p-IRE1α | Attenuated activation (inferred from downstream effects) | Inhibited activation[12][14] | TUDCA has been more directly shown to inhibit the phosphorylation of IRE1α, a key sensor of the UPR. This compound's effect on this specific marker is less directly documented but is suggested by its overall impact on the UPR. |
| p-PERK | Attenuated phosphorylation[10] | Inhibited phosphorylation[12][14] | Both molecules have been demonstrated to reduce the activation of PERK, another critical UPR sensor. |
| p-eIF2α | Exacerbated phosphorylation (in a protective context)[10] | Inhibited phosphorylation[12][14] | Interestingly, this compound has been shown to increase eIF2α phosphorylation in some contexts, which can paradoxically be protective by transiently attenuating global protein synthesis. TUDCA, on the other hand, generally reduces eIF2α phosphorylation in line with its overall dampening of the UPR. |
| XBP1 Splicing | Not explicitly detailed | Significantly inhibited[15] | TUDCA has been shown to inhibit the splicing of XBP1 mRNA, a downstream event of IRE1α activation. |
Table 2: Comparison of this compound and TUDCA on Cell Viability Under ER Stress
| Assay | This compound | TUDCA | Experimental Context |
| Cell Viability | Dose-dependently restored viability in cells expressing mutant Rhodopsin[4] | Rescued growth of yeast treated with tunicamycin[5][16] | Both compounds demonstrate a clear protective effect on cell viability in various models of ER stress. |
| Apoptosis | Decreased cleaved caspase-3 and the Bax/Bcl2 ratio[2] | Inhibited activation of caspase-3, -7, and -12[7][8] | This compound and TUDCA both effectively mitigate ER stress-induced apoptotic pathways. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of the Unfolded Protein Response and points of intervention for this compound and TUDCA.
Caption: General experimental workflow for assessing the efficacy of ER stress modulators.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and TUDCA. Specific concentrations and incubation times may vary depending on the cell type and experimental model.
Tunicamycin-Induced ER Stress Model
Tunicamycin is a widely used agent to induce ER stress by inhibiting N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER.[17][18][19]
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y, or primary neurons) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).[20][21]
-
Pre-treatment (Optional): In some experimental designs, cells are pre-treated with this compound or TUDCA for a specific duration (e.g., 2-4 hours) before the addition of the ER stressor.
-
Induction of ER Stress: Treat cells with tunicamycin at a concentration typically ranging from 1 to 10 µg/mL for a duration of 4 to 48 hours, depending on the cell type and the desired severity of ER stress.[17][19][21]
-
Co-treatment: If not pre-treated, this compound or TUDCA is added concurrently with tunicamycin.
-
Harvesting: After the incubation period, cells are harvested for downstream analysis, such as Western blotting, qPCR, or cell viability assays.
Western Blot Analysis of ER Stress Markers
Western blotting is a standard technique to quantify the protein levels of key ER stress markers.
-
Cell Lysis: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against BiP, CHOP, p-PERK, IRE1α, etc., overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22][23][24]
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities, which are typically normalized to a loading control such as β-actin or GAPDH.
Cell Viability Assay (WST-1/MTT)
Cell viability assays are crucial for determining the cytoprotective effects of the compounds. The WST-1 and MTT assays are colorimetric assays that measure the metabolic activity of viable cells.[25]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the ER stressor and/or the test compounds (this compound or TUDCA) as described in the ER stress induction protocol.
-
Reagent Addition: After the treatment period, add the WST-1 or MTT reagent to each well and incubate for a period of 30 minutes to 4 hours, as per the manufacturer's instructions.
-
Measurement: For the WST-1 assay, the absorbance of the formazan product is measured directly at approximately 450 nm. For the MTT assay, a solubilization solution is added to dissolve the formazan crystals before measuring the absorbance at around 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.[26]
Conclusion
Both this compound and TUDCA are effective in mitigating ER stress and protecting against cell death, albeit through different primary mechanisms. This compound appears to bolster the cell's intrinsic protein-folding machinery, in part by modulating ER calcium homeostasis. TUDCA acts as a chemical chaperone and UPR modulator, with potential additional effects on stressor bioavailability.
The choice between these two compounds may depend on the specific experimental or therapeutic context. This compound's mechanism of enhancing ER capacity could be beneficial in chronic, low-grade ER stress conditions. TUDCA's broader effects, including its anti-inflammatory properties, might be advantageous in diseases with a significant inflammatory component. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic potential. This guide provides a foundational comparison based on current literature to aid researchers in their selection and experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. examine.com [examine.com]
- 10. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Azoramide in the Landscape of UPR Modulators: A Comparative Analysis
In the intricate world of cellular stress management, the Unfolded Protein Response (UPR) stands as a critical signaling network. Its modulation presents a promising therapeutic avenue for a multitude of diseases, from metabolic disorders to neurodegeneration. Azoramide, a novel small-molecule modulator of the UPR, has emerged as a significant contender in this field. This guide provides a head-to-head comparison of this compound with other key UPR modulators, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: A Dual Approach to ER Homeostasis
This compound distinguishes itself through a dual mechanism of action that both acutely enhances the protein-folding capacity of the endoplasmic reticulum (ER) and chronically boosts the expression of ER chaperones.[1][2][3][4] This multifaceted approach aims to restore and maintain ER homeostasis. Experimental evidence suggests that this compound's full therapeutic potential is realized through its interaction with the PERK and IRE1α branches of the UPR.[1][3] A key molecular effect of this compound is the upregulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which enhances calcium retention within the ER, a crucial factor for proper protein folding.[1][3]
The Unfolded Protein Response Signaling Pathway
The UPR is orchestrated by three main sensor proteins located in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under ER stress, these sensors activate downstream signaling cascades to alleviate the burden of unfolded proteins.
Figure 1. Simplified diagram of the three branches of the Unfolded Protein Response (UPR) pathway.
Comparative Analysis of UPR Modulators
The landscape of UPR modulators is diverse, with compounds targeting different nodes of the signaling pathway. This section compares this compound with prominent examples of PERK inhibitors, IRE1α inhibitors, ATF6 activators, and chemical chaperones.
| Modulator Class | Compound | Mechanism of Action | Reported Effects | Potential Applications |
| Broad UPR Modulator | This compound | Enhances ER protein folding and activates chaperone capacity; requires intact IRE1 and PERK pathways; increases SERCA expression.[1][2][3][4] | Protects against ER stress, improves glucose homeostasis, preserves beta-cell function.[1][2][3][4] | Type 2 diabetes, neurodegenerative diseases.[2][4][5] |
| PERK Inhibitors | GSK2606414, GSK2656157 | Inhibit the kinase activity of PERK, preventing eIF2α phosphorylation and restoring protein synthesis.[6][7][8] | Can prevent neurodegeneration in some models but may exacerbate ER stress-induced apoptosis in others.[9][10] | Neurodegenerative diseases, cancer.[9][11][12] |
| ISRIB | Reverses the effects of eIF2α phosphorylation, downstream of PERK.[7] | Enhances memory and cognitive function in preclinical models.[10] | Cognitive disorders. | |
| IRE1α Inhibitors | STF-083010 | Selectively inhibits the endoribonuclease (RNase) activity of IRE1α.[13][14] | Reduces XBP1 splicing and Regulated IRE1-Dependent Decay (RIDD).[15] | Cancer, inflammatory diseases.[15] |
| KIRA6 | Inhibits the kinase activity of IRE1α, which can allosterically inhibit its RNase activity.[13][14][16][17] | Blocks IRE1α signaling. | Cancer, inflammatory diseases. | |
| ATF6 Activators | AA147, AA263 | Promote the activation of the ATF6 branch of the UPR.[18] | Enhance the expression of ATF6 target genes, including chaperones.[18][19][20] | Diseases associated with protein misfolding.[18] |
| Chemical Chaperones | Tauroursodeoxycholic acid (TUDCA) | Acts as a chemical chaperone to alleviate ER stress and has anti-apoptotic and anti-inflammatory effects.[21][22][23][24] | Reduces ER stress markers and improves outcomes in models of various diseases.[22][23] | Neurodegenerative diseases, liver diseases, inflammatory bowel disease.[22][23][25] |
| 4-Phenylbutyric acid (4-PBA) | Functions as a chemical chaperone to facilitate protein folding and reduce ER stress.[26][27] | Alleviates ER stress and has shown therapeutic effects in various disease models.[26][28] | Cystic fibrosis, urea cycle disorders, neurodegenerative diseases. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of UPR modulators.
Cell Viability Assay
Objective: To determine the effect of UPR modulators on cell viability under conditions of ER stress.
Protocol:
-
Seed cells (e.g., INS-1, Huh7) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the UPR modulator (e.g., this compound, 20 µM) for a specified duration (e.g., 2-16 hours).[1][2]
-
Induce ER stress by adding an ER stress-inducing agent such as tunicamycin (e.g., 2 µg/mL) or thapsigargin (e.g., 1 µM).
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.
-
Measure luminescence using a plate reader. Data is typically normalized to untreated control cells.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To measure the expression levels of UPR target genes (e.g., GRP78/BiP, CHOP) in response to treatment with a UPR modulator.
Protocol:
-
Treat cells with the UPR modulator and/or ER stress inducer as described in the cell viability assay.
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Perform qPCR using a real-time PCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
Figure 2. A generalized workflow for in vitro evaluation of UPR modulators.
Concluding Remarks
This compound presents a unique and promising approach to UPR modulation with its dual-action mechanism. While direct, side-by-side comparative studies with other UPR modulators are still emerging, the existing data suggests its potential as a potent therapeutic agent for diseases characterized by ER stress. The choice of a specific UPR modulator for research or therapeutic development will ultimately depend on the specific pathological context and the desired outcome, whether it be the targeted inhibition of a specific UPR branch or a broader restoration of ER homeostasis. The experimental frameworks provided here offer a starting point for the rigorous evaluation and comparison of these promising compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PERK Inhibitors Products: R&D Systems [rndsystems.com]
- 9. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Review: Modulating the unfolded protein response to prevent neurodegeneration and enhance memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PERK inhibitors - Wikipedia [en.wikipedia.org]
- 12. What are PERK modulators and how do they work? [synapse.patsnap.com]
- 13. scbt.com [scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Pharmacological activation of ATF6 remodels the proteostasis network to rescue pathogenic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wiseman.scripps.edu [wiseman.scripps.edu]
- 20. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tauroursodeoxycholic Acid (TUDCA) Reduces ER Stress and Lessens Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 27. 4-PBA Enhances Autophagy by Inhibiting Endoplasmic Reticulum Stress in Recombinant Human Beta Nerve Growth Factor-Induced PC12 cells After Mechanical Injury via PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
Azoramide vs. Metformin: A Comparative Guide to their Anti-Diabetic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-diabetic properties of azoramide, a novel modulator of the unfolded protein response (UPR), and metformin, the first-line therapy for type 2 diabetes. The information presented herein is based on available preclinical data and is intended to inform research and development efforts in the field of diabetes therapeutics.
Executive Summary
Metformin, a biguanide, has a well-established multi-faceted mechanism of action, primarily centered on the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of hepatic gluconeogenesis.[1][2][3][4] In contrast, this compound is a newer investigational compound that exerts its anti-diabetic effects by improving endoplasmic reticulum (ER) function and mitigating ER stress, a key contributor to insulin resistance and beta-cell dysfunction.[5][6][7] While both agents ultimately lead to improved glucose homeostasis, their distinct molecular targets and mechanisms of action present different therapeutic profiles. This guide will delve into the available experimental data to provide a comprehensive comparison.
Data Presentation: Quantitative Effects on Diabetic Parameters
The following tables summarize the quantitative effects of this compound and metformin on key diabetic parameters as reported in preclinical studies. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which may introduce variability due to different experimental conditions.
Table 1: Effects on Glucose Homeostasis in ob/ob Mice
| Parameter | This compound Treatment | Metformin Treatment (for comparison) |
| Fasting Blood Glucose | Markedly improved after 1 week of treatment.[1][6] | Significant reduction. |
| Glucose Tolerance | Significantly improved after 1 week of treatment.[1][6] | Improved glucose clearance. |
| Insulin Sensitivity | Significantly improved.[1][6][8] | Enhanced insulin action. |
Note: The metformin data is generalized from numerous studies on ob/ob mice and is provided for comparative context.
Table 2: Effects on Beta-Cell Function
| Parameter | This compound Treatment | Metformin Treatment (for comparison) |
| Glucose-Stimulated Insulin Secretion (GSIS) in ob/ob mouse islets | Improved in vivo.[1] | Variable effects reported; can be inhibitory at high concentrations.[9] |
| Beta-Cell Survival (in vitro, under gluco-lipotoxicity) | Increased survival of INS-1 cells.[1] | May have protective effects. |
| Insulin and Pdx1 mRNA levels in ob/ob mouse islets | Increased.[1] | Effects on gene expression are complex. |
Table 3: In Vitro Effects on Cellular Models
| Parameter | This compound Treatment | Metformin Treatment (for comparison) |
| ER Chaperone Capacity (Huh7 cells) | Increased.[1] | Not a primary mechanism. |
| Protection against chemically-induced ER stress (Huh7 cells) | Potently protective.[1] | Not a primary mechanism. |
| AMPK Activation (Primary Hepatocytes) | Not reported as a primary mechanism. | Dose- and time-dependent activation.[10] |
| Glucose Uptake (Isolated Skeletal Muscle) | Increased in peripheral tissues.[1] | Stimulates glucose uptake.[11] |
Signaling Pathways
The distinct mechanisms of action of this compound and metformin are visually represented by the following signaling pathway diagrams.
Figure 1: this compound's signaling pathway in alleviating ER stress.
References
- 1. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.5. In Vitro Metformin Treatment and Glucose-Stimulated Insulin Secretion [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Preserves β-Cell Compensation in Insulin Secretion and Mass Expansion in Prediabetic Nile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
Azoramide Versus PERK Inhibitors: A Comparative Analysis of Efficacy in Modulating the Unfolded Protein Response
For researchers, scientists, and drug development professionals, understanding the nuanced differences between modulators of the Unfolded Protein Response (UPR) is critical for advancing therapeutic strategies against diseases linked to endoplasmic reticulum (ER) stress. This guide provides a comparative analysis of Azoramide, a UPR modulator, and other direct inhibitors of the PERK (PKR-like ER kinase) pathway, with a focus on their efficacy supported by experimental data.
This compound is a small molecule that enhances the ER's protein-folding capacity and augments its chaperone functions, thereby protecting cells from ER stress[1][2]. Unlike direct PERK inhibitors, this compound's mechanism appears to be indirect, requiring functional PERK and IRE1 signaling pathways to exert its full effects[3][4]. This distinction is crucial when comparing its effectiveness against molecules designed to directly inhibit PERK's kinase activity.
Quantitative Comparison of this compound and PERK Inhibitors
To facilitate a clear comparison, the following table summarizes quantitative data on the efficacy of this compound and two prominent PERK pathway inhibitors, GSK2606414 and ISRIB. It is important to note that this data is compiled from various studies and direct head-to-head comparisons in the same experimental systems are limited.
| Compound | Target | Mechanism of Action | Efficacy Metric | Concentration | Cell Line/System | ER Stress Inducer | Reference |
| This compound | UPR Modulator | Enhances ER protein folding and chaperone capacity; requires intact PERK/IRE1 pathways. | Protects against ER stress-induced reduction in cell viability. | 10-25 µM | HEK293A, INS1 | Tunicamycin, Thapsigargin, Palmitate | [2][3] |
| Suppresses tunicamycin-induced CHOP protein expression. | 15 µM | Huh7 | Tunicamycin | [3] | |||
| GSK2606414 | PERK Kinase | ATP-competitive inhibitor of PERK kinase activity. | IC50 for PERK inhibition. | 0.4 nM | in vitro kinase assay | - | |
| IC50 for protecting against tunicamycin-induced cell death. | ~100 nM | HeLa | Tunicamycin | ||||
| Reduces thapsigargin-induced CHOP mRNA expression. | 1 µM | ARPE-19 | Thapsigargin | [5] | |||
| ISRIB | eIF2B Activator | Reverses the effects of eIF2α phosphorylation by targeting eIF2B. | EC50 for reversing ATF4 translation. | 5 nM | HEK293T | - | |
| Protects against cisplatin-induced hair-cell death. | 2.5 mg/kg | in vivo (mice) | Cisplatin | ||||
| Does not inhibit PERK autophosphorylation. | 200 nM | U2OS | Thapsigargin | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: PERK signaling pathway and points of intervention.
Caption: General experimental workflow for comparing UPR modulators.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability following treatment with ER stress inducers and test compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the ER stress inducer (e.g., tunicamycin at 1-5 µg/mL) and the test compound (this compound or a PERK inhibitor) for 24-48 hours[7][8].
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[7][9].
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[7][9].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Western Blot for PERK Pathway Proteins
This protocol allows for the detection of key proteins in the PERK signaling pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and CHOP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[5][10][11].
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Discussion and Conclusion
The available data indicates that this compound and direct PERK inhibitors like GSK2606414 and ISRIB operate at different points of the UPR pathway. This compound acts as a general modulator of ER homeostasis, requiring an intact PERK pathway for its activity, suggesting it may not be effective in situations where PERK is non-functional or completely inhibited[3]. In contrast, GSK2606414 is a potent, direct inhibitor of PERK's kinase activity, making it a powerful tool to specifically block this branch of the UPR. ISRIB offers another layer of specific intervention by acting downstream of PERK, reversing the translational repression induced by p-eIF2α without affecting PERK's kinase activity itself[6].
A study by Fu et al. (2016) demonstrated that the protective effect of this compound on ATF6LD-Cluc secretion was completely abolished by the PERK inhibitor GSK2606414, confirming that this compound's action is dependent on a functional PERK pathway[3]. However, this does not provide a direct comparison of their cytoprotective efficacy.
Based on the collated data, GSK2606414 and ISRIB exhibit high potency with IC50/EC50 values in the nanomolar range for their respective targets. This compound's effective concentration for cytoprotection is in the micromolar range. This suggests that for direct and potent inhibition of the PERK signaling cascade, GSK2606414 and ISRIB are more effective. However, this compound's broader mechanism of enhancing overall ER function may be beneficial in conditions of mild to moderate ER stress where preserving some level of UPR signaling is desirable.
References
- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azoramide and IRE1 Inhibitors in Modulating the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. The accumulation of misfolded or unfolded proteins in the ER lumen triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis but can induce apoptosis if ER stress is prolonged or severe. One of the three key sensors of the UPR is the Inositol-Requiring Enzyme 1 (IRE1). Given its central role in cell fate decisions, the IRE1 pathway has become a major target for therapeutic intervention.
This guide provides a comparative analysis of two distinct pharmacological strategies that modulate this pathway: Azoramide , a broad UPR modulator, and IRE1 inhibitors , which are designed to specifically block IRE1's enzymatic activity. Understanding their divergent mechanisms is crucial for their application in different pathological contexts, from metabolic diseases to cancer.
Delineating the Mechanisms of Action
The IRE1 Signaling Pathway
IRE1 is a transmembrane protein with both a kinase and an endoribonuclease (RNase) domain.[1] Under ER stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain.[2] This activation triggers two primary downstream signaling branches:
-
XBP1 mRNA Splicing : The most well-characterized function of IRE1 is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This produces a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby promoting cellular adaptation and survival.[3][4]
-
Regulated IRE1-Dependent Decay (RIDD) : The IRE1 RNase can also degrade a subset of mRNAs located at the ER membrane, reducing the protein load entering the organelle.[5] Under severe stress, RIDD can contribute to apoptosis.[5]
Additionally, activated IRE1 can recruit TRAF2, leading to the activation of the pro-apoptotic JNK signaling cascade.[1][3]
Caption: The IRE1 signaling pathway in response to ER stress.
IRE1 Inhibitors: Targeted Blockade
IRE1 inhibitors are small molecules designed to specifically interfere with IRE1's enzymatic functions. They can be broadly classified into two categories based on their binding site:
-
Kinase Inhibitors : These molecules bind to the ATP-binding pocket of the kinase domain. Type I inhibitors, such as the FDA-approved drug Sunitinib, inhibit IRE1 autophosphorylation, which in turn prevents the activation of its RNase domain.[6]
-
RNase Inhibitors : These compounds, such as STF-083010, 4µ8C, and MKC-3946, directly bind to the RNase active site.[4][7] This action blocks both XBP1 splicing and RIDD activity, irrespective of the kinase domain's phosphorylation status.[4][5]
The therapeutic rationale for using IRE1 inhibitors, particularly in oncology, is to block the pro-survival XBP1s pathway. This prevents cancer cells, which often experience high levels of chronic ER stress, from adapting, thereby sensitizing them to apoptosis.[8][9][10]
This compound: A UPR Modulator
In contrast to direct inhibition, this compound is a small-molecule modulator of the UPR that works to enhance the ER's adaptive capacity.[11][12] Its mechanism is not a direct blockade of a single enzyme but a broader, protective effect. Key aspects of its action include:
-
Improving ER Protein-Folding Capacity : this compound helps the ER to function more efficiently, protecting cells against various stressors.[11][13]
-
Elevating ER Chaperone Capacity : It promotes the expression of ER chaperones, which are essential for proper protein folding.[12] A key target is the upregulation of BiP/GRP78.[14]
-
Dependence on UPR Pathways : Studies suggest that this compound's full effect requires intact IRE1 and PERK signaling pathways, indicating it works by modulating the overall response rather than bypassing or blocking it.[13][15]
-
Calcium Homeostasis : this compound has been shown to increase the expression of SERCA (sarcoplasmic/endoplasmic reticulum Ca2+ ATPase), leading to better calcium retention within the ER, a crucial factor for chaperone function.[12][13]
Essentially, this compound acts as an "ER-tuner," bolstering the cell's natural defenses against stress. This makes its therapeutic potential significant for diseases characterized by ER dysfunction and protein misfolding, such as diabetes and neurodegenerative disorders.[11][15][16]
Caption: Comparative mechanisms of IRE1 inhibitors versus this compound.
Data Presentation: At a Glance
The following tables summarize the key differences and available quantitative data for these compounds.
Table 1: Qualitative Comparison of Mechanisms
| Feature | This compound | IRE1 Kinase Inhibitors | IRE1 RNase Inhibitors |
| Primary Target | UPR System (Modulator) | IRE1 Kinase Domain | IRE1 RNase Domain |
| Effect on IRE1 Kinase | No direct inhibition; requires pathway | Inhibition | No direct effect |
| Effect on XBP1 Splicing | Reduces need by alleviating stress | Inhibition (indirect) | Inhibition (direct) |
| Effect on RIDD | Reduces need by alleviating stress | Inhibition (indirect) | Inhibition (direct) |
| Overall UPR Effect | Enhances adaptive capacity | Blocks a key pro-survival branch | Blocks a key pro-survival branch |
| Therapeutic Goal | Protect cells, restore homeostasis | Sensitize cells (e.g., cancer) to apoptosis | Sensitize cells (e.g., cancer) to apoptosis |
Table 2: Quantitative and Functional Data for Selected Compounds
| Compound | Class | Effective Concentration (Cell-based) | Key Reported Biological Effect |
| This compound | UPR Modulator | 10-20 µM | Protects cells from ER stress; improves glucose homeostasis in vivo.[11][13] |
| STF-083010 | IRE1 RNase Inhibitor | ~30-60 µM | Inhibits XBP1 splicing; shows anti-myeloma activity.[5] |
| 4µ8C | IRE1 RNase Inhibitor | ~32 µM | Potent inhibitor of IRE1 RNase activity; blocks XBP1 splicing and RIDD.[4][13] |
| MKC-3946 | IRE1 RNase Inhibitor | ~10 µM | Inhibits basal and induced XBP1 splicing; enhances cytotoxicity of bortezomib in multiple myeloma.[9][10] |
Key Experimental Protocols
Validating the effects of these compounds requires specific assays to measure IRE1 pathway activation and its cellular consequences.
XBP1 mRNA Splicing Assay by RT-PCR
This is the gold-standard assay for assessing IRE1 RNase activity on its primary substrate.[17][18][19]
-
Principle : The assay differentiates between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA based on size. The removal of the 26-nucleotide intron by IRE1 results in a smaller PCR product.
-
Methodology :
-
Cell Treatment : Culture cells and treat with an ER stress inducer (e.g., 5 µg/mL Tunicamycin or 1 µM Thapsigargin) in the presence or absence of the test compound (e.g., this compound or an IRE1 inhibitor) for a defined period (e.g., 2-6 hours).
-
RNA Extraction : Isolate total RNA from the cells using a standard protocol (e.g., TRIzol reagent).
-
Reverse Transcription (RT) : Synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification : Perform PCR using primers that flank the 26-nucleotide intron of the XBP1 mRNA.
-
Gel Electrophoresis : Separate the PCR products on a 2.5-3% agarose gel. The XBP1u product will appear as a larger band, while the XBP1s product will be a smaller, faster-migrating band.
-
-
Expected Results : Treatment with an IRE1 inhibitor (like MKC-3946) should significantly reduce or eliminate the appearance of the smaller XBP1s band, even in the presence of an ER stressor.[10] this compound, by alleviating stress, would be expected to attenuate the stress-induced shift from XBP1u to XBP1s.
Caption: Experimental workflow for the XBP1 mRNA splicing assay.
Cell Viability and Apoptosis Assays
These assays determine the ultimate cellular outcome of modulating the IRE1 pathway.
-
Principle : To quantify cell survival or death following treatment with ER stressors and test compounds.
-
Methodology :
-
Treatment : Treat cells with an ER stressor with or without varying concentrations of this compound or an IRE1 inhibitor for 24-72 hours.
-
Viability Measurement : Use assays like CellTiter-Glo® (measures ATP levels) to determine the number of viable cells.
-
Apoptosis Measurement :
-
Western Blot : Probe cell lysates for cleaved Caspase-3 or cleaved PARP, which are markers of apoptosis.
-
Flow Cytometry : Stain cells with Annexin V and Propidium Iodide (PI) to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
-
-
Expected Results : IRE1 inhibitors are expected to enhance cell death (decrease viability, increase apoptosis markers) when combined with ER stressors, particularly in cancer cell lines.[9] Conversely, this compound is expected to protect cells from ER stress-induced death, showing increased viability and reduced apoptosis markers compared to cells treated with the stressor alone.[11]
Western Blot for UPR Protein Markers
This method assesses the broader impact on UPR signaling pathways.
-
Principle : To measure changes in the expression levels of key UPR-related proteins.
-
Methodology :
-
Treatment and Lysis : Treat cells as described above and prepare total protein lysates.
-
SDS-PAGE and Transfer : Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against key UPR markers such as BiP/GRP78 (a general ER stress marker), CHOP (a pro-apoptotic transcription factor downstream of PERK and ATF6), and phospho-eIF2α (a marker of PERK activation).
-
-
Expected Results : ER stressors strongly induce BiP and CHOP. This compound pre-treatment has been shown to suppress the induction of GRP78 and CHOP by Tunicamycin.[11] IRE1 inhibitors, by blocking the adaptive XBP1 arm, may lead to a compensatory increase in PERK pathway activation and consequently higher levels of CHOP, contributing to apoptosis.[10]
Conclusion
This compound and IRE1 inhibitors represent two fundamentally different strategies for targeting the UPR.
-
IRE1 inhibitors are targeted agents that block a specific, often pro-survival, arm of the UPR. Their utility lies in dismantling the adaptive response of pathological cells, such as those in multiple myeloma, making them vulnerable to stress-induced death. They are tools for exploiting a cellular vulnerability.
-
This compound is a UPR modulator that enhances the ER's intrinsic adaptive capacity. It acts as a protective agent, aiming to restore homeostasis and prevent cell death caused by ER dysfunction. Its therapeutic potential is geared towards diseases where preserving cell function and survival in the face of chronic stress is paramount, including type 2 diabetes and neurodegenerative conditions.
The choice between these agents is dictated entirely by the therapeutic objective: to either selectively eliminate stressed cells by crippling their defenses or to bolster those defenses to promote cell survival and function. This comparative guide provides the foundational knowledge for researchers to select the appropriate tool and design robust experiments to further explore the vast therapeutic potential of modulating the IRE1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 19. researchers.uss.cl [researchers.uss.cl]
Azoramide vs. Other ER Stress-Targeting Anti-Diabetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic reticulum (ER) stress is a critical factor in the pathogenesis of type 2 diabetes, contributing to both insulin resistance and beta-cell dysfunction. This has led to the development of therapeutic agents aimed at mitigating ER stress. Among these, Azoramide has emerged as a promising small molecule modulator of the Unfolded Protein Response (UPR). This guide provides an objective comparison of this compound with other anti-diabetic drugs targeting ER stress, supported by preclinical experimental data, detailed methodologies, and pathway visualizations.
Overview of ER Stress and the Unfolded Protein Response (UPR) in Diabetes
The ER is a central organelle for protein folding and lipid synthesis. In the context of type 2 diabetes, the high demand for insulin production can overwhelm the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate the UPR, a signaling network initiated by three ER-resident sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). While initially adaptive, chronic UPR activation can lead to apoptosis and cellular dysfunction.
Mechanism of Action
This compound is a potent, orally active small-molecule that modulates the UPR. It improves ER protein folding capacity and enhances the expression of ER chaperones, thereby protecting cells from ER stress-induced apoptosis.[1][2] Studies suggest that this compound's full therapeutic activity requires intact IRE1α and PERK signaling pathways.[3]
Other chemical chaperones like Tauroursodeoxycholic acid (TUDCA) and 4-Phenylbutyrate (4-PBA) also alleviate ER stress. TUDCA, a bile acid derivative, has been shown to improve insulin sensitivity and beta-cell function by reducing ER stress.[4][5] 4-PBA acts as a chemical chaperone, aiding in protein folding and reducing the accumulation of misfolded proteins.[2][6]
More targeted approaches involve the direct modulation of the UPR sensors. IRE1α inhibitors aim to attenuate the pro-apoptotic signals downstream of hyperactivated IRE1α.[7][8] Conversely, PERK inhibitors have been investigated to reduce the translational attenuation and apoptosis associated with chronic PERK activation.[9][10] ATF6 activators are being explored for their potential to enhance the adaptive and cytoprotective arms of the UPR.[11]
Below is a diagram illustrating the main UPR signaling pathways and the points of intervention for these different drug classes.
Caption: UPR signaling pathways and drug intervention points.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies on the effects of this compound and other ER stress-targeting drugs on key diabetic parameters. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
Table 1: Effects on Blood Glucose and Glucose Tolerance
| Drug | Animal Model | Dose & Route | Treatment Duration | Fasting Blood Glucose Reduction | Improvement in Glucose Tolerance (AUC) | Reference |
| This compound | ob/ob mice | 150 mg/kg, p.o. | 1 week | Significant reduction | Markedly improved | [12] |
| High-fat diet mice | 150 mg/kg, p.o. | 1 week | Markedly improved | Significantly improved | [12] | |
| TUDCA | STZ-induced diabetic mice | 300 mg/kg, i.p. | 24 days | 43% reduction after 15 days | Improved | [4] |
| STZ-induced diabetic rats | 300 mg/kg, i.p. | - | Significantly reduced | - | [13] | |
| 4-PBA | ob/ob mice | 1 g/kg, i.g. | 14 days | Normalized | - | [14] |
| Avy hIAPP mice | Oral | 10 weeks | Strongly reduced | Improved | [2][15] | |
| IRE1α Inhibitor (STF) | High-fat diet mice | 10 mg/kg, i.p. | 4 weeks | - | Improved | [8] |
| PERK Inhibitor (HC-5770) | NOD mice | 0.6-6 mg/kg/day | - | Delayed hyperglycemia | - | [9] |
| PERK Inhibitor (GSK2656157) | HFD/STZ mice | 10 mg/kg/day | 8 weeks | Significantly reduced | - | [10] |
Table 2: Effects on Insulin Sensitivity and Beta-Cell Function
| Drug | Animal Model | Key Findings | Reference |
| This compound | ob/ob mice | Improved insulin sensitivity and beta-cell function. Increased insulin and Pdx1 mRNA in islets. | [12] |
| High-fat diet mice | Improved insulin sensitivity. | [12] | |
| TUDCA | STZ-induced diabetic mice | Increased beta-cell mass and insulinemia. | [4] |
| ob/ob mice | Improved insulin sensitivity. | [5] | |
| 4-PBA | Avy hIAPP mice | Decreased hyperinsulinemia. | [2] |
| IRE1α Inhibitor (STF) | High-fat diet mice | Improved insulin sensitivity. | [8] |
| PERK Inhibitor (HC-5770) | NOD mice | Preserved beta-cell mass. | [9] |
| PERK Inhibitor (GSK2656157) | HFD/STZ mice | Enhanced glucose-stimulated insulin secretion. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the literature.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Mice are fasted for 4-6 hours or overnight (16-18 hours) with free access to water.[16][17][18]
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein using a glucometer.[16][17][18]
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[16][18]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-gavage, commonly at 15, 30, 60, 90, and 120 minutes.[16][18][19]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Insulin Tolerance Test (ITT) in Mice
-
Animal Preparation: Mice are typically fasted for 4-6 hours.[20][21]
-
Baseline Measurement: A baseline blood glucose level is measured from the tail vein.[1][21]
-
Insulin Administration: A bolus of human regular insulin (typically 0.75-1.5 U/kg body weight) is injected intraperitoneally (i.p.).[1][21]
-
Blood Glucose Monitoring: Blood glucose is measured at several time points after insulin injection, such as 15, 30, 60, 90, and 120 minutes.[1][21]
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
References
- 1. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 2. 4-Phenylbutyrate (PBA) treatment reduces hyperglycemia and islet amyloid in a mouse model of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. planetsourcehealth.com [planetsourcehealth.com]
- 6. 4-Phenylbutyric acid protects islet β cell against cellular damage induced by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Inositol-Requiring Enzyme 1α RNase Activity Protects Pancreatic Beta Cell and Improves Diabetic Condition in Insulin Mutation-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRE1α improves insulin sensitivity and thermogenesis and suppresses metabolically active adipose tissue macrophages in male obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the eukaryotic initiation factor-2α kinase PERK decreases risk of autoimmune diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific PERK inhibitors enhanced glucose-stimulated insulin secretion in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic ATF6 activating compounds are metabolically activated to selectively modify endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-Phenyl butyric acid does not generally reduce glucose levels in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 17. olac.berkeley.edu [olac.berkeley.edu]
- 18. mmpc.org [mmpc.org]
- 19. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin Tolerance Test in Mouse [protocols.io]
- 21. scribd.com [scribd.com]
Azoramide: A Novel Approach to Overcoming Resistance to Conventional UPR Modulators
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. Its dysregulation is implicated in a wide range of diseases, making UPR modulators promising therapeutic agents. However, the emergence of resistance to existing modulators presents a significant challenge. This guide provides a comparative analysis of Azoramide, a novel UPR modulator, and its potential efficacy in models where other UPR modulators have failed.
Executive Summary
This compound is a small-molecule modulator of the UPR that distinguishes itself by enhancing the ER's protein-folding and chaperone capacity.[1][2][3] Unlike chemical chaperones that offer non-specific protein stabilization or inhibitors that target single UPR branches, this compound's efficacy is dependent on the integrated activity of the IRE1 and PERK signaling pathways.[4][5] This unique mechanism suggests this compound may be effective in scenarios of chronic or unresolved ER stress where the adaptive capacity of the UPR is compromised, potentially overcoming resistance to other classes of UPR modulators. While direct comparative studies in resistant models are not yet available, this guide presents a data-driven rationale for this compound's potential advantages.
Comparison of this compound with Other UPR Modulators
The following table summarizes the key characteristics of this compound in comparison to other common UPR modulators.
| Feature | This compound | Chemical Chaperones (e.g., TUDCA, 4-PBA) | Specific UPR Branch Inhibitors (e.g., GSK2606414, 4µ8C) |
| Primary Mechanism | Enhances ER protein-folding and chaperone capacity via IRE1 and PERK pathways.[3][4] | Act as non-specific protein stabilizers to reduce aggregation.[6] | Inhibit the kinase or RNase activity of a specific UPR sensor (e.g., PERK, IRE1).[4] |
| UPR Pathway Dependence | Requires intact IRE1 and PERK pathways for full activity.[4][5] | Generally act independently of UPR signaling pathways. | Target a single UPR branch, leading to pathway-specific inhibition. |
| Reported Efficacy | Protective in models of chemically-induced ER stress (tunicamycin, thapsigargin), lipotoxicity, and in vivo models of obesity.[1][2][4] | Effective in some models of ER stress, but efficacy can be context-dependent and may not resolve underlying protein folding defects.[6][7] | Can be effective in diseases driven by hyperactivation of a specific UPR branch, but may be ineffective or detrimental if other branches are critical for adaptation. |
| Potential in Resistant Models | May overcome resistance by restoring adaptive UPR signaling and enhancing overall ER capacity. | May be ineffective in cases of severe protein misfolding or if resistance is mediated by UPR signaling alterations. | Resistance can develop through upregulation of alternative survival pathways or compensatory activation of other UPR branches. |
Efficacy of this compound in Preclinical Models of ER Stress
This compound has demonstrated significant efficacy in various in vitro and in vivo models of ER stress. The following table summarizes key experimental data.
| Model System | Stress Inducer | Key Findings | Reference |
| Huh7 Cells | Tunicamycin | This compound pretreatment suppresses tunicamycin-induced GRP78 and CHOP protein expression. | [4] |
| INS-1 Cells | Glucolipotoxicity (Glucose/Palmitate) | This compound improves cell viability in the presence of glucolipotoxicity. | [3] |
| ob/ob Mice (Genetic Obesity) | Metabolic Stress | This compound treatment improves glucose homeostasis and insulin sensitivity. | [2][5] |
| Diet-Induced Obese Mice | Metabolic Stress | This compound treatment improves glucose tolerance and beta-cell function. | [5] |
Experimental Protocols
In Vitro ER Stress Induction and this compound Treatment
-
Cell Lines: Huh7 (human hepatoma) or INS-1 (rat insulinoma) cells are commonly used.
-
ER Stress Induction:
-
Tunicamycin: An inhibitor of N-linked glycosylation, is typically used at concentrations of 1-5 µg/mL to induce ER stress.
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), is used at concentrations of 100-300 nM.
-
Glucolipotoxicity: INS-1 cells are treated with high glucose (e.g., 25 mM) and palmitate (e.g., 500 µM) to mimic diabetic conditions.
-
-
This compound Treatment: Cells are pre-treated with this compound (typically 10-20 µM) for a specified period (e.g., 16 hours) before the addition of the ER stress inducer.
-
Analysis:
-
Cell Viability: Assessed using assays such as MTT or CellTiter-Glo.
-
UPR Activation: Measured by immunoblotting for key UPR markers like GRP78, CHOP, phosphorylated PERK, and spliced XBP1.
-
In Vivo Murine Models of Metabolic Stress
-
Animal Models:
-
ob/ob mice: A model of genetic obesity and type 2 diabetes.
-
Diet-induced obesity (DIO) mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks.
-
-
This compound Administration: this compound is typically administered via oral gavage at a dose of 10-20 mg/kg body weight daily.
-
Analysis:
-
Glucose and Insulin Tolerance Tests: To assess glucose metabolism and insulin sensitivity.
-
Gene Expression Analysis: Pancreatic islets or liver tissue are analyzed by qPCR for markers of beta-cell function and ER stress.
-
Signaling Pathways and Experimental Workflow
The Unfolded Protein Response (UPR) Signaling Pathway
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
This compound's Proposed Mechanism of Action
Caption: this compound enhances ER function via the PERK and IRE1 pathways.
Experimental Workflow for Comparing UPR Modulators
Caption: A generalized workflow for comparing UPR modulator efficacy.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for diseases associated with ER stress, particularly in contexts where conventional UPR modulators may be ineffective. Its unique mechanism of action, which involves the coordinated activation of the IRE1 and PERK pathways to enhance the ER's adaptive capacity, suggests it could overcome resistance mechanisms that plague other modulators. While direct comparative data in resistant models is a critical next step, the existing preclinical evidence strongly supports the continued investigation of this compound as a novel strategy to restore ER homeostasis and combat diseases driven by chronic ER stress. Future research should focus on head-to-head comparisons of this compound with other UPR modulators in well-defined models of resistance to validate its potential clinical utility.
References
- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ryr1.org [ryr1.org]
- 7. biorxiv.org [biorxiv.org]
Side-by-side study of Azoramide and thapsigargin on UPR activation
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. Its dysregulation is implicated in numerous diseases, making pharmacological modulation of the UPR a promising therapeutic strategy. This guide provides a side-by-side comparison of two key modulators of the UPR: Azoramide, a novel ER stress-attenuating agent, and thapsigargin, a classic ER stress inducer.
Mechanisms of Action: A Tale of Two Modulators
This compound and thapsigargin exert opposing effects on the ER and the UPR signaling cascade.
Thapsigargin , a sesquiterpene lactone, is a potent and irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] By blocking SERCA, thapsigargin depletes ER calcium stores, leading to an accumulation of unfolded proteins and robust activation of all three branches of the UPR.[1][2] This sustained ER stress ultimately triggers apoptosis.[1]
This compound , in contrast, is a small-molecule modulator designed to alleviate ER stress.[4] It works by improving the ER's protein-folding capacity and enhancing the expression of ER chaperones.[4][5] Notably, this compound has been shown to increase the expression of SERCA, thereby promoting calcium retention within the ER and counteracting ER stress.[6] Its action is thought to depend on intact IRE1 and PERK signaling pathways to fully exert its chaperone-boosting effects.[6]
Quantitative Comparison of UPR Activation
The following tables summarize the differential effects of this compound and thapsigargin on key UPR markers. Data has been compiled from multiple sources and experimental conditions may vary.
Table 1: Dose-Dependent Effects on Cell Viability
| Compound | Cell Line | Concentration | Incubation Time | Effect on Cell Viability |
| Thapsigargin | SW-13 | 0.5 - 16 µM | 48 h | Dose-dependent decrease (IC50 ~4 µM)[7] |
| NCI-H295R | 0.5 - 16 µM | 48 h | Dose-dependent decrease (IC50 ~4 µM)[7] | |
| INS-1 832/13 | 0 - 1 µM | 24 h | Dose-dependent decrease (IC50 ~22 nM)[8] | |
| Cardiomyocytes | 1.5, 3, 6 µM | 24 h | Dose-dependent decrease[9] | |
| This compound | PLA2G6 mutant iPSC-derived DA neurons | 3, 10 µM | 5 days | Enhanced cell viability by 27% and 39% respectively[5] |
| INS1 cells (under gluco-lipotoxicity) | 20 µM | 60 h | Improved viability[6] |
Table 2: Effects on UPR Gene and Protein Expression
| Compound | Cell Line | Concentration | Time | Effect on GRP78/BiP | Effect on CHOP | Effect on p-eIF2α | Effect on XBP1s |
| Thapsigargin | Huh7 | 1 µM | - | Increased | Increased (23.6-fold)[6] | Increased[6] | - |
| INS-1E | - | - | Decreased protein levels[10] | Enhanced[10] | Enhanced[10] | - | |
| Pancreatic cancer cells | 1 µM | 24 h | Upregulated protein levels[11] | - | - | - | |
| 9L rat brain tumor cells | 300 nM | 4 h | Enhanced synthesis and mRNA accumulation[12] | - | - | - | |
| This compound | Huh7 (co-treated with Tunicamycin) | 15 µM | 2-16 h | Suppressed Tm-induced increase[5] | Suppressed Tm-induced increase[5] | - | - |
| Huh7 | - | - | Transiently induced expression[6] | No significant induction[6] | Transiently induced[6] | - |
Signaling Pathways and Experimental Workflow
UPR Signaling Pathway
References
- 1. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thapsigargin - Wikipedia [en.wikipedia.org]
- 3. Depletion of neuronal endoplasmic reticulum calcium stores by thapsigargin: effect on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic INS-1 β-Cell Response to Thapsigargin and Rotenone: A Comparative Proteomics Analysis Uncovers Key Pathways of β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thapsigargin down-regulates protein levels of GRP78/BiP in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of glucose-regulated protein 78 enhances poly(ADP-ribose) polymerase cleavage in human pancreatic cancer cells exposed to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thapsigargin-induced grp78 expression is mediated by the increase of cytosolic free calcium in 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azoramide's Neuroprotective Effects in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. However, the development of neuroprotective agents that can slow or halt the disease progression remains a critical unmet need. Azoramide, a small molecule initially developed for its insulin-sensitizing effects, has emerged as a promising neuroprotective candidate due to its ability to mitigate endoplasmic reticulum (ER) stress, a key pathological feature of PD.[1][2] This guide provides a comparative analysis of the neuroprotective effects of this compound against established Parkinson's disease drugs, including Levodopa, monoamine oxidase-B (MAO-B) inhibitors (selegiline and rasagiline), and dopamine agonists (pramipexole and ropinirole). The comparison is based on available experimental data from in vitro models of Parkinson's disease.
Mechanism of Action: A Comparative Overview
The neuroprotective strategies of this compound and other Parkinson's disease drugs diverge significantly. This compound's primary mechanism revolves around the modulation of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. In contrast, MAO-B inhibitors and dopamine agonists primarily exert their effects through modulation of dopamine metabolism and signaling, with secondary anti-apoptotic and antioxidant properties. Levodopa's role in neuroprotection is still a subject of debate, with some studies suggesting potential protective effects while others raise concerns about oxidative stress.
This compound and the Unfolded Protein Response
This compound has been shown to protect dopaminergic neurons by up-regulating the expression of the ER chaperone BiP (Binding immunoglobulin protein).[1] This enhances the protein folding capacity of the ER, thereby reducing ER stress and preventing the activation of apoptotic pathways.[2][3] Furthermore, this compound helps restore calcium homeostasis and mitigates mitochondrial dysfunction, both of which are downstream consequences of ER stress.[4][5]
Figure 1: this compound's Neuroprotective Signaling Pathway.
MAO-B Inhibitors: Beyond Symptomatic Relief
Selegiline and Rasagiline, irreversible inhibitors of MAO-B, prevent the breakdown of dopamine in the brain, thereby increasing its availability. Their neuroprotective effects are attributed to their ability to reduce oxidative stress arising from dopamine metabolism and to their anti-apoptotic properties.[6][7] These propargylamine-containing molecules have been shown to stabilize the mitochondrial membrane potential and inhibit the activation of apoptotic cascades.[8]
Figure 2: Neuroprotective Mechanism of MAO-B Inhibitors.
Dopamine Agonists: Antioxidant and Mitochondrial Support
Pramipexole and Ropinirole directly stimulate dopamine receptors, mimicking the effect of dopamine. Their neuroprotective actions are thought to be independent of their receptor agonist activity and are primarily linked to their antioxidant properties, including the scavenging of reactive oxygen species (ROS).[9][10] They have also been shown to preserve mitochondrial function and inhibit apoptosis.[1][11]
References
- 1. D2/D3 receptor agonist ropinirole protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective actions of Selegiline in inhibiting 1-methyl, 4-phenyl, pyridinium ion (MPP+)-induced apoptosis in SK-N-SH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of berberine on 6-hydroxydopamine-induced neurotoxicity in PC12 cells and a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and neurotoxic roles of levodopa (L-DOPA) in neurodegenerative disorders relating to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/HO-1 mediates the neuroprotective effects of pramipexole by attenuating oxidative damage and mitochondrial perturbation after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Benefits of Azoramide and GLP-1 Agonists
A detailed examination of two distinct therapeutic approaches for metabolic disorders, comparing the novel unfolded protein response modulator, Azoramide, with the established class of GLP-1 receptor agonists.
This guide provides a comprehensive comparison of the metabolic benefits of this compound, an investigational small molecule, and the widely prescribed class of Glucagon-like peptide-1 (GLP-1) receptor agonists. The comparison is based on their distinct mechanisms of action and is supported by available preclinical and clinical data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Metabolic disorders, including type 2 diabetes and obesity, represent a significant global health challenge. While GLP-1 receptor agonists have become a cornerstone of treatment, research into alternative therapeutic strategies continues. One such emerging candidate is this compound, which targets cellular stress pathways. This guide will objectively compare the metabolic effects, mechanisms of action, and supporting experimental evidence for both this compound and GLP-1 agonists.
Mechanism of Action
The fundamental difference between this compound and GLP-1 agonists lies in their cellular targets and signaling pathways.
This compound is a modulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1] this compound is believed to improve the ER's protein folding capacity and enhance chaperone activity, thereby alleviating ER stress.[2] Chronic ER stress is implicated in the pathogenesis of insulin resistance and beta-cell dysfunction. By mitigating ER stress, this compound aims to restore normal cellular function in key metabolic tissues.
GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1.[3][4] They bind to and activate GLP-1 receptors, which are widely distributed throughout the body, including in pancreatic beta cells, the brain, and the gastrointestinal tract.[3][4] This activation leads to a cascade of downstream effects that regulate glucose homeostasis and appetite.[3]
Figure 1: Simplified Unfolded Protein Response (UPR) Signaling Pathway.
Figure 2: Simplified GLP-1 Receptor Signaling Pathway in Pancreatic Beta Cells.
Comparative Metabolic Benefits
The following tables summarize the reported metabolic benefits of this compound and GLP-1 agonists based on available data.
Table 1: Effects on Glucose Homeostasis
| Parameter | This compound (Preclinical Data) | GLP-1 Agonists (Clinical Data) |
| Fasting Blood Glucose | Significant reduction in ob/ob mice and HFD-induced obese mice.[5] | Significant reductions in patients with type 2 diabetes.[6] |
| Glucose Tolerance | Improved glucose tolerance in ob/ob mice.[5] | Improved glucose tolerance.[6] |
| HbA1c Reduction | Not reported in available preclinical studies. | Significant reductions, typically ranging from 1.0% to over 2.0%.[6][7][8][9] |
| Insulin Sensitivity | Markedly improved whole-body insulin sensitivity in ob/ob mice.[10] | Improved insulin sensitivity.[11] |
| Pancreatic Beta-Cell Function | Improved beta-cell function and survival during metabolic ER stress.[12] | Enhances glucose-dependent insulin secretion and may improve beta-cell function.[13] |
Table 2: Effects on Body Weight and Lipids
| Parameter | This compound (Preclinical Data) | GLP-1 Agonists (Clinical Data) |
| Body Weight | No significant effect on body weight in ob/ob mice.[10] | Significant and sustained weight loss in individuals with and without type 2 diabetes.[7][8][14] |
| Hepatic Steatosis | Reduced hepatic fat accumulation in ob/ob mice.[10] | Can improve fatty liver disease.[4] |
| Serum Triglycerides | Reduced in ob/ob mice.[15] | Generally associated with reductions in triglycerides. |
Supporting Experimental Data and Protocols
This compound: Preclinical Studies
Key Experiment: Assessment of in vivo efficacy in a genetic model of obesity and diabetes (ob/ob mice).[5][10]
-
Experimental Protocol:
-
Animal Model: Male ob/ob mice, a model of genetic obesity and insulin resistance, were used.[16][17]
-
Drug Administration: this compound was administered orally once daily for a specified period (e.g., 1 week).[5]
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., overnight), a baseline blood glucose measurement was taken. Mice were then administered an intraperitoneal injection of glucose. Blood glucose levels were subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[18][19]
-
Hyperinsulinemic-Euglycemic Clamp: This procedure was used to assess whole-body insulin sensitivity by measuring the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.[10]
-
Tissue Analysis: At the end of the study, tissues such as the liver were collected to analyze markers of ER stress and lipid content.[5][10]
-
Figure 3: Representative Experimental Workflow for Preclinical this compound Studies.
GLP-1 Agonists: Clinical Trials
Key Experiment: Randomized, controlled clinical trials (e.g., STEP, SURMOUNT) evaluating efficacy and safety in adults with obesity or type 2 diabetes.[20][21][22]
-
Experimental Protocol (Example: SURMOUNT-1 Trial for Tirzepatide): [22]
-
Study Design: A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, and without diabetes.
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of tirzepatide at different doses (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, in conjunction with lifestyle intervention (diet and physical activity).
-
Dose Escalation: Tirzepatide was initiated at a low dose (2.5 mg) and gradually increased every 4 weeks to the assigned maintenance dose to improve tolerability.[23]
-
Primary Endpoint: The primary outcome was the percentage change in body weight from baseline to week 72.
-
Secondary Endpoints: Included the percentage of participants achieving specific weight reduction targets (e.g., ≥5%, ≥10%, ≥15%, and ≥20%), and changes in cardiometabolic risk factors such as HbA1c, fasting glucose, lipids, and blood pressure.
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events.
-
Discussion and Future Perspectives
This compound and GLP-1 agonists represent two distinct and potentially complementary approaches to treating metabolic diseases.
This compound's primary strength lies in its novel mechanism of targeting ER stress, a fundamental cellular process implicated in metabolic dysfunction. Preclinical data are promising, demonstrating improvements in glucose metabolism and insulin sensitivity without a direct effect on body weight.[5][10] A noteworthy finding from one study suggests that this compound may act as an inhibitor of the GLP-1 receptor in mesenchymal stem cells, influencing their differentiation.[24] While this was observed outside the primary context of metabolic regulation, it raises interesting questions about potential interactions between the UPR and incretin signaling pathways that warrant further investigation. The lack of clinical data for this compound is a significant limitation, and its efficacy and safety in humans remain to be established.
GLP-1 agonists are an established and highly effective class of medications with a wealth of clinical evidence supporting their robust benefits in glycemic control and weight reduction.[7][8][14] Their pleiotropic effects, including cardiovascular benefits, have solidified their role in the management of type 2 diabetes and obesity.[4] The main limitations of GLP-1 agonists are their gastrointestinal side effects and the need for injectable administration for most formulations.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-Like Peptide-1 Receptor Agonist Therapy Effects on Glycemic Control and Weight in a Primary Care Clinic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lilly's Investigational Dual GIP and GLP-1 Receptor Agonist Shows Significant Reduction in HbA1c and Body Weight in People With Type 2 Diabetes [prnewswire.com]
- 8. Comparison of GLP-1 receptor agonists shows variability in reductions of HbA1c and weight - - PACE-CME [pace-cme.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glucagon.com [glucagon.com]
- 14. GLP-1 agonists lower weight and HbA1c in adults with T1DM | epocrates [epocrates.com]
- 15. Obesity-associated improvements in metabolic profile through expansion of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic insulin resistance in ob/ob mice involves increases in ceramide, aPKC activity, and selective impairment of Akt-dependent FoxO1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tirzepatide Tops Semaglutide for Weight Loss: SURMOUNT-5 | tctmd.com [tctmd.com]
- 22. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 23. droracle.ai [droracle.ai]
- 24. This compound, a novel regulator, favors adipogenesis against osteogenesis through inhibiting the GLP-1 receptor-PKA-β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Azoramide: A Novel UPR Modulator Against Established Therapies for Metabolic Syndrome
A Comparative Guide for Researchers and Drug Development Professionals
Metabolic syndrome represents a cluster of cardiometabolic risk factors, including insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. Current therapeutic strategies primarily involve lifestyle modifications and a pharmacological approach targeting individual components of the syndrome. This guide provides a comparative analysis of a novel investigational agent, Azoramide, against established first-line therapies, offering a preclinical perspective on its potential efficacy in managing metabolic syndrome.
Introduction to this compound
This compound is a small molecule modulator of the Unfolded Protein Response (UPR), a cellular stress response pathway linked to metabolic diseases.[1][2] It functions by enhancing the protein folding capacity of the endoplasmic reticulum (ER) and bolstering ER chaperone activity, thereby mitigating ER stress.[1][3] Preclinical studies have demonstrated its potential as an anti-diabetic agent, showing improvements in insulin sensitivity and glucose tolerance in animal models of obesity.[1][2]
Established Therapies for Metabolic Syndrome
The cornerstone of metabolic syndrome management is lifestyle intervention, including dietary changes and increased physical activity. Pharmacological interventions are typically introduced to manage specific risk factors that are not adequately controlled by lifestyle modifications. These include:
-
Metformin: A biguanide that is the first-line therapy for type 2 diabetes. It primarily reduces hepatic glucose production and improves insulin sensitivity.
-
Statins (e.g., Atorvastatin): HMG-CoA reductase inhibitors that are the primary drugs for managing dyslipidemia, particularly elevated low-density lipoprotein (LDL) cholesterol.
-
ACE Inhibitors (e.g., Lisinopril): Angiotensin-converting enzyme inhibitors used to manage hypertension, a common feature of metabolic syndrome.
Preclinical Efficacy: A Comparative Overview
This section presents a comparative summary of the preclinical data for this compound and established therapies in mouse models that mimic key aspects of human metabolic syndrome.
Table 1: Comparative Efficacy on Glucose Homeostasis and Body Weight
| Treatment | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Diet-Induced Obese (DIO) C57BL/6J Mice | 150 mg/kg/day (oral gavage) | Significantly improved glucose tolerance and insulin sensitivity. | [1][2] |
| Metformin | Diet-Induced Obese (DIO) C57BL/6J Mice | 10-50 mg/kg/day (oral gavage) | Reduced body weight, fasting blood glucose, and improved glucose tolerance and insulin sensitivity. | [4] |
| Metformin | Diet-Induced Obese (DIO) C57BL/6J Mice | 150 mg/kg/day (oral gavage) | Slowed weight gain and reversed hyperglycemia. | [5] |
Table 2: Comparative Efficacy on Lipid Profile
| Treatment | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Data not available in searched literature | - | - | - |
| Atorvastatin | APOE*3-Leiden Mice on Western-Type Diet | 3.0-4.5 mg/kg/day (in diet) | Significantly lowered plasma cholesterol (-43%) and triglycerides (-44%). | [6] |
| Atorvastatin | Hyperlipidemia Rat Model | 4.0 mg/kg/day (intragastric) | Significantly reduced serum total cholesterol and LDL levels. | [7] |
Table 3: Comparative Efficacy on Blood Pressure
| Treatment | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Data not available in searched literature | - | - | - |
| Lisinopril | Hypertensive Pediatric Patients (human data) | 0.625-40 mg/day (oral) | Lowered trough blood pressure in a dose-dependent manner. | [8] |
| Lisinopril | Spontaneously Hypertensive Rats | 20 mg/kg (oral) | Pronounced fall in blood pressure. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
This compound's Mechanism of Action
Caption: this compound modulates the UPR to alleviate ER stress.
Experimental Workflow for Glucose Tolerance Test (GTT)
Caption: Standard workflow for an intraperitoneal glucose tolerance test in mice.
Detailed Experimental Protocols
Animal Models
-
Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and hyperglycemia, characteristics of metabolic syndrome.[4][5]
-
APOE*3-Leiden Mice: These mice have a human-like lipoprotein metabolism and develop hyperlipidemia when fed a Western-type diet, making them a suitable model for studying dyslipidemia and the effects of lipid-lowering therapies.[6]
-
Spontaneously Hypertensive Rats (SHR): This inbred strain develops hypertension without any specific intervention and is a widely used model for studying the pathophysiology of hypertension and the efficacy of antihypertensive drugs.[9]
Drug Administration
-
This compound: In the primary preclinical study, this compound was administered to DIO mice via oral gavage at a dose of 150 mg/kg body weight daily.[1][2]
-
Metformin: Dosing in DIO mouse models typically ranges from 10 to 150 mg/kg body weight per day, administered via oral gavage.[4][5]
-
Atorvastatin: In the APOE*3-Leiden mouse model, atorvastatin was mixed into the diet to provide a daily dose of 3.0-4.5 mg/kg body weight.[6] In a rat model of hyperlipidemia, it was given via intragastric administration at 4.0 mg/kg.[7]
-
Lisinopril: In spontaneously hypertensive rats, a single oral dose of 20 mg/kg was shown to be effective.[9]
Key Experimental Assays
-
Glucose Tolerance Test (GTT):
-
Mice are fasted for a defined period (e.g., 6 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal (i.p.) injection.
-
Blood glucose levels are measured at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to assess glucose clearance.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for a short period (e.g., 4-6 hours).
-
A baseline blood glucose level is measured.
-
A bolus of human insulin (e.g., 0.75 U/kg body weight) is administered via i.p. injection.
-
Blood glucose is monitored at several time points (e.g., 15, 30, 45, 60 minutes) to determine the rate of glucose disposal in response to insulin.
-
-
Lipid Profile Analysis:
-
Blood is collected from fasted animals.
-
Plasma or serum is separated by centrifugation.
-
Total cholesterol, triglycerides, LDL-C, and HDL-C levels are quantified using commercially available enzymatic assay kits.
-
-
Blood Pressure Measurement:
-
In conscious mice, blood pressure can be measured non-invasively using the tail-cuff method. This involves placing a cuff on the tail to occlude and then release blood flow, with a sensor detecting the pressure.
-
Discussion and Future Directions
The preclinical data suggest that this compound holds promise as a therapeutic agent for the insulin resistance and hyperglycemia components of metabolic syndrome. Its novel mechanism of action, targeting ER stress, offers a different therapeutic approach compared to the established therapies.
However, a comprehensive evaluation of this compound's potential in treating the full spectrum of metabolic syndrome requires further investigation. Specifically, studies on its effects on dyslipidemia and hypertension are lacking. Direct, head-to-head comparative studies with metformin, statins, and ACE inhibitors in the same animal models would provide a more definitive assessment of its relative efficacy.
For researchers and drug development professionals, this compound represents an interesting candidate for further preclinical and clinical development. Future studies should aim to:
-
Elucidate the detailed molecular mechanisms by which this compound improves insulin sensitivity.
-
Investigate the effects of this compound on lipid metabolism and blood pressure in relevant animal models.
-
Conduct long-term efficacy and safety studies.
-
Explore the potential for combination therapies with existing drugs for metabolic syndrome.
This guide provides a foundational comparison based on the currently available preclinical literature. As more data on this compound becomes available, a more complete picture of its therapeutic potential for metabolic syndrome will emerge.
References
- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule UPR modulator for diabetes identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Metformin on Obesity-Induced Dysfunctional Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
Azoramide's Efficacy Across Diverse Disease Models: A Comparative Analysis
An Objective Guide for Researchers and Drug Development Professionals
Azoramide has emerged as a promising small-molecule modulator of the endoplasmic reticulum (ER) stress response, a cellular signaling network implicated in a wide array of pathologies.[1] This guide provides a cross-validation of this compound's effects, compiling quantitative data and experimental methodologies from key studies across metabolic, neurodegenerative, and cellular toxicity models. Its purpose is to offer an objective comparison of the compound's performance and mechanisms of action in different pathological contexts.
Mechanism of Action: A Central Modulator of ER Homeostasis
The endoplasmic reticulum is crucial for protein folding, lipid synthesis, and calcium signaling.[1] Perturbations in its function lead to ER stress and activate the Unfolded Protein Response (UPR).[2] The UPR has three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2] While initially adaptive, chronic ER stress can trigger apoptosis.[2]
This compound distinguishes itself by bolstering the ER's adaptive capacity without inducing stress itself.[2][3] Its mechanism involves improving ER protein-folding ability and activating ER chaperone capacity to protect cells.[1][4] Key molecular actions include:
-
Upregulating ER Chaperones : this compound treatment leads to an increase in ER chaperones like BiP (Binding immunoglobulin protein), which helps manage unfolded proteins.[5][6]
-
Enhancing Calcium Retention : It increases the expression of sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), improving calcium storage within the ER, a function often disturbed in metabolic diseases.[3][7]
-
Modulating UPR Pathways : The therapeutic effects of this compound may depend on intact IRE1 and PERK signaling pathways to effectively increase chaperone capacity.[3]
Cross-Validation in Key Disease Models
This compound has demonstrated therapeutic potential across multiple preclinical models, primarily by mitigating the detrimental effects of ER stress.
Metabolic Disease: Type 2 Diabetes
In the context of type 2 diabetes, ER stress in pancreatic β-cells and metabolic tissues like the liver contributes to insulin resistance and impaired glucose metabolism.[8][9] this compound has shown potent anti-diabetic activity in multiple models.[1]
Table 1: Effects of this compound in Diabetes Models
| Parameter | Model System | Treatment | Key Outcome | Citation |
| Glucose Homeostasis | ob/ob mice (genetic obesity) | 150 mg/kg, daily, p.o. | Significantly improved glucose tolerance and insulin sensitivity. | [3][4] |
| β-Cell Function | Islets from ob/ob mice | 150 mg/kg, daily, p.o. | Increased mRNA levels of Insulin and Pdx1, indicating improved function. | [7] |
| β-Cell Survival | INS1 cells (rat insulinoma) | 20 µM this compound | Protected against cell death induced by high glucose and palmitate. | [3] |
| Insulin Secretion | MIN6 cells (mouse insulinoma) | This compound pre-treatment | Improved glucose-stimulated insulin secretion. | [2] |
Experimental Protocol: In Vivo Glucose Tolerance Test
-
Animal Model : ob/ob mice or mice on a high-fat diet are used as models for obesity and type 2 diabetes.[2][3]
-
Treatment : Mice are treated with this compound (e.g., 150mg/kg) or a vehicle control via oral gavage daily for a specified period (e.g., 7-10 days).[3][4]
-
Procedure : Following an overnight fast, mice are administered an intraperitoneal injection of glucose. Blood glucose levels are then measured from tail vein samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-injection.
-
Analysis : The area under the curve (AUC) for glucose is calculated to quantify improvements in glucose clearance and overall glucose homeostasis.[7]
Neurodegenerative Disease: Parkinson's Disease Models
ER stress is increasingly recognized as a contributor to the death of dopaminergic neurons in Parkinson's disease (PD).[10] this compound has been investigated as a neuroprotectant.[6]
Table 2: Effects of this compound in Neurotoxicity and PD Models
| Parameter | Model System | Treatment | Key Outcome | Citation |
| Neuronal Survival | SH-SY5Y cells + MPP⁺ toxin | Pre-treatment with this compound | Significantly attenuated MPP⁺-induced cell death and reduced apoptotic biomarkers. | |
| Mitochondrial Health | SH-SY5Y cells + MPP⁺ toxin | Pre-treatment with this compound | Ameliorated the decline in mitochondrial membrane potential and reduced reactive oxygen species (ROS). | [6] |
| ER Chaperone Response | SH-SY5Y cells + MPP⁺ toxin | Pre-treatment with this compound | Upregulated the expression of the ER chaperone BiP, preventing an MPP⁺-induced decrease. | [6] |
| Locomotor Function | Zebrafish larvae + MPP⁺ toxin | Pre-treatment with this compound | Suppressed MPP⁺-induced locomotor defects. | [6] |
| Familial PD Model | iPSC-derived DA neurons | 10 µM this compound (5 days) | Attenuated the loss of dopaminergic neurons with a PLA2G6 mutation. |
Cellular Toxicity and General ER Stress Models
To validate its core mechanism, this compound has been tested against a variety of chemical and environmental ER stressors.
Table 3: Effects of this compound in General Cellular Stress Models
| Stressor | Model System | Treatment | Key Outcome | Citation |
| Tunicamycin (Tm) | Huh7 cells (hepatocyte) | 15 µM this compound | Suppressed Tm-induced GRP78 and CHOP protein expression; counteracted stress signaling. | [4][7] |
| Thapsigargin (Tg) | Huh7 cells (hepatocyte) | This compound pre-treatment | Strongly protective against Tg-induced ER stress. | [7] |
| Cadmium (Cd) | HK-2 (kidney), ARPE-19 (retinal) cells | This compound co-treatment | Mitigated Cd-induced apoptosis by suppressing the PERK-eIF2α-CHOP pathway and oxidative stress. | [5] |
| Hypoxia | Cellular models | This compound pre-treatment | Abrogated the induction of ER stress caused by hypoxic conditions. | [7] |
Experimental Protocol: Tunicamycin-Induced ER Stress Assay
-
Cell Line : A suitable cell line, such as the human hepatocyte line Huh7, is cultured.[4]
-
Treatment Groups : Cells are divided into groups: vehicle control, Tunicamycin (Tm) only, this compound only, and this compound pre-treatment followed by Tm.
-
Procedure : For the co-treatment group, cells are incubated with this compound (e.g., 15 µM) for a period (e.g., 2-16 hours) before the addition of Tunicamycin, a potent inducer of ER stress.[4]
-
Analysis : After incubation, cell lysates are collected. Western blotting is performed to measure the protein levels of key ER stress markers, such as GRP78 (BiP) and the pro-apoptotic factor CHOP. A successful protective effect is marked by the attenuation of GRP78 and CHOP induction in the this compound-treated group compared to the Tm-only group.[4][7]
Comparison with Alternatives
While direct comparative studies are limited in the provided literature, this compound's mechanism can be contrasted with other therapeutic classes, particularly in the context of diabetes.
-
Metformin, GLP-1 Agonists, SGLT2 Inhibitors : These established anti-diabetic drugs are also known to reduce ER stress.[11] Unlike this compound, which directly targets ER protein-folding and chaperone capacity, these agents often alleviate ER stress secondary to their primary metabolic effects (e.g., improving glucose control or reducing glucotoxicity).
-
Thapsigargin : This compound is a well-known ER stressor and is often used experimentally as a point of comparison to demonstrate that this compound does not induce stress but rather helps resolve it.[2]
Conclusion
The cross-validation of this compound across different disease models highlights a consistent and robust mechanism of action centered on the amelioration of ER stress. By enhancing the cell's intrinsic protein-folding and calcium-handling capacity, this compound protects against cell dysfunction and death in models of type 2 diabetes, neurodegeneration, and chemical toxicity.[3][5][6] The quantitative data suggest that its potent, non-toxic modulation of the UPR makes it a compelling candidate for further development in a range of diseases underpinned by ER stress.[2]
References
- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. This compound: a new drug for the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardioprotective antihyperglycemic drugs ameliorate endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Azoramide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Azoramide, a small-molecule modulator of the unfolded protein response. Given the limited availability of a comprehensive Safety Data Sheet (MSDS), a conservative approach, treating this compound as a potentially hazardous chemical, is mandated. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Safety Information
While a complete hazard profile for this compound is not publicly available, the precautionary principle requires treating it as a hazardous substance. It is imperative to handle this compound in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any dust particles.
Known Chemical and Physical Properties
A summary of available data for this compound is presented below. The absence of comprehensive data necessitates a cautious approach to its handling and disposal.
| Property | Data | Citation |
| Chemical Name | N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl} butanamide | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at 2-8°C | |
| Combustibility | Combustible Solid | |
| Acute Toxicity | Data not available | |
| Chronic Toxicity | Data not available | |
| Ecotoxicity | Data not available | |
| Persistence/Degradability | Data not available |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for all this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Include the contact information of the responsible researcher and the date of waste accumulation.
-
Solid Waste:
-
Unused or Expired this compound: Collect in the designated solid waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in the same solid waste container.
-
-
Liquid Waste:
-
This compound Solutions: Solutions containing this compound (e.g., in DMSO) must be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Rinsate: When rinsing glassware that has contained this compound, the initial rinsate should be collected as hazardous liquid waste. Subsequent rinses with a non-hazardous solvent may be permissible for drain disposal, pending local regulations, but collecting all rinsate is the most conservative and recommended approach.
-
Storage of Hazardous Waste
Store the sealed and labeled this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.
Disposal Procedure
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through standard laboratory trash or drains. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide your EHS department with all available information on this compound, including its name, any known properties, and the nature of the waste (solid, liquid, concentration).
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for the packaging, labeling, and pickup of chemical waste.
Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a small volume of a solvent in which this compound is soluble (e.g., DMSO). Collect this rinsate in the designated liquid hazardous waste container.
-
Secondary Wash: Wash the glassware with a suitable laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Tree for this compound Disposal.
Navigating the Safe Handling of Azoramide: A Guide for Laboratory Professionals
Essential guidance for researchers on the personal protective equipment (PPE), operational procedures, and disposal protocols for the novel research compound, Azoramide.
As a small-molecule modulator of the unfolded protein response with potential antidiabetic properties, this compound is a compound of significant interest in the scientific community.[1] For laboratory professionals engaged in its study, a comprehensive understanding of its safe handling is paramount. In the absence of a formal Safety Data Sheet (SDS), a conservative approach that treats the compound as potentially hazardous is essential. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon best practices for managing research chemicals of unknown toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE to mitigate potential exposure risks.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes. | Protects against accidental splashes of this compound solutions or contact with airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Prevents dermal absorption. Regularly check gloves for any signs of degradation or puncture. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling this compound powder. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured operational plan is critical to minimizing the risk of exposure and ensuring the integrity of the research.
Engineering Controls
The primary line of defense is the use of appropriate engineering controls.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and initial solubilization, should be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[2][3]
-
Ventilated Enclosure: For weighing potent compounds, a powder-coated balance enclosure can provide an additional layer of protection against aerosolization.[2]
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. The work area should be clean and uncluttered.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated spatula and weighing paper or a tared container.
-
Handle the compound gently to minimize the generation of dust.
-
Immediately close the primary container after dispensing the desired amount.
-
-
Solubilization:
-
This compound is soluble in DMSO and Methanol.[2]
-
Slowly add the solvent to the weighed powder to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination.
-
Follow any specific storage temperature recommendations from the supplier.
-
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Spill and Disposal Management: A Plan for Containment and Decontamination
Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Alert: Inform your supervisor and any colleagues in the vicinity.
-
Assess: Wearing appropriate PPE, assess the extent of the spill.
-
Contain: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.
-
Clean: Carefully collect the contained material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All materials contaminated with this compound, including gloves, pipette tips, and weighing paper, should be considered hazardous waste.
-
Solid Waste: Collect in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a separate, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Never dispose of this compound or its solutions down the drain.
By adhering to these guidelines, researchers can safely handle this compound while advancing our understanding of its therapeutic potential. The principles of cautious handling, proper use of PPE, and diligent adherence to established protocols are the cornerstones of a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
